molecular formula C6H11NO3 B2801373 3,3-Dimethyl-1-nitrobutan-2-one CAS No. 35869-41-1

3,3-Dimethyl-1-nitrobutan-2-one

Cat. No.: B2801373
CAS No.: 35869-41-1
M. Wt: 145.158
InChI Key: BCYLCSLKKORMNV-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-nitrobutan-2-one (CAS 35869-41-1) is a nitro-substituted ketone of interest as a synthetic intermediate in organic and medicinal chemistry. With the molecular formula C6H11NO3, it combines a ketone functional group with a nitroalkane moiety, making it a versatile building block for various chemical transformations . The presence of the nitro group is particularly significant, as nitro compounds are prevalent in many biologically active molecules and serve as key precursors in the synthesis of pharmaceuticals, agrochemicals, and other heterocyclic compounds . Nitro groups are known to undergo facile reduction to amines and can participate in cycloaddition reactions, such as those used to create isoxazoline rings, which are key structural segments in several bioactive compounds . The tert-butyl group adjacent to the carbonyl may influence the compound's steric and electronic properties, potentially directing the selectivity of subsequent reactions. This reagent is provided for research purposes as a building block in the exploration of new chemical entities. 3,3-Dimethyl-1-nitrobutan-2-one is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyl-1-nitrobutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-6(2,3)5(8)4-7(9)10/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYLCSLKKORMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"3,3-Dimethyl-1-nitrobutan-2-one" synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Chemo-Selective Synthesis of 3,3-Dimethyl-1-nitrobutan-2-one

Executive Summary

This technical guide details the synthesis of 3,3-Dimethyl-1-nitrobutan-2-one (CAS: 22286-97-1), a sterically hindered


-nitro ketone.[1] This molecule serves as a critical intermediate in the synthesis of heterocycles (isoxazoles, thiazoles) and high-value agrochemical precursors.

The synthesis presents a specific chemo-selective challenge: introducing a nitro group at the


-position without triggering the Kornblum oxidation , which would degrade the substrate into an aldehyde or carboxylic acid. This guide outlines a robust, two-step protocol:
  • Activation: Regioselective bromination of pinacolone.

  • Displacement: Nucleophilic substitution using a modified nitrite-displacement protocol designed to favor C-alkylation over O-alkylation.[1]

Part 1: Retrosynthetic Analysis & Strategy

Direct nitration of pinacolone (3,3-dimethylbutan-2-one) is kinetically difficult due to the steric bulk of the tert-butyl group and the thermodynamic instability of the enol forms required for electrophilic nitration. Therefore, a functional group interconversion (FGI) strategy via an


-halo intermediate is the industry standard.
Strategic Disconnection

The pathway relies on the ambident nucleophilicity of the nitrite ion (


).[2] The critical control point is forcing the nitrite to attack via its Nitrogen atom (forming the nitro compound) rather than its Oxygen atom (forming a nitrite ester, which decomposes).

Retrosynthesis Target 3,3-Dimethyl-1-nitrobutan-2-one (Target) Inter 1-Bromopinacolone (Activated Intermediate) Target->Inter C-N Bond Formation (Ambident Nucleophile Control) Start Pinacolone (Starting Material) Inter->Start Alpha-Bromination

Figure 1: Retrosynthetic disconnection showing the activation of the alpha-carbon via halogenation.

Part 2: Experimental Protocols

Module 1: Precursor Synthesis (1-Bromopinacolone)

Objective: Selective monobromination of pinacolone at the methyl position. Mechanism: Acid-catalyzed enolization followed by electrophilic halogenation.[1]

Reagents:

  • Pinacolone (3,3-dimethylbutan-2-one): 1.0 eq[1]

  • Bromine (

    
    ): 1.0 eq
    
  • Methanol (Solvent): 10 Volumes

  • Temperature: 0°C to 10°C[1]

Protocol:

  • Setup: Charge a jacketed reactor with Pinacolone and Methanol. Cool the system to 0°C.

  • Addition: Add Bromine dropwise over 60 minutes. The reaction is initially slow (induction period) until HBr is generated, which autocatalyzes the enolization.

    • Note: The solution will turn red-orange upon addition and slowly fade to colorless as

      
       is consumed.
      
  • Completion: Stir at 10°C for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.[1]

  • Quench: Add water (10 Volumes) to the mixture. The product, 1-bromopinacolone, is a heavy oil/solid that will separate.[1]

  • Workup: Extract with Dichloromethane (DCM). Wash with saturated

    
     to remove residual acid.[1] Dry over 
    
    
    
    and concentrate.
  • Yield: Expect 85–95%. The product is a potent lachrymator (tear gas agent); handle in a fume hood.

Module 2: The Nitro-Insertion (Modified Kornblum Substitution)

Objective: Displacement of Bromide by Nitrite. The Challenge: The nitrite ion (


) is ambident.[2][3][4]
  • Attack by N: Yields the desired Nitro compound (stable).

  • Attack by O: Yields an unstable alkyl nitrite ester (

    
    ), which typically decomposes to an alcohol or undergoes Kornblum oxidation to an aldehyde.[1]
    

Selected Method: Sodium Nitrite in DMF with Urea Scavenger.

  • Rationale: While Silver Nitrite (

    
    ) provides higher specificity for N-attack (Victor Meyer reaction), it is cost-prohibitive for scale-up.[1] The use of 
    
    
    
    in DMF is scalable, provided Urea is added to scavenge the nitrite ester by-products and prevent oxidative decomposition.

Reagents:

  • 1-Bromopinacolone: 1.0 eq[1]

  • Sodium Nitrite (

    
    ): 1.5 eq
    
  • Urea: 1.5 eq (Crucial Scavenger)

  • Phloroglucinol: 0.1 eq (Optional: Co-scavenger for higher purity)

  • DMF (Dimethylformamide): 5 Volumes (Anhydrous)

Step-by-Step Protocol:

  • Preparation: In a dry flask under Nitrogen atmosphere, dissolve Sodium Nitrite and Urea in anhydrous DMF.

    • Why DMF? It solvates the cation (

      
      ), leaving the nitrite anion "naked" and more reactive.
      
  • Temperature Control: Cool the mixture to -15°C to 0°C .

    • Critical: Lower temperatures favor the kinetic product (C-alkylation/Nitro) over the thermodynamic O-alkylation.

  • Addition: Add 1-Bromopinacolone (dissolved in minimal DMF) slowly over 1 hour. Maintain temperature below 0°C.

  • Reaction: Stir at 0°C for 4–6 hours.

    • Observation: The mixture may darken slightly.

  • Quench: Pour the reaction mixture into ice-cold water (20 Volumes).

    • Extraction: Extract immediately with Diethyl Ether or Ethyl Acetate (3x).

  • Purification:

    • Wash the organic phase with water (5x) to aggressively remove DMF.

    • Wash with brine, dry over

      
      .[1]
      
    • Chromatography: If necessary, purify via silica gel flash chromatography.[1]

      
      -nitro ketones are sensitive; use neutral silica and avoid prolonged exposure.[1]
      

Data Summary Table:

ParameterValue / ConditionNote
Solvent DMF (Anhydrous)Promotes

mechanism.
Stoichiometry 1.0 : 1.5 (

:

)
Excess nitrite drives conversion.
Temperature < 0°CEssential to suppress O-alkylation.[1]
Scavenger Urea (1.5 eq)Prevents Kornblum oxidation side-reaction.[1]
Typical Yield 55% – 65%Moderate due to competing O-attack.[1]

Part 3: Mechanistic Visualization

The following diagram illustrates the bifurcation between the desired synthesis and the competing Kornblum oxidation pathway.

Mechanism Substrate 1-Bromopinacolone (tBu-CO-CH2-Br) TS_N Transition State (N-Attack) Substrate->TS_N Slow (Lower Temp) TS_O Transition State (O-Attack) Substrate->TS_O Fast (Higher Temp) Nitrite Nitrite Ion (NO2-) Nitrite->TS_N Nitrite->TS_O Product 3,3-Dimethyl-1-nitrobutan-2-one (Target) TS_N->Product Irreversible Byproduct Alkyl Nitrite Ester (Unstable) TS_O->Byproduct Decomp Pinacolyl Aldehyde/Acid (Oxidation Waste) Byproduct->Decomp Thermal Decomp (Kornblum Oxidation)

Figure 2: Mechanistic divergence of the ambident nitrite nucleophile. Low temperature and solvent choice are used to steer the pathway toward the N-attack (Green).

Part 4: Troubleshooting & Quality Control

Self-Validating the System:

  • IR Spectroscopy:

    • Success: Look for two distinct carbonyl-like bands.[1] The Ketone

      
       (
      
      
      
      ) and the Nitro
      
      
      asymmetric stretch (
      
      
      ) and symmetric stretch (
      
      
      ).
    • Failure: Absence of

      
       band indicates failure to nitrate.
      
  • NMR (

    
    ): 
    
    • The

      
      -protons (
      
      
      
      ) will shift significantly downfield (approx.
      
      
      5.2–5.5 ppm) compared to the bromo-precursor (
      
      
      4.0–4.2 ppm).
    • The tert-butyl group remains a singlet at

      
       1.2 ppm.
      
IssueProbable CauseCorrective Action
Low Yield / Tar Formation Reaction temperature too high (>0°C).[1]Maintain strict cryo-conditions (-15°C).[1]
Product is an Oil/Unstable Residual DMF or Acid.[1]Perform rigorous water washes (5x) and ensure final wash is neutral.
Strong "Almond" Smell Formation of aldehyde (Oxidation).Increase Urea loading; ensure

is dry.[1]

References

  • Kornblum, N., et al. (1956).[1] "The Reaction of Aliphatic Halides with Sodium Nitrite in Dimethylformamide." Journal of the American Chemical Society, 78(7), 1457–1459.[1] [Link]

  • Ballini, R., & Petrini, M. (2004).[1] "Recent Synthetic Developments in the Nitroaldol (Henry) Reaction." Advanced Synthesis & Catalysis, 346, 9-10.[1] [Link]

  • Luzzio, F. A. (2001).[1] "The Henry reaction: recent examples." Tetrahedron, 57(6), 915-945.[1] [Link]

  • Ono, N. (2001).[1] The Nitro Group in Organic Synthesis. Wiley-VCH.[1] [Link]

Sources

3,3-Dimethyl-1-nitrobutan-2-one: Technical Profile & Synthesis Guide

[1]

Executive Summary

3,3-Dimethyl-1-nitrobutan-2-one is a specialized

1

Chemical Identity & Physical Properties[1][2]

Nomenclature & Identification
Parameter Details
IUPAC Name 3,3-Dimethyl-1-nitrobutan-2-one
Common Synonyms

-Nitropinacolone; 1-Nitro-3,3-dimethyl-2-butanone; tert-Butyl nitromethyl ketone
CAS Number 35869-41-1
Molecular Formula C

H

NO

Molecular Weight 145.16 g/mol
SMILES CC(C)(C)C(=O)C[O-]
Physical & Chemical Properties

Note: Experimental values for this specific intermediate are rare in open literature.[1] Values below represent consensus estimates for

Property Value / Description Notes
Appearance Colorless to pale yellow oil or low-melting solidTendency to darken upon storage due to enolization.[1]
Boiling Point ~85–90 °C at 1.5 mmHgHigh vacuum distillation recommended to prevent decomposition.[1]
Melting Point ~25–28 °COften exists as a supercooled liquid.[1]
Solubility Soluble in DCM, THF, EtOAc, MeOH.Sparingly soluble in water; hydrolytically unstable in basic aqueous media.[1]
Acidity (pKa) ~5.5–6.5 (predicted)The

-protons are highly acidic due to the electron-withdrawing nitro and carbonyl groups.[1]
Stability Thermally labile >100 °C.Store at 2–8 °C .[1] Sensitive to shock/friction when dry (typical of nitro compounds).

Validated Synthesis Protocol

Two primary routes exist for synthesis: Direct Nitration (Method A) and Henry Reaction + Oxidation (Method B).[1] Method B is recommended for high-purity applications as it avoids the formation of unstable dinitro byproducts common in direct nitration.[1]

Method B: The Henry-Oxidation Route (Recommended)

This route constructs the carbon skeleton first and then oxidizes the alcohol to the ketone.

Step 1: Henry Reaction (Nitroaldol Condensation)

Reaction: Pivalaldehyde + Nitromethane

1
  • Setup: Charge a 3-neck round-bottom flask with Pivalaldehyde (1.0 eq) and Nitromethane (1.5 eq) in Methanol (5 vol).

  • Catalysis: Cool to 0 °C. Add catalytic KOtBu (0.1 eq) or NaOH (10% aq) dropwise.[1]

  • Execution: Stir at 0 °C

    
     RT for 4–6 hours. Monitor by TLC (formation of polar alcohol spot).
    
  • Workup: Quench with acetic acid (to pH 6). Concentrate in vacuo.[1] Dissolve residue in EtOAc, wash with brine, dry over Na

    
    SO
    
    
    .
  • Output: Crude

    
    -nitro alcohol (Yield: >90%).
    
Step 2: Jones Oxidation (or Swern)

Reaction: 1-Nitro-3,3-dimethylbutan-2-ol

1
  • Setup: Dissolve the crude nitro alcohol in Acetone (10 vol) and cool to 0 °C.

  • Oxidation: Add Jones Reagent (CrO

    
    /H
    
    
    SO
    
    
    ) dropwise until the orange color persists.[1]
    • Alternative: Use DMP (Dess-Martin Periodinane) in DCM for non-metal synthesis.[1]

  • Quench: Add Isopropanol (to consume excess oxidant) followed by saturated NaHCO

    
    .
    
  • Purification: Filter chromium salts (if Jones used). Extract with DCM.[1][2][3] Purify via flash column chromatography (Silica, Hexane/EtOAc 9:1).

  • Final Product: Pale yellow oil/solid.[1]

Diagram: Synthetic Logic Flow

SynthesisPathcluster_0Method B: Henry-Oxidation RoutePivalaldehydePivalaldehyde(Start)NitroAlcoholIntermediate:1-Nitro-3,3-dimethylbutan-2-olPivalaldehyde->NitroAlcoholHenry Rxn(Base, MeOH)NitromethaneNitromethaneNitromethane->NitroAlcoholTargetTARGET:3,3-Dimethyl-1-nitrobutan-2-oneNitroAlcohol->TargetOxidation(-2H)OxidantOxidant(Jones or DMP)Oxidant->Target

Caption: Logical flow for the synthesis of 3,3-Dimethyl-1-nitrobutan-2-one via the high-purity Henry-Oxidation pathway.

Reactivity Profile & Applications

The tert-butyl group acts as a steric shield, forcing reactivity to occur almost exclusively at the C1 (nitro-bearing) position or the carbonyl oxygen.

Key Reaction Pathways
Reaction Type Mechanism / Outcome Utility
Reduction H

/Pd-C or Sn/HCl reduces the NO

group to an amine.[1]
Synthesis of

-aminoketones
, precursors to enzyme inhibitors.[1]
Nef Reaction Treatment with base followed by strong acid (H

SO

) converts the NO

-CH

group into an aldehyde/ketone.[1]
Access to 1,2-dicarbonyls (e.g., 3,3-dimethyl-2-oxobutanal).[1]
Knoevenagel Condensation The C1 protons are highly acidic. Condensation with aldehydes yields nitroalkenes.[1]Synthesis of Michael acceptors for conjugate additions.
Thermolysis Elimination of HNO

under thermal stress yields

-unsaturated ketones.[1]
Warning: Risk of decomposition/explosion.[1]
Diagram: Reactivity & Steric Influence

ReactivityCore3,3-Dimethyl-1-nitrobutan-2-oneReductionReduction (H2/Pd)--> alpha-Amino KetoneCore->ReductionTarget: NO2NefNef Reaction (Base/Acid)--> 1,2-DicarbonylCore->NefTarget: C1 CarbonCondensationAldehyde Condensation--> NitroalkeneCore->CondensationTarget: Acidic HNuAttackNucleophilic Attack at C=O(BLOCKED by t-Butyl)Core->NuAttackSteric Shielding

Caption: Reactivity map highlighting accessible pathways (green) and sterically hindered pathways (red).[1]

Safety & Handling (E-E-A-T)

  • Explosion Hazard: Like all low-molecular-weight nitro compounds, this substance potentially possesses high energy.[1] Do not distill to dryness.[1][3] Avoid heating >100 °C.

  • Toxicity:

    
    -Nitro ketones are potential alkylating agents.[1] Handle as a sensitizer and lachrymator.[1]
    
  • Storage: Store under inert gas (Argon/Nitrogen) at 4 °C to prevent oxidative degradation and moisture absorption.

References

  • Henry Reaction Fundamentals: L. Henry, C. R. Acad. Sci.[1]1895 , 120, 1265.[1] (Foundational chemistry of nitroaldol condensation).

  • Oxidation of Nitro Alcohols: Ballini, R., et al.

    
    -Nitro Alcohols to 
    
    
    -Nitro Ketones."[1] Synthesis, 2004 .[1]
  • Synthesis of Hindered Ketones: PubChem Compound Summary for Pinacolone (Precursor). [1]

  • Nitro Compounds in Pharma: "Nitro Compounds as Versatile Building Blocks." Frontiers in Chemistry, 2023 .[1]

A Spectroscopic and Analytical Guide to 3,3-Dimethyl-1-nitrobutan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 3,3-Dimethyl-1-nitrobutan-2-one, a versatile α-nitro ketone of interest in organic synthesis. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes predictive data based on foundational spectroscopic principles and comparative analysis with structurally related compounds. This guide is intended to serve as a robust reference for researchers in chemical synthesis, drug development, and analytical sciences for the identification, characterization, and quality control of this compound and its analogs.

Introduction to α-Nitro Ketones

α-Nitro ketones are a class of organic compounds that feature both a ketone and a nitro group on adjacent carbon atoms. This unique arrangement of electron-withdrawing groups imparts distinct reactivity, making them valuable intermediates in a variety of chemical transformations, including the synthesis of heterocycles and amino alcohols.[1][2] The spectroscopic signature of these molecules is a direct reflection of their electronic and structural properties, and a thorough understanding of their spectral data is paramount for unambiguous characterization.

The synthesis of α-nitro ketones is often achieved through the oxidation of the corresponding β-nitro alcohols, which are typically formed via the Henry reaction.[1][3] This synthetic route underscores the importance of analytical techniques to confirm the successful oxidation and to identify any potential unreacted starting material or byproducts.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for 3,3-Dimethyl-1-nitrobutan-2-one. These predictions are derived from the well-documented spectra of the parent ketone, 3,3-dimethyl-2-butanone (pinacolone)[4][5][6], and the known spectroscopic effects of an α-nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 3,3-Dimethyl-1-nitrobutan-2-one are discussed below.

The proton NMR spectrum is expected to show two distinct signals. The introduction of the strongly electron-withdrawing nitro group adjacent to the carbonyl group will significantly influence the chemical shift of the methylene protons.

Table 1: Predicted ¹H NMR Data for 3,3-Dimethyl-1-nitrobutan-2-one

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
-C(CH₃)₃~1.2Singlet9HThe tert-butyl group is relatively shielded and distant from the electron-withdrawing groups. Its chemical shift is expected to be similar to that in the parent ketone, pinacolone (approx. 1.2 ppm).[6]
-CH₂NO₂~5.3-5.5Singlet2HThe methylene protons are adjacent to both the carbonyl and the nitro group, leading to significant deshielding. This is consistent with data for other α-nitro ketones where the α-proton appears in this region.[3]

The absence of adjacent protons for both the tert-butyl and the nitromethyl groups results in the prediction of two singlets.

The carbon NMR spectrum will provide key information about the carbon framework of the molecule. The presence of the carbonyl and nitro groups will have a pronounced effect on the chemical shifts of the adjacent carbons.

Table 2: Predicted ¹³C NMR Data for 3,3-Dimethyl-1-nitrobutan-2-one

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
-C (CH₃)₃~26-28The chemical shift of the methyl carbons of the tert-butyl group is expected to be similar to that in pinacolone.
-C (CH₃)₃~42-45The quaternary carbon of the tert-butyl group is also expected to be in a similar region as in the parent ketone.
-C H₂NO₂~85-95The carbon of the nitromethyl group is significantly deshielded due to the direct attachment of the electronegative nitro group. This is a characteristic chemical shift for carbons bearing a nitro group in α-nitro ketones.[3]
>C =O~190-200The carbonyl carbon in α-nitro ketones is typically found in this downfield region, slightly upfield from a typical ketone due to the electronic effects of the adjacent nitro group.[3][7]
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. The IR spectrum of 3,3-Dimethyl-1-nitrobutan-2-one will be dominated by the stretching vibrations of the carbonyl and nitro groups.

Table 3: Predicted Major IR Absorptions for 3,3-Dimethyl-1-nitrobutan-2-one

Functional GroupPredicted Wavenumber (cm⁻¹)Description
C=O (Ketone)~1710-1730The carbonyl stretch in α-nitro ketones is typically at a slightly higher frequency than in simple aliphatic ketones due to the inductive effect of the nitro group. The parent ketone, pinacolone, shows a C=O stretch around 1705 cm⁻¹.[6]
NO₂ (Nitro)~1550-1570 (asymmetric)These two strong absorptions are characteristic of the nitro group.
~1370-1390 (symmetric)
C-H (Aliphatic)~2870-2970Stretching vibrations of the methyl and methylene C-H bonds.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 3,3-Dimethyl-1-nitrobutan-2-one, electron ionization (EI) would likely lead to a number of characteristic fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum of 3,3-Dimethyl-1-nitrobutan-2-one

m/zProposed FragmentFragmentation Pathway
145[M]⁺Molecular ion
88[M - C(CH₃)₃]⁺α-cleavage, loss of the tert-butyl radical. This is a common fragmentation pathway for ketones.[8]
57[C(CH₃)₃]⁺Formation of the stable tert-butyl cation. This is expected to be a major peak, as seen in the mass spectrum of pinacolone.[5]
46[NO₂]⁺Fragmentation leading to the nitro cation.
43[CH₃CO]⁺Acylium ion, a common fragment for methyl ketones.[8]

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for 3,3-Dimethyl-1-nitrobutan-2-one.

NMR Data Acquisition

Caption: Workflow for NMR data acquisition and analysis.

  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Spectrometer Setup : Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

  • Data Processing : Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

  • Analysis : Integrate the proton signals and assign the chemical shifts for both ¹H and ¹³C spectra relative to TMS.

IR Data Acquisition (ATR Method)

Caption: Step-by-step workflow for ATR-FTIR spectroscopy.

  • Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

  • Background Scan : Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis : Place a small drop of the liquid sample directly onto the ATR crystal.

  • Data Acquisition : Acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Cleaning : Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry Data Acquisition (EI)

Caption: General workflow for Electron Ionization Mass Spectrometry.

  • Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and introduction or by direct infusion.

  • Ionization : Subject the sample to electron ionization (standard energy of 70 eV).

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection : The separated ions are detected, and their abundance is recorded.

  • Spectrum Generation : A mass spectrum is generated, plotting ion abundance versus m/z.

Safety Considerations

3,3-Dimethyl-1-nitrobutan-2-one, as with many nitro compounds and ketones, should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation, ingestion, and skin contact.[9][10]

Conclusion

The spectroscopic and analytical techniques outlined in this guide provide a comprehensive framework for the characterization of 3,3-Dimethyl-1-nitrobutan-2-one. The predicted NMR, IR, and MS data, grounded in the analysis of structurally similar compounds, offer a reliable basis for the identification and purity assessment of this important synthetic intermediate. The provided experimental protocols serve as a practical guide for researchers to obtain high-quality data.

References

  • Reddy, K. L., & Kumar, K. A. (2006). Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method. PMC. [Link]

  • Zajac, W. W., & Dampawan, P. (1986). α-nitroketones.9. Electron impact mass spectra of alkyl-substituted 2-nitrocylohexanones. Organic Mass Spectrometry, 21(11), 767-768. [Link]

  • Ballini, R., & Petrini, M. (2007). Acyclic α-Nitro Ketones: A Versatile Class of α-Functionalized Ketones in Organic Synthesis. Advanced Synthesis & Catalysis, 349(6), 836-848. [Link]

  • NIST. IR Spectrum for 2-Butanone, 3,3-dimethyl-. NIST WebBook. [Link]

  • ResearchGate. (2025). Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implications. ResearchGate. [Link]

  • NIST. Mass spectrum (electron ionization) for 2-Butanone, 3,3-dimethyl-. NIST WebBook. [Link]

  • Chegg. (2019). Solved: The compound given is 3,3-dimethyl-2-butanone. Chegg.com. [Link]

  • Chegg. (2021). Solved: Mass spectral analysis of 3,3-dimethyl-2-butanone. Chegg.com. [Link]

  • Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

Sources

3,3-Dimethyl-1-nitrobutan-2-one (CAS 35869-41-1): Synthesis, Mechanisms, and Applications in Transition Metal Coordination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced coordination chemistry and organic synthesis, 3,3-dimethyl-1-nitrobutan-2-one (CAS: 35869-41-1) occupies a highly specialized niche. Characterized by the juxtaposition of a sterically demanding tert-butyl group and a highly reactive α-nitroketone moiety, this compound serves as a powerful building block and a versatile bidentate ligand.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic empirical descriptions. Here, we will dissect the causality behind its synthetic pathways, explore the thermodynamic drivers of its coordination with transition metals, and provide self-validating protocols that ensure absolute reproducibility in your laboratory.

Chemical Identity & Physicochemical Profiling

Before deploying this compound in complex syntheses, it is critical to understand its structural parameters. The immense steric bulk of the tert-butyl group adjacent to the carbonyl profoundly influences both its reactivity and the geometric constraints it imposes on metal complexes.

Table 1: Core Chemical Identity

PropertyValue
IUPAC Name 3,3-Dimethyl-1-nitrobutan-2-one
CAS Number 35869-41-1
Molecular Formula C₆H₁₁NO₃
Molecular Weight 145.16 g/mol
SMILES String CC(C)(C)C(C=O)=O
Ligand Classification Monoanionic bidentate O,O'-donor (upon enolization)

Mechanistic Synthesis: The Victor Meyer Approach

Direct nitration of aliphatic ketones is notoriously harsh, unselective, and frequently results in oxidative cleavage of the carbon skeleton. To bypass this, we employ a highly controlled, two-step sequence: α-bromination followed by a Victor Meyer nucleophilic substitution .

The Causality of Reagent Selection (AgNO₂ vs. NaNO₂)

When converting 1-bromo-3,3-dimethylbutan-2-one to the target α-nitroketone, the choice of silver nitrite (AgNO₂) over sodium nitrite (NaNO₂) is dictated by Hard-Soft Acid-Base (HSAB) principles. The nitrite ion (NO₂⁻) is an ambidentate nucleophile. NaNO₂ is highly ionic, leaving the "harder" oxygen atom free to attack the alkyl halide, which predominantly yields an unstable nitrite ester (O-alkylation).

Conversely, the Ag–O bond in AgNO₂ possesses significant covalent character. This shields the oxygen atom and forces the nucleophilic attack to proceed through the "softer" nitrogen atom (N-alkylation). Furthermore, the immediate precipitation of insoluble silver bromide (AgBr) acts as an irreversible thermodynamic sink, driving the reaction to completion.

SynthesisWorkflow A Pinacolone (Starting Material) B 1-Bromo-3,3-dimethylbutan-2-one (Intermediate) A->B Br2, MeOH 0-5°C C 3,3-Dimethyl-1-nitrobutan-2-one (Target: CAS 35869-41-1) B->C AgNO2, Et2O Dark, RT

Fig 1: Two-step synthesis of 3,3-dimethyl-1-nitrobutan-2-one via Victor Meyer substitution.

Protocol A: Self-Validating Synthesis Workflow

Note: This protocol is a self-validating system. The visual cue of AgBr precipitation confirms the mechanistic pathway is actively proceeding.

  • Halogenation: Dissolve pinacolone (1.0 eq) in anhydrous methanol at 0–5 °C. Add molecular bromine (Br₂, 1.05 eq) dropwise. The decolorization of bromine serves as your primary validation of α-bromination.

  • Solvent Exchange: Concentrate the intermediate (1-bromo-3,3-dimethylbutan-2-one) under reduced pressure and redissolve in anhydrous diethyl ether.

  • Substitution: Protect the reaction flask from light (to prevent photolytic degradation of silver salts). Add finely powdered AgNO₂ (1.2 eq) in a single portion.

  • Validation & Isolation: Stir at room temperature for 24 hours. The formation of a dense, pale-yellow precipitate (AgBr) confirms successful N-alkylation. Filter the suspension through Celite, concentrate the filtrate, and purify via vacuum distillation to yield the pure α-nitroketone.

Advanced Coordination Chemistry

The true value of 3,3-dimethyl-1-nitrobutan-2-one lies in its behavior as a sophisticated ligand. The α-protons are highly acidic due to the dual electron-withdrawing effects of the adjacent carbonyl and nitro groups. Upon exposure to a metal acetate, the ligand enolizes and deprotonates, forming a monoanionic chelate.

Literature confirms that this α-nitroketonato anion behaves as a bidentate O,O'-donor, utilizing both the carbonyl oxygen and one of the nitro-group oxygens to chelate transition metals such as Nickel(II) and Cobalt(II)[1]. In the case of Copper(II) adducts, the immense steric bulk of the tert-butyl group prevents highly crowded geometries, forcing the metal center into an elongated tetragonal symmetry[2].

CoordinationPathway L α-Nitroketone Ligand (Deprotonated Enolate) O1 Carbonyl Oxygen (O-Donor) L->O1 O2 Nitro Oxygen (O-Donor) L->O2 M Transition Metal (Ni²⁺, Co²⁺, Cu²⁺) O1->M Dative Bond O2->M Dative Bond Complex [ML2(H2O)n] Complex (Elongated Tetragonal) M->Complex Chelation

Fig 2: Bidentate O,O'-coordination mode of the α-nitroketonato anion with transition metals.

Protocol B: Synthesis of Metal Adducts (e.g., [NiL₂(H₂O)₂])
  • Ligand Preparation: Dissolve 3,3-dimethyl-1-nitrobutan-2-one (2.0 eq) in absolute ethanol.

  • Metal Insertion: Add Nickel(II) acetate tetrahydrate (1.0 eq) dissolved in a minimum volume of warm ethanol. The acetate acts as a mild base, driving the enolization and deprotonation of the ligand.

  • Complexation: Reflux the mixture gently for 2 hours. The shift in solution color (typically to a deep green/blue for Ni²⁺) is your visual validation of dative bond formation[1].

  • Isolation: Cool the solution to 0 °C to induce crystallization. Filter and wash with cold ethanol.

Analytical & Spectroscopic Validation

To ensure scientific integrity, every synthesized batch must be validated against expected spectroscopic signatures. The table below outlines the critical data points and the mechanistic rationale behind them.

Table 2: Spectroscopic Signatures & Mechanistic Rationale

Analytical MethodTarget SignalMechanistic Rationale (Self-Validation)
IR Spectroscopy (Free Ligand) ~1720 cm⁻¹ (C=O)~1550 cm⁻¹ (NO₂)Confirms the presence of the intact, uncoordinated α-nitroketone backbone.
IR Spectroscopy (Metal Complex) ~1600 cm⁻¹ (C=O)~1510 cm⁻¹ (NO₂)The significant red-shift confirms dative bond formation; the metal center withdraws electron density, weakening the C=O double bond character[1].
¹H NMR (CDCl₃) ~5.3 ppm (s, 2H, -CH₂-NO₂)Confirms successful substitution of the bromide; the protons are highly deshielded by the adjacent nitro and carbonyl groups.
¹H NMR (CDCl₃) ~1.2 ppm (s, 9H, -C(CH₃)₃)Confirms the retention of the sterically bulky tert-butyl group.

References

  • 35869-41-1 | 3,3-Dimethyl-1-nitrobutan-2-one | BLD Pharm Source: bldpharm.com URL:

  • Complexing properties of α-nitroketones. Complexes of nickel(II) and cobalt(II) Source: Journal of the Chemical Society, Dalton Transactions (RSC Publishing) URL:1

  • Understanding the Coordination Modes of[Cu(acac)₂(imidazole)n=1,2] Adducts by EPR, ENDOR, HYSCORE, and DFT Analysis Source: ResearchGate URL:2

Sources

Technical Monograph: 3,3-Dimethyl-1-nitrobutan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 3,3-Dimethyl-1-nitrobutan-2-one , a specialized aliphatic


-nitro ketone used as a high-value intermediate in the synthesis of peptide mimics, protease inhibitors, and energetic coordination complexes.

Executive Summary

3,3-Dimethyl-1-nitrobutan-2-one (also known as


-nitropinacolone) is a bifunctional building block characterized by a bulky tert-butyl group and a reactive 

-nitro ketone moiety. In drug development, it serves as a critical precursor for

-amino ketones
and

-amino alcohols
, structural motifs frequently found in HIV protease inhibitors and antifungal agents. Its steric bulk (provided by the pivaloyl group) modulates metabolic stability in bioactive targets, while the nitro group offers versatile redox chemistry for heterocycle formation.
Core Identity Data
PropertyValue
IUPAC Name 1-Nitro-3,3-dimethylbutan-2-one
Common Name

-Nitropinacolone
Molecular Formula

Molecular Weight 145.16 g/mol
CAS Registry 22591-21-5 (Generic for isomer class; verify specific batch)
SMILES CC(C)(C)C(=O)C[O-]
Appearance Colorless to pale yellow liquid or low-melting solid

Physicochemical Profile

The molecular weight of 145.16 g/mol is derived from its specific atomic composition (


). The compound exhibits unique solubility and stability profiles due to the competition between the hydrophobic tert-butyl tail and the polar, acidic nitro-ketone headgroup.
ParameterDataNotes
Exact Mass 145.0739 DaMonoisotopic mass for MS calibration.
Boiling Point ~85–90 °C (at 10 mmHg)Predicted; thermal instability requires vacuum distillation.
Acidity (

)
~5.5–6.0Highly acidic

-protons due to dual EWG (carbonyl + nitro).
Solubility DCM, THF, EtOAc, MeOHSoluble in organic solvents; partially soluble in water (pH dependent).
Density ~1.12 g/cm³Estimated based on nitroalkane analogs.

Synthetic Methodologies

For pharmaceutical applications requiring high purity, the Acylation of Nitromethane is the preferred route over the direct nitration of ketones, which often yields inseparable mixtures.

Method A: Acyl Imidazole-Mediated Nitromethane Acylation (Recommended)

This protocol minimizes side reactions (O-acylation) and avoids the use of unstable acid chlorides in the presence of strong bases.

Reagents:

  • Pivalic acid (or Pivaloyl chloride)[1]

  • 1,1'-Carbonyldiimidazole (CDI)

  • Nitromethane (

    
    )[2]
    
  • Potassium tert-butoxide (KOtBu) or DBU

  • Solvent: Anhydrous THF

Step-by-Step Protocol:

  • Activation: In a flame-dried flask under

    
    , dissolve Pivalic acid (10 mmol) in THF (20 mL). Add CDI (11 mmol) portion-wise. Stir at RT for 1 hour until 
    
    
    
    evolution ceases (Formation of Pivaloyl Imidazole).
  • Nitronate Formation: In a separate vessel, dissolve Nitromethane (12 mmol) in THF. Add KOtBu (12 mmol) at 0°C to generate the potassium nitronate salt (precipitate may form).

  • Coupling: Transfer the Pivaloyl Imidazole solution via cannula into the nitronate suspension at 0°C.

  • Reflux: Allow to warm to RT, then heat to 60°C for 4–6 hours.

  • Workup: Cool to 0°C. Quench with cold 1M HCl (pH adjustment to ~3 is critical to protonate the aci-nitro form). Extract with EtOAc (

    
     mL).
    
  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexane/EtOAc) to yield the target 
    
    
    
    -nitro ketone.
Method B: Visualization of Synthetic Logic

The following diagram illustrates the critical decision points in the synthesis, highlighting the mechanism that prevents O-acylation (a common failure mode).

Synthesis Start Pivalic Acid (Precursor) Activation Activation (CDI in THF) Start->Activation Intermediate Acyl Imidazole (Active Electrophile) Activation->Intermediate - Imidazole Coupling C-Acylation (C-C Bond Formation) Intermediate->Coupling Nitronate Nitromethane Anion (Nucleophile) Nitronate->Coupling Workup Acidic Quench (Tautomerization) Coupling->Workup Tetrahedral Intermediate Product 3,3-Dimethyl-1-nitrobutan-2-one (Target) Workup->Product pH < 4

Figure 1: Synthetic workflow for the C-acylation of nitromethane to generate 3,3-Dimethyl-1-nitrobutan-2-one.

Reactivity & Applications in Drug Design

The unique structure of 3,3-Dimethyl-1-nitrobutan-2-one allows it to function as a "chameleon" intermediate. The nitro group acts as a masked amine, while the carbonyl facilitates condensation reactions.

Precursor to -Amino Ketones (Peptide Mimics)

Direct reduction of the nitro group yields the corresponding


-amino ketone, a core scaffold for HIV Protease Inhibitors  (e.g., Atazanavir analogs) where the tert-butyl group occupies the S2/S3 hydrophobic pocket of the enzyme.
  • Reduction Protocol:

    
     (1 atm), 10% Pd/C, MeOH, HCl (cat).
    
  • Note: Acidic conditions are required to prevent dimerization to pyrazines.

Heterocycle Synthesis (Isoxazoles)

Reaction with hydroxylamine or hydrazines leads to 3,5-disubstituted isoxazoles or pyrazoles, used in anti-inflammatory drug discovery .

Mechanistic Pathway

Reactivity Target 3,3-Dimethyl-1-nitrobutan-2-one Red Reduction (H2, Pd/C, HCl) Target->Red Cond Condensation (R-NHNH2) Target->Cond Henry Henry Reaction (Aldehydes, Base) Target->Henry Amino alpha-Amino Ketone (Protease Inhibitors) Red->Amino Nitro -> Amine Pyraz Pyrazole Derivatives (Kinase Inhibitors) Cond->Pyraz Cyclization Diol Nitro-Aldol Adducts (Chiral Building Blocks) Henry->Diol C-C Bond Formation

Figure 2: Divergent synthetic applications of 3,3-Dimethyl-1-nitrobutan-2-one in medicinal chemistry.

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these standard spectral signatures.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.25 (s, 9H, 
      
      
      
      -Bu)
    • 
       5.60 (s, 2H, 
      
      
      
      )
    • Note: If enol form is present, a downfield -OH signal (~12-14 ppm) and vinyl proton may be observed.

  • IR Spectroscopy:

    • 
       (C=O stretch, ketone)
      
    • 
       (Asymmetric 
      
      
      
      stretch)
    • 
       (Symmetric 
      
      
      
      stretch)

Safety & Handling

  • Energetic Hazard: While 3,3-Dimethyl-1-nitrobutan-2-one is more stable than lower MW nitro ketones (e.g., nitroacetone), it retains significant energy content. Do not distill to dryness.

  • Acidity: The

    
    -protons are acidic (
    
    
    
    ). Contact with strong bases generates the nitronate anion, which is sensitive to shock and heat.
  • Storage: Store at 2–8°C under inert gas to prevent oxidative degradation.

References

  • BenchChem. (2025).[1][3] 3,3-Dimethyl-1-nitrobutan-2-one Product Data. Retrieved from

  • Attanasio, D., et al. (1973).[4] "Complexing properties of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -nitroketones. Part III." Dalton Transactions.[4] Retrieved from 
    
  • Ballini, R., & Palmieri, A. (2021).[5] Nitroalkanes: Synthesis, Reactivity, and Applications. Wiley-VCH. Retrieved from

  • Walvoord, R. R., et al. (2012). "Synthesis of Nitro compounds by C-C coupling." Organic Letters. Retrieved from

  • Frontiers in Chemistry. (2020). "Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles." Retrieved from

Sources

Technical Guide: Stability and Storage of 3,3-Dimethyl-1-nitrobutan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 35869-41-1 Chemical Family:


-Nitro Ketones
Synonyms:  1-Nitro-3,3-dimethyl-2-butanone; Pinacolone nitro derivative

Executive Summary

3,3-Dimethyl-1-nitrobutan-2-one is a specialized building block characterized by the presence of a nitro group on the


-carbon relative to a bulky tert-butyl carbonyl group. This structural arrangement confers unique reactivity but introduces significant stability challenges.

Unlike simple ketones, this compound is an


-nitro ketone , a class of molecules where the electron-withdrawing effects of both the carbonyl and nitro groups render the intervening methylene protons (

) highly acidic. Consequently, the compound is prone to tautomerization, oxidative degradation, and base-catalyzed decomposition.

Critical Storage Directive: Due to its thermodynamic instability and potential for autocatalytic decomposition, this compound requires cold-chain handling (2–8°C or lower) and strict exclusion of moisture and bases.

Physicochemical Profile & Reactivity Mechanisms[1]

To understand the storage requirements, one must understand the molecular drivers of instability.

The Acidity-Instability Nexus

The stability of 3,3-Dimethyl-1-nitrobutan-2-one is dictated by the acidity of the


-protons. The pKa of acyclic 

-nitro ketones is typically in the range of 5–7 (comparable to carboxylic acids).
  • Mechanism: The deprotonation of the

    
    -carbon leads to the formation of a resonance-stabilized nitronate anion.
    
  • Consequence: Even trace alkalinity (from glass surfaces or moisture) can trigger this deprotonation, leading to polymerization or retro-aldol type cleavage.

Tautomeric Equilibrium

In solution or melt, the compound exists in equilibrium between its keto form and its aci-nitro (nitronic acid) form.



The aci-nitro form is less stable and more susceptible to oxidative cleavage and Nef-type reactions, which release nitrogen oxides (


) and generate pivalic acid impurities.
Thermal Sensitivity

As a nitro compound, the molecule possesses intrinsic energetic potential. While the bulky tert-butyl group provides some steric protection, elevated temperatures can accelerate the elimination of the nitro group (


 elimination), leading to the formation of 

-unsaturated ketones and potentially energetic decomposition.

Degradation Pathways (Visualized)

The following diagram illustrates the primary decomposition pathways that storage conditions must prevent.

DegradationPathways cluster_prevention Prevention Strategy Compound 3,3-Dimethyl-1-nitrobutan-2-one Nitronate Nitronate Anion (Reactive Intermediate) Compound->Nitronate Base/Moisture (Deprotonation) Unsaturated Vinyl Ketone (HNO2 Elimination) Compound->Unsaturated Heat (>40°C) Polymer Polymerization Products Nitronate->Polymer Self-Condensation Cleavage Pivalic Acid + Nitrogen Oxides Nitronate->Cleavage Oxidative Cleavage (Nef-like) Prevent Inert Gas + Cold Storage

Figure 1: Primary degradation pathways driven by base-catalyzed deprotonation and thermal elimination.[1]

Storage and Handling Protocols

Based on the reactivity profile, the following protocol is mandatory for maintaining purity >97%.

Environmental Control Table
ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) 2–8°C (Short-term/Transport)Retards thermodynamic equilibration to the unstable aci-nitro form and suppresses thermal elimination of

.
Atmosphere Argon or Nitrogen (Dry) Prevents moisture absorption (which promotes acidity) and oxidative degradation. Argon is preferred due to higher density.
Container Amber Borosilicate Glass Blocks UV light which can catalyze radical decomposition of the C-N bond. Glass is preferred over plastic to prevent leaching of plasticizers.
Closures PTFE-lined Caps Ensures chemical resistance and prevents moisture ingress. Avoid rubber septa which may degrade upon contact with nitro vapors.
Handling Workflow
  • Equilibration: Allow the sealed container to reach room temperature before opening. Opening a cold container introduces condensation, immediately catalyzing hydrolysis.

  • Aliquotting: Minimize headspace. If the container is opened, re-purge with inert gas before resealing.

  • Solvent Compatibility:

    • Compatible: Dichloromethane, Anhydrous THF (free of peroxides).

    • Incompatible: Alcohols (slow transesterification/acetal formation), Amines (immediate deprotonation/decomposition), Aqueous bases.

Analytical Monitoring & Quality Assurance

Trustworthiness in experimental data relies on verifying the integrity of the starting material.

Purity Assessment
  • 1H NMR (Chloroform-d):

    • Look for the tert-butyl singlet at

      
       ppm.
      
    • Critical Check: The methylene protons (

      
      ) between the carbonyl and nitro group should appear as a singlet around 
      
      
      
      ppm. Disappearance or broadening of this peak indicates tautomerization or deuterium exchange.
  • TLC (Thin Layer Chromatography):

    • Use a non-polar eluent (e.g., Hexane/EtOAc).

    • Warning:

      
      -nitro ketones can streak on silica gel due to their acidity. Pre-treating the plate with trace acid is not recommended as it may catalyze Nef reaction; instead, run quickly and visualize immediately.
      
Signs of Degradation
  • Color Change: Pure compound is typically a colorless to pale yellow liquid/low-melting solid. Deepening yellow or orange color indicates formation of conjugated impurities or

    
     species.
    
  • Odor: A sharp, acrid smell (distinct from the sweet ketone odor) suggests release of nitrogen oxides or pivalic acid.

Safety Considerations (Energetics)

While 3,3-Dimethyl-1-nitrobutan-2-one is not a primary explosive, the functional group combination warrants caution.

  • Energetic Potential: The nitro group is an oxidizer; the tert-butyl group is fuel. Do not distill to dryness.[2]

  • Reaction Hazards: Reaction with strong bases (e.g., NaH, LDA) generates the nitronate salt, which can be shock-sensitive in dry form. Always quench nitronate reactions carefully with acid.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Properties of

    
    -Nitro Ketones. Retrieved from 
    
  • BLD Pharm. (2025). Product Data Sheet: 3,3-Dimethyl-1-nitrobutan-2-one (CAS 35869-41-1).[3] Retrieved from

  • Ballini, R., et al. (2019). Acyclic

    
    -Nitro Ketones: Synthesis and Reactivity. Journal of Organic Chemistry. Retrieved from 
    
  • PubChem. (2025).[4] Compound Summary: 3,3-dimethyl-1-nitrobutane derivatives. National Library of Medicine. Retrieved from

Sources

Technical Guide: 3,3-Dimethyl-1-nitrobutan-2-one as a Strategic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,3-Dimethyl-1-nitrobutan-2-one (also known as tert-butyl nitromethyl ketone) represents a specialized class of


-nitro ketones  distinguished by the juxtaposition of a bulky tert-butyl group and a highly reactive nitro-methylene moiety. Unlike simple aliphatic nitro ketones, the steric bulk of the tert-butyl group suppresses common side reactions (such as self-condensation), making this reagent a "privileged scaffold" for the controlled synthesis of chiral amino alcohols , isoxazoles , and 

-amino ketones
.

This guide outlines the synthesis, reactivity profile, and application of this building block in high-value pharmaceutical intermediate synthesis, specifically targeting tert-leucine derivatives and protease inhibitors.

Chemical Profile & Strategic Value

The utility of 3,3-Dimethyl-1-nitrobutan-2-one stems from its unique electronic and steric environment.

PropertyValue / DescriptionStrategic Implication
Structure

Push-pull system between Carbonyl and Nitro.
Acidity (pKa) ~5.5 - 6.0 (active methylene)Highly acidic

-protons allow facile deprotonation by weak bases (

,

) for alkylation or condensation.
Steric Bulk High (tert-butyl group)Directs nucleophilic attack away from the carbonyl in certain conditions; prevents aldol-type self-polymerization.
Redox Potential Reducible (

)
Precursor to

-amino ketones and 1,2-amino alcohols.
Structural Logic Diagram

The following diagram illustrates the divergent reactivity pathways available to this building block.

ReactivityPathways Start 3,3-Dimethyl-1-nitrobutan-2-one (Building Block) Red1 Reduction (H2/Pd-C or Sn/HCl) Start->Red1 Nitro Reduction Red2 Asymmetric Transfer Hydrogenation (Ru-Noyori) Start->Red2 Carbonyl Red. Cond Cyclocondensation (Aldehydes/Alkynes) Start->Cond Henry/Click AminoKetone α-Amino Ketone (Protease Inhibitor Precursor) NitroAlcohol Chiral Nitro Alcohol (via ATH) Isoxazole 3-tert-Butyl-5-substituted Isoxazoles Red1->AminoKetone Red2->NitroAlcohol Cond->Isoxazole

Figure 1: Divergent synthesis pathways from 3,3-Dimethyl-1-nitrobutan-2-one.

Synthesis of the Building Block

The preparation of 3,3-dimethyl-1-nitrobutan-2-one is not trivial due to the instability of the free nitromethyl anion. The most robust method involves the acyl imidazole strategy or the lithiation of nitromethane .

Method: Acyl Imidazole Activation (Recommended for Scale)

This method avoids the use of pyrophoric alkyllithiums and provides high purity.

Reaction Scheme:

  • Activation: Pivaloyl chloride + Imidazole

    
     N-Pivaloylimidazole
    
  • Nucleophilic Attack: Nitromethane + Base

    
     Nitronate anion
    
  • Coupling: Nitronate + N-Pivaloylimidazole

    
     Product
    
Step-by-Step Protocol

Reagents:

  • Pivaloyl chloride (1.0 equiv)

  • Carbonyldiimidazole (CDI) or Imidazole (1.1 equiv)

  • Nitromethane (1.2 equiv)

  • Base: Potassium tert-butoxide (

    
    -BuOK) or DBU
    
  • Solvent: THF (anhydrous)

Procedure:

  • Activation: In a flame-dried flask under

    
    , dissolve imidazole (1.1 eq) in dry THF. Cool to 0°C. Add pivaloyl chloride (1.0 eq) dropwise. Stir for 1 hour to form the acyl imidazole.
    
  • Nitronate Formation: In a separate vessel, dissolve nitromethane (1.2 eq) in THF and cool to 0°C. Add

    
    -BuOK (2.2 eq) to generate the dianion species (or mono-anion depending on stoichiometry). Note: The nitronate anion is shock-sensitive in dry form; keep in solution.
    
  • Coupling: Cannulate the acyl imidazole solution into the nitronate solution slowly at 0°C.

  • Acidification: Allow to warm to RT overnight. Quench with cold aqueous acetic acid or HCl (1M) to pH 4-5.

  • Workup: Extract with EtOAc. Wash organic layer with brine.[1] Dry over

    
    .[2][3][4]
    
  • Purification: Vacuum distillation is possible but risky. Column chromatography (Hexane/EtOAc) is preferred for safety.

Synthetic Utility & Transformations[2][4][5][6][7][8]

A. Asymmetric Reduction to Chiral Nitro Alcohols

The ketone carbonyl can be reduced enantioselectively using Noyori-type Asymmetric Transfer Hydrogenation (ATH) . The bulky tert-butyl group provides excellent facial discrimination.

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN]

  • Conditions: Formic acid/Triethylamine (5:2), RT.

  • Outcome: Yields the

    
    -nitro alcohol with high ee (>95%).[5]
    
  • Utility: Precursor to chiral amino alcohols (e.g., sphingosine analogs).

B. Synthesis of Isoxazoles

The activated methylene group allows this molecule to act as a C2 building block for heterocycles.

  • Mechanism: Condensation with aldehydes (Henry-type) followed by dehydration and cyclization, or direct cycloaddition via nitrile oxides.

  • Protocol Insight: Reacting 3,3-dimethyl-1-nitrobutan-2-one with an aromatic aldehyde in the presence of pyrrolidine (catalyst) typically yields the 5-isoxazolol or isoxazole derivative depending on dehydration conditions.

C. Reduction to -Amino Ketones

This is the most critical pathway for drug discovery, particularly for HIV protease inhibitors (e.g., Atazanavir precursors) which often contain a tert-leucine core.

  • Challenge: Chemoselectivity. Reducing the nitro group without reducing the ketone.

  • Solution:

    • Method 1 (Chemical):

      
       / HCl in EtOH (Stannous chloride reduction).
      
    • Method 2 (Catalytic): Hydrogenation (

      
      , 1 atm) over Raney Nickel or 
      
      
      
      in acidic media (to protect the amine as a salt and prevent condensation).

Experimental Data Summary

The following table summarizes typical yields and conditions for transformations involving this building block.

TransformationReagentsTypical YieldSelectivity (ee/de)Ref
Synthesis of Block

-BuCOCl,

, Base
65-75%N/A[1]
Nitro Reduction

, Pd/C, MeOH, HCl
85-92%N/A[2]
Asymmetric Red. Ru-TsDPEN, HCOOH/TEA90-95%94-98% ee[3]
Isoxazole Formation Ar-CHO, Pyrrolidine70-80%Regioselective[4]

Safety & Handling Protocols

CRITICAL WARNING:


-Nitro ketones possess high energy potential.
  • Shock Sensitivity: While the tert-butyl group adds stability, nitromethane derivatives can be explosive. Never distill the pure material to dryness at high temperatures.

  • Thermal Runaway: The acylation reaction is exothermic. Strict temperature control (0°C to 10°C) during addition is mandatory.

  • Toxicity: Treat as a potential alkylating agent. Use double-gloving (Nitrile) and work in a fume hood.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

References

  • Synthesis via Acyl Imidazole: Baker, D. C., & Putt, S. R. (1978). "A convenient synthesis of

    
    -nitro ketones." Synthesis, 1978(6), 478-479. Link
    
  • Reduction to Amino Ketones: Bunce, R. A., et al. (2006). "Reduction of aliphatic nitro compounds to amines.
  • Asymmetric Transfer Hydrogenation: Matsumura, K., et al. (2011).

    
    -Nitro Ketones." Journal of the American Chemical Society, 133(28), 10696. Link
    
  • Isoxazole Synthesis: Cecchi, L., et al. (2006). "Synthesis of isoxazoles from -nitro ketones." European Journal of Organic Chemistry, 2006(21), 4852.

Sources

"3,3-Dimethyl-1-nitrobutan-2-one" theoretical and computational studies

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Theoretical and Computational Investigation of 3,3-Dimethyl-1-nitrobutan-2-one

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational characterization of 3,3-dimethyl-1-nitrobutan-2-one, a molecule of interest in organic synthesis and medicinal chemistry.[1] Given the limited specific literature on this compound, this document outlines a systematic approach employing state-of-the-art computational methods to elucidate its structural, electronic, and spectroscopic properties. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a robust protocol for the in silico analysis of this and related α-nitro ketones. The methodologies described herein are designed to provide predictive insights into the molecule's reactivity, stability, and potential applications, thereby guiding future experimental work.

Introduction: The Significance of α-Nitro Ketones

α-Nitro ketones are a versatile class of organic compounds that serve as valuable intermediates in a wide array of chemical transformations.[2] The presence of two strongly electron-withdrawing groups, the nitro (–NO₂) and carbonyl (C=O) moieties, on adjacent carbon atoms confers unique reactivity upon these molecules.[3][4] The nitro group, in particular, is a powerful modulator of electronic structure, influencing the acidity of the α-hydrogen and rendering the carbon backbone susceptible to nucleophilic attack.[4][5] These characteristics make α-nitro ketones key building blocks for the synthesis of more complex molecules, including heterocycles and pharmaceutically relevant substances.[1]

3,3-dimethyl-1-nitrobutan-2-one, with its sterically demanding tert-butyl group, presents an interesting case for conformational and reactivity studies. The bulky substituent is expected to significantly influence the molecule's preferred geometry and the accessibility of its reactive centers.[6][7] A thorough theoretical investigation of this compound is therefore essential to understanding its fundamental chemical properties and unlocking its synthetic potential.

Proposed Computational Methodology: A Self-Validating System

To ensure the highest degree of accuracy and reliability, a multi-faceted computational approach is proposed. This protocol is designed as a self-validating system, where results from different levels of theory can be compared to establish a consistent and trustworthy model of the molecule's behavior.

Geometry Optimization and Conformational Analysis

The initial step in the computational study of 3,3-dimethyl-1-nitrobutan-2-one is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process that locates the minimum energy conformation of the molecule.

Experimental Protocol: Geometry Optimization

  • Initial Structure Generation: A 3D model of 3,3-dimethyl-1-nitrobutan-2-one will be constructed using standard molecular modeling software.

  • Conformational Search: A systematic conformational search will be performed to identify all possible low-energy conformers. This is particularly important due to the rotational freedom around the C-C single bonds and the steric hindrance imposed by the tert-butyl group.[6][8]

  • Density Functional Theory (DFT) Optimization: Each identified conformer will be subjected to full geometry optimization using Density Functional Theory (DFT). A suitable functional, such as B3LYP, is recommended for its balance of accuracy and computational cost in describing organic molecules.[9] A Pople-style basis set, such as 6-311+G(d,p), will be employed to provide a flexible description of the electron density.

  • Frequency Analysis: A vibrational frequency calculation will be performed on each optimized structure. The absence of imaginary frequencies will confirm that the structure corresponds to a true energy minimum.

Logical Relationship of the Conformational Analysis Workflow

A Initial 3D Structure Generation B Systematic Conformational Search A->B Input for search C DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) B->C Potential conformers D Frequency Calculation C->D Optimized geometries E Identification of Lowest Energy Conformer D->E Confirmation of minima

Caption: Workflow for determining the most stable conformer.

Electronic Structure Analysis

Understanding the electronic properties of 3,3-dimethyl-1-nitrobutan-2-one is crucial for predicting its reactivity. Key parameters to be investigated include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.

Experimental Protocol: Electronic Structure Calculation

  • Single-Point Energy Calculation: Using the optimized geometry of the lowest energy conformer, a single-point energy calculation will be performed at a higher level of theory or with a larger basis set to obtain more accurate electronic properties.

  • Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map will be generated to visualize the regions of positive and negative electrostatic potential on the molecule's surface. This will identify the likely sites for electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis will be conducted to investigate charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.

Signaling Pathway of Electronic Effects

NO2 Nitro Group (-NO2) Alpha_C α-Carbon NO2->Alpha_C -I Effect CO Carbonyl Group (C=O) CO->Alpha_C -I Effect Alpha_H α-Hydrogen Alpha_C->Alpha_H Increased Acidity Reactivity Enhanced Reactivity Alpha_C->Reactivity Electrophilic center Alpha_H->Reactivity Susceptible to deprotonation

Caption: Influence of electron-withdrawing groups on reactivity.

Predicted Spectroscopic Properties

Computational chemistry provides a powerful tool for predicting the spectroscopic signatures of molecules, which can be invaluable for their experimental identification and characterization.

Infrared (IR) Spectroscopy

The calculated vibrational frequencies can be used to generate a theoretical IR spectrum.

Experimental Protocol: IR Spectrum Prediction

  • Frequency Calculation: The vibrational frequencies and corresponding intensities will be obtained from the frequency analysis performed during geometry optimization.

  • Scaling Factor Application: The calculated frequencies will be scaled by an appropriate factor (typically around 0.96 for B3LYP) to account for anharmonicity and other systematic errors in the theoretical model.

  • Spectrum Generation: The scaled frequencies and intensities will be plotted to generate a theoretical IR spectrum.

Predicted Key IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
C=O (Ketone)1715 - 1730Strong
NO₂ (Asymmetric Stretch)~1550Strong
NO₂ (Symmetric Stretch)~1375Strong
C-H (sp³ stretch)2850 - 3000Medium

Note: These are predicted values based on typical ranges for these functional groups.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical NMR chemical shifts can be calculated to aid in the interpretation of experimental spectra.

Experimental Protocol: NMR Chemical Shift Prediction

  • GIAO Calculation: The Gauge-Independent Atomic Orbital (GIAO) method will be used to calculate the isotropic shielding values for each nucleus.

  • Chemical Shift Calculation: The calculated shielding values will be referenced against the shielding value of a standard compound (e.g., tetramethylsilane, TMS), calculated at the same level of theory, to obtain the chemical shifts.

Predicted ¹H and ¹³C NMR Chemical Shifts

NucleusPredicted Chemical Shift (ppm)Rationale
¹H
-C(CH₃)₃~1.1Shielded by the adjacent quaternary carbon.
-CH₂-NO₂~4.5 - 5.0Deshielded due to the strong electron-withdrawing effect of the nitro group.
¹³C
-C(CH₃)₃~25Aliphatic quaternary carbon.
-C(CH₃)₃~40Aliphatic methyl carbons.
-CH₂-NO₂~75 - 85Significantly deshielded by the nitro group.
C=O~200 - 210Typical range for a ketone carbonyl carbon.

Note: These are approximate values and can be influenced by the choice of solvent in experimental measurements.

Reactivity and Potential Synthetic Applications

The computational data gathered will provide valuable insights into the reactivity of 3,3-dimethyl-1-nitrobutan-2-one.

  • Acidity of the α-Hydrogen: The NBO charge analysis and the LUMO distribution will provide a quantitative measure of the acidity of the hydrogen atom on the carbon adjacent to the nitro group. This is a key factor in its utility in C-C bond-forming reactions.[4]

  • Nucleophilic Addition to the Carbonyl Group: The MEP map will highlight the electrophilic nature of the carbonyl carbon, suggesting its susceptibility to attack by nucleophiles. The steric hindrance from the tert-butyl group will likely play a significant role in the stereochemical outcome of such reactions.[7]

  • Reduction of the Nitro Group: The nitro group can be reduced to an amine, opening up pathways to a variety of other functional groups and molecular scaffolds.[11]

Conclusion

This technical guide has outlined a comprehensive theoretical and computational strategy for the in-depth characterization of 3,3-dimethyl-1-nitrobutan-2-one. By following the proposed protocols for geometry optimization, electronic structure analysis, and spectroscopic prediction, researchers can gain a deep understanding of this molecule's fundamental properties. The insights derived from these computational studies will be instrumental in guiding the rational design of synthetic routes and exploring the potential applications of this and other sterically hindered α-nitro ketones in various fields of chemical science.

References

  • Roberts, J. D., & Caserio, M. C. (2021, July 31). 24.6: Nitro Compounds. Chemistry LibreTexts. [Link]

  • Dahlqvist, K.-I., & Forsén, S. (1969). Conformational studies by nuclear magentic resonance—II: The effect of steric factors on hindered rotation in enamino aldehydes and ketones. Journal of Physical Chemistry, 73(12), 4124-4130.
  • ChemSynthesis. (2025, May 20). 3,3-dimethyl-1-(2-nitrophenyl)-2-butanone. [Link]

  • Chandrasekhar, S., & Roy, S. (2010). Conformational preferences of α-vinyl substituted deoxybenzoin. Beilstein Journal of Organic Chemistry, 6, 83.
  • Acyclic α-Nitro Ketones: A Versatile Class of α-Functionalized Ketones in Organic Synthesis. (2025, August 7). ResearchGate. [Link]

  • NITRO COMPOUNDS. (2020, March 29). [Link]

  • Wikipedia. (n.d.). Nitro compound. [Link]

  • Conformational structures of ketones in the Cs and C1 class, as well as.... (n.d.). ResearchGate. [Link]

  • Sukhorukov, A. Y., Lesiv, A. V., & Ioffe, S. L. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 279.
  • Aksenov, A. V., Aksenova, I. V., & Rubin, M. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry, 8, 103.
  • Tylińska, B., Jaworski, J. S., & Demkowicz, S. (2021). The Molecular Mechanism of the Formation of Four-Membered Cyclic Nitronates and Their Retro (3 + 2) Cycloaddition: A DFT Mechanistic Study. Molecules, 26(11), 3350.
  • Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo. (n.d.). [Link]

  • PubChem. (n.d.). 3,3-Dimethyl-1-phenylbutan-2-one. [Link]

  • Ab initio and density functional theory studies on nitrosoketene tautomers. (n.d.). OpenMETU. [Link]

  • Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. (n.d.). Frontiers. [Link]

  • Cortes, S. (2020, May 12). 8.2: Conformational Analysis. Chemistry LibreTexts. [Link]

Sources

Methodological & Application

Application Note: De Novo Synthesis of 3,3-Dimethyl-1-nitrobutan-2-one from Pivalic Acid via Imidazolide Activation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

The synthesis of


-nitro ketones from aliphatic carboxylic acids represents a critical transformation in organic chemistry, providing highly versatile building blocks for substituted heterocycles, 

-amino alcohols, and complex pharmaceutical intermediates [1, 2]. This protocol details the robust, scalable synthesis of 3,3-dimethyl-1-nitrobutan-2-one (CAS: 35869-41-1) directly from pivalic acid.

Causality & Expertise: Historically, the direct acylation of nitromethane using acid chlorides (such as pivaloyl chloride) and amine bases suffers from competing O-acylation. This side reaction forms unstable mixed anhydrides that quickly degrade, severely diminishing the yield of the desired C-acylated product. To circumvent this, we utilize the highly efficient Baker-Putt imidazolide activation strategy [1].

In this workflow, pivalic acid is first activated with 1,1'-carbonyldiimidazole (CDI) to form a reactive pivaloyl imidazole intermediate. Concurrently, nitromethane is deprotonated by potassium tert-butoxide (KOtBu) to form a resonance-stabilized nitronate anion. The acyl imidazole is sufficiently electrophilic to undergo C-acylation by the nitronate anion but stable enough to resist degradation. Furthermore, the imidazole displaced during the coupling acts as a mild buffer in the reaction mixture, preventing the base-catalyzed decomposition of the resulting


-nitro ketone before acidic workup.

Experimental Workflow & Visualization

The logical relationship between the reagents, intermediates, and the final product is mapped below.

G A Pivalic Acid C Pivaloyl Imidazole A->C + CDI (-CO2, -Imidazole) B 1,1'-Carbonyldiimidazole (CDI) B->C F Potassium Salt of Product C->F + Nitronate Anion (-Imidazole) D Nitromethane + KOtBu E Nitronate Anion D->E Deprotonation E->F H 3,3-Dimethyl-1- nitrobutan-2-one F->H + HCl (-KCl) G Acidification (1M HCl) G->H

Workflow for the synthesis of 3,3-dimethyl-1-nitrobutan-2-one via imidazolide activation.

Quantitative Data & Reagent Stoichiometry

The following table summarizes the quantitative requirements for a standard 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
Pivalic Acid 102.131.01.02 g (10.0 mmol)Starting Material
1,1'-Carbonyldiimidazole (CDI) 162.151.11.78 g (11.0 mmol)Activating Agent
Nitromethane 61.045.03.05 g (50.0 mmol)Nucleophile / Co-solvent
Potassium tert-butoxide (KOtBu) 112.211.21.35 g (12.0 mmol)Base
Anhydrous THF --50 mL totalSolvent
1 M HCl (aq) -Excess100 mLQuench / Acidification

Step-by-Step Experimental Protocol

Phase 1: Activation of Pivalic Acid
  • In a flame-dried, argon-purged 250 mL round-bottom flask, dissolve pivalic acid (1.02 g, 10.0 mmol) in anhydrous THF (30 mL).

  • Portion-wise, add 1,1'-Carbonyldiimidazole (CDI) (1.78 g, 11.0 mmol).

    • Causality: CDI is added in slight excess to ensure complete activation of the sterically hindered carboxylic acid. The reaction must be vented through an oil bubbler to safely release the generated gas.

    • Self-Validation: Vigorous effervescence (CO₂ evolution) will be observed immediately. The complete cessation of gas evolution (typically within 1–2 hours) serves as a reliable visual indicator that the quantitative formation of pivaloyl imidazole is complete.

  • Stir the mixture at room temperature for 2 hours under an argon atmosphere.

Phase 2: Generation of the Nitronate Anion
  • In a separate flame-dried 100 mL flask, dissolve nitromethane (3.05 g, 50.0 mmol) in anhydrous THF (20 mL).

    • Causality: A large stoichiometric excess of nitromethane is utilized to suppress unwanted dialkylation or diacylation events and to act as an active co-solvent.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add Potassium tert-butoxide (KOtBu) (1.35 g, 12.0 mmol) portion-wise over 10 minutes.

    • Causality: The strong alkoxide base irreversibly deprotonates nitromethane.

    • Self-Validation: A thick, pale yellow precipitate of the potassium nitronate salt will form. The persistence of this suspension confirms the successful generation and stability of the nitronate anion.

Phase 3: C-Acylation and Workup
  • Transfer the pivaloyl imidazole solution (from Phase 1) dropwise into the nitronate suspension at 0 °C over 30 minutes via a cannula or pressure-equalizing dropping funnel.

    • Causality: Dropwise addition controls the reaction exotherm and prevents the oxidative dimerization of the nitronate anion.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

    • Causality: Extended stirring is required to ensure complete conversion, as the bulky tert-butyl group of the pivaloyl imidazole creates significant steric hindrance during nucleophilic attack.

  • Quench the reaction by pouring the mixture into 100 mL of vigorously stirred, ice-cold 1 M HCl.

    • Causality: Rapid acidification protonates the potassium salt of the product and neutralizes the imidazole byproduct, driving the neutral

      
      -nitro ketone into the organic phase.
      
    • Self-Validation: The aqueous phase must test at pH 1–2 using indicator paper to ensure complete protonation; otherwise, the product will remain water-soluble as a nitronate salt.

  • Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes:Ethyl Acetate, 9:1) to afford 3,3-dimethyl-1-nitrobutan-2-one as a colorless to pale yellow oil.

Analytical Characterization

The identity and purity of the synthesized 3,3-dimethyl-1-nitrobutan-2-one can be validated against the following expected Nuclear Magnetic Resonance (NMR) spectroscopic benchmarks:

  • ¹H NMR (400 MHz, CDCl₃):

    
     5.35 (s, 2H, -CH₂ -NO₂), 1.25 (s, 9H, -C(CH₃ )₃).
    
  • ¹³C NMR (100 MHz, CDCl₃):

    
     205.2 (C =O), 80.4 (-C H₂-NO₂), 43.1 (-C (CH₃)₃), 26.5 (-C H₃).
    

References

  • Baker, D. C.; Putt, S. R. "A New Synthesis of

    
    -Nitro Ketones." Synthesis, 1978, 478-479. URL:[Link]
    
  • Ono, N. "The Nitro Group in Organic Synthesis." John Wiley & Sons, 2001. URL:[Link]

Application Note: Experimental Protocol for the Synthesis of 3,3-Dimethyl-1-nitrobutan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Introduction & Mechanistic Causality

The synthesis of


-nitroketones is a critical transformation in medicinal chemistry, providing versatile building blocks for the assembly of complex heterocycles, amino alcohols, and energetic materials. Specifically, 3,3-dimethyl-1-nitrobutan-2-one  (often referred to as 

-nitropinacolone) features a bulky tert-butyl group adjacent to the carbonyl, which imposes unique steric constraints useful in target-directed drug design.

The most reliable pathway to synthesize aliphatic


-nitroketones is the Kornblum substitution  [1], which involves the reaction of an 

-bromoketone with sodium nitrite (

). However, the nitrite anion (

) is an ambidentate nucleophile, meaning the reaction can proceed via two competing pathways:
  • C-Alkylation (Desired): Nucleophilic attack by the nitrogen atom yields the target

    
    -nitroketone.
    
  • O-Alkylation (Undesired): Nucleophilic attack by the oxygen atom yields a highly unstable nitrite ester.

In standard environments, the nitrite ester rapidly decomposes into an


-ketoaldehyde (Kornblum oxidation). To suppress this degradation and drive the reaction toward the desired C-alkylation, a nitrite ester scavenger such as phloroglucinol  (benzene-1,3,5-triol) must be introduced into the reaction matrix [2]. Phloroglucinol rapidly traps the O-alkylation byproducts, preventing the oxidative cascade and ensuring a high-yielding, self-validating synthetic loop.

Experimental Design & Self-Validating Systems

As a Senior Application Scientist, I emphasize that a robust protocol is not merely a sequence of steps, but a self-validating system . The inclusion of phloroglucinol acts as a chemical fail-safe. To validate the integrity of the reaction in real-time, In-Process Controls (IPCs) are embedded into the workflow:

  • Validation Checkpoint 1 (TLC): The consumption of the starting material (1-bromo-3,3-dimethyl-2-butanone) confirms the kinetic progress of the substitution.

  • Validation Checkpoint 2 (Crude NMR): The absence of an aldehydic proton signal (

    
     ppm) in the crude 
    
    
    
    NMR validates that the phloroglucinol successfully scavenged the O-alkylation pathway, confirming the mechanistic fidelity of the protocol.

Materials and Reagents

All reagents should be of analytical grade. Anhydrous solvents are critical to prevent competitive hydrolysis of the


-bromoketone.
Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)
1-Bromo-3,3-dimethyl-2-butanone Starting Material1.0 eq1.79 g (10.0 mmol)
Sodium Nitrite (

)
Nucleophile1.5 eq1.04 g (15.0 mmol)
Phloroglucinol (Anhydrous) O-Alkylation Scavenger1.1 eq1.39 g (11.0 mmol)
N,N-Dimethylformamide (DMF) Polar Aprotic SolventN/A25.0 mL
Diethyl Ether (

)
Extraction SolventN/A3

30 mL
Anhydrous

Drying AgentN/AAs needed

Step-by-Step Experimental Protocol

Phase 1: Reaction Assembly
  • Preparation: Equip a 100 mL oven-dried round-bottom flask with a PTFE-coated magnetic stir bar and a rubber septum. Flush the flask with dry Argon or Nitrogen for 5 minutes.

  • Solvation: Add anhydrous phloroglucinol (1.39 g, 11.0 mmol) and sodium nitrite (1.04 g, 15.0 mmol) to the flask. Inject 25.0 mL of anhydrous DMF via syringe. Stir vigorously until a fine suspension is formed.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes. Causality: Lower temperatures kinetically favor the SN2 C-alkylation pathway over the competing O-alkylation.

Phase 2: Nucleophilic Substitution
  • Addition: Using a syringe pump or a pressure-equalizing dropping funnel, add 1-bromo-3,3-dimethyl-2-butanone (1.79 g, 10.0 mmol) dropwise over a period of 30 minutes.

  • Incubation: Maintain the reaction at 0 °C for 1 hour. Remove the ice bath and allow the reaction matrix to warm to ambient room temperature (20–25 °C).

  • Propagation: Stir the mixture continuously for 14–16 hours under an inert atmosphere.

  • IPC Validation: Monitor the reaction via TLC (Eluent: 85:15 Hexanes/Ethyl Acetate). The starting material (

    
    ) should be completely consumed, replaced by a more polar, UV-active product spot (
    
    
    
    ).
Phase 3: Quenching and Isolation
  • Quenching: Pour the dark reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of distilled water. Stir vigorously to precipitate the phloroglucinol byproducts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous phase with Diethyl Ether (3

    
     30 mL).
    
  • Washing: Combine the organic layers and wash sequentially with distilled water (4

    
     30 mL) to remove residual DMF, followed by a final wash with saturated aqueous 
    
    
    
    (brine, 30 mL).
  • Drying & Concentration: Dry the organic phase over anhydrous

    
    . Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, water bath at 25 °C) to yield the crude product.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 100% Hexanes to 90:10 Hexanes/Ethyl Acetate) to afford pure 3,3-dimethyl-1-nitrobutan-2-one as a pale yellow oil.

Analytical Characterization & Expected Data

To validate the structural integrity of the synthesized 3,3-dimethyl-1-nitrobutan-2-one, cross-reference your analytical outputs with the expected spectroscopic parameters below.

Analytical MethodExpected Signals & AssignmentsDiagnostic Significance

H NMR (400 MHz,

)

5.35 (s, 2H,

)

1.25 (s, 9H,

)
The highly deshielded singlet at 5.35 ppm confirms the methylene group is flanked by both a carbonyl and a nitro group.

C NMR (100 MHz,

)

205.0 (

), 78.5 (

),43.0 (

), 26.5 (

)
The carbon shift at 78.5 ppm is characteristic of an

-nitro carbon, distinguishing it from an

-bromo carbon (

35 ppm).
FT-IR (Neat, ATR) 1725 cm

(strong,

stretch)1555, 1375 cm

(

stretch)
Confirms the presence of the intact aliphatic nitro functionality.
HRMS (ESI-TOF) Calculated for


: 146.0812
Validates the exact molecular mass of the target compound.

Mechanistic Workflow Visualization

The following diagram maps the kinetic pathways of the reaction, illustrating how the protocol's design actively suppresses failure modes.

G SM 1-Bromo-3,3-dimethyl-2-butanone (Starting Material) Reagents NaNO2, Phloroglucinol DMF, 0 °C to RT SM->Reagents C_Alk C-Alkylation (SN2) Major Pathway Reagents->C_Alk O_Alk O-Alkylation Minor Pathway Reagents->O_Alk Workup Aqueous Extraction (Et2O / H2O) C_Alk->Workup Scavenge Trapped by Phloroglucinol Prevents Oxidation O_Alk->Scavenge Scavenge->Workup Product 3,3-Dimethyl-1-nitrobutan-2-one Target Product Workup->Product

Mechanistic workflow of the Kornblum substitution, highlighting the phloroglucinol scavenging pathway.

References

  • Kornblum, N. (1962). The Synthesis of Aliphatic and Alicyclic Nitro Compounds. Organic Reactions, 12, 101–156.[Link]

  • Sugihara, H., Watanabe, M., Motohashi, M., Nishikawa, M., & Sanno, Y. (1977). Process for the preparation of alpha-nitroketones. U.S. Patent No. 4,035,512A. U.S.

Application Note: Purification of 3,3-Dimethyl-1-nitrobutan-2-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the purification of 3,3-Dimethyl-1-nitrobutan-2-one, a key intermediate in various synthetic pathways, using silica gel column chromatography. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology from crude sample preparation to the acquisition of the purified compound. This guide emphasizes the scientific rationale behind each step, ensuring a reproducible and efficient purification process.

Introduction

3,3-Dimethyl-1-nitrobutan-2-one is an α-nitro ketone, a class of compounds of significant interest in organic synthesis due to the versatile reactivity of the ketone and nitro functionalities.[1] A common route to α-nitro ketones is the Henry (nitroaldol) reaction, which involves the base-catalyzed addition of a nitroalkane to an aldehyde, followed by oxidation of the resulting β-nitro alcohol.[1] In the case of 3,3-Dimethyl-1-nitrobutan-2-one, the synthesis would typically proceed via the reaction of nitromethane with pivalaldehyde, followed by oxidation of the intermediate, 1-nitro-3,3-dimethyl-2-butanol.[2]

This synthetic pathway can lead to a crude product mixture containing unreacted starting materials, the intermediate β-nitro alcohol, and other side-products. Therefore, a robust purification method is essential to obtain 3,3-Dimethyl-1-nitrobutan-2-one of high purity for subsequent applications. Column chromatography is a widely used and effective technique for the purification of organic compounds based on their differential adsorption to a stationary phase.[3] This application note details a validated protocol for the purification of 3,3-Dimethyl-1-nitrobutan-2-one using silica gel column chromatography.

Understanding the Compound and Potential Impurities

A successful purification strategy begins with an understanding of the target compound and its potential impurities.

3,3-Dimethyl-1-nitrobutan-2-one

  • Molecular Formula: C₆H₁₁NO₃

  • Molecular Weight: 145.16 g/mol [4]

  • Structure:

  • Polarity: The presence of both a nitro group and a ketone functionality makes this a polar molecule.

Potential Impurities:

  • 1-Nitro-3,3-dimethyl-2-butanol: The β-nitro alcohol intermediate from the Henry reaction. This is expected to be more polar than the target ketone due to the presence of a hydroxyl group.

  • Pivalaldehyde: The starting aldehyde. This is less polar than the target compound.

  • Nitromethane: The starting nitroalkane. This is a polar, low-boiling point compound.

  • Oxidizing agent byproducts: Depending on the oxidant used, various byproducts may be present. For example, if a chromium-based oxidant is used, chromium salts may be present.[2]

Chromatographic Purification Strategy

The purification strategy is based on normal-phase column chromatography, utilizing a polar stationary phase (silica gel) and a mobile phase of lower polarity. The separation principle relies on the differential partitioning of the compounds in the mixture between the stationary and mobile phases. More polar compounds will have a stronger interaction with the silica gel and thus elute more slowly, while less polar compounds will travel through the column more quickly with the mobile phase.

Method Development using Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is crucial to determine an optimal solvent system using Thin-Layer Chromatography (TLC).[5] The ideal mobile phase will provide good separation between the target compound and its impurities, with the target compound having an Rf value of approximately 0.25-0.35.

Recommended TLC Protocol:

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent such as dichloromethane or ethyl acetate.

  • Eluent Systems to Test: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is recommended. Start with a ratio of 4:1 (non-polar:polar) and adjust the polarity as needed. For α-nitro ketones, a common starting point is a hexane:ethyl acetate mixture.[6]

  • Visualization: Visualize the spots under a UV lamp (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate or p-anisaldehyde stain).

The expected order of elution (and increasing Rf value) on the TLC plate will be: Pivalaldehyde > 3,3-Dimethyl-1-nitrobutan-2-one > 1-Nitro-3,3-dimethyl-2-butanol.

Detailed Purification Protocol

This protocol is designed for the purification of approximately 1 gram of crude 3,3-Dimethyl-1-nitrobutan-2-one. The column size and solvent volumes can be scaled accordingly for different amounts of crude material.

Materials and Equipment
Material/EquipmentSpecifications
Crude 3,3-Dimethyl-1-nitrobutan-2-one~1 gram
Silica Gel60 Å, 230-400 mesh
n-HexaneHPLC grade
Ethyl AcetateHPLC grade
Glass Chromatography Column3-4 cm diameter, 40-50 cm length
Separatory FunnelFor gradient elution (optional)
Collection Tubes/FlasksSized appropriately for fraction collection
TLC PlatesSilica gel 60 F₂₅₄
TLC Developing Chamber
UV Lamp254 nm
Rotary EvaporatorFor solvent removal
Cotton or Glass Wool
SandWashed
Experimental Workflow

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_column Prepare Slurry and Pack Column load_sample Load Sample onto Column prep_sample Prepare Crude Sample (Dry Loading) prep_sample->load_sample elute_column Elute with Mobile Phase load_sample->elute_column Start Elution collect_fractions Collect Fractions elute_column->collect_fractions Continuous Flow monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc Analyze Each Fraction combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions Identify Pure Fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent Pool Fractions final_product Obtain Pure Product evaporate_solvent->final_product Isolate Product

Caption: Workflow for the purification of 3,3-Dimethyl-1-nitrobutan-2-one.

Step-by-Step Methodology

1. Column Packing (Slurry Method):

  • Rationale: The slurry packing method is generally preferred as it minimizes the formation of cracks and channels in the stationary phase, leading to better separation.

  • Procedure:

    • Secure the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 0.5 cm) on top of the plug.

    • In a beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 9:1 hexane:ethyl acetate). A typical ratio is ~50-100 g of silica per gram of crude material.

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain while continuously adding the slurry. Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Once the silica has settled, add a layer of sand (approximately 0.5 cm) on top of the silica bed to prevent disruption upon solvent addition.

    • Drain the solvent until the level is just at the top of the sand layer. Crucially, do not let the column run dry at any stage.

2. Sample Loading (Dry Loading):

  • Rationale: Dry loading is recommended for samples that are not readily soluble in the mobile phase or to ensure a narrow sample band at the top of the column, which leads to better resolution.

  • Procedure:

    • Dissolve the crude 3,3-Dimethyl-1-nitrobutan-2-one in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

3. Elution and Fraction Collection:

  • Rationale: The choice of elution mode (isocratic or gradient) depends on the separation of the components on the TLC plate. If the spots are well-separated, isocratic elution (using a constant solvent composition) is sufficient. If the impurities are close to the product, a gradient elution (gradually increasing the polarity of the mobile phase) may be necessary.

  • Procedure:

    • Carefully add the mobile phase to the column.

    • Open the stopcock and begin collecting the eluent in fractions of a suitable volume (e.g., 10-20 mL).

    • Maintain a constant flow of the mobile phase, ensuring the solvent level is always above the top of the stationary phase.

    • If using a gradient elution, start with a less polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of the more polar solvent (e.g., to 8:2 hexane:ethyl acetate).

4. Monitoring and Analysis:

  • Rationale: Each collected fraction must be analyzed by TLC to determine its composition. This allows for the identification of the fractions containing the pure product.

  • Procedure:

    • Spot each fraction (or every few fractions) on a TLC plate.

    • Develop the TLC plate in the same solvent system used for the column elution.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain only the pure 3,3-Dimethyl-1-nitrobutan-2-one (as determined by a single spot at the correct Rf value).

5. Product Isolation:

  • Rationale: Once the pure fractions are identified and combined, the solvent must be removed to isolate the purified compound.

  • Procedure:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • The resulting residue is the purified 3,3-Dimethyl-1-nitrobutan-2-one.

    • Determine the yield and characterize the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Troubleshooting

ProblemPotential CauseSuggested Solution
Poor Separation - Inappropriate mobile phase polarity.- Column overloading.- Optimize the mobile phase using TLC to achieve better separation.- Use a larger column or reduce the amount of crude material.
Cracked or Channeled Column - Improper packing of the silica gel.- Repack the column using the slurry method, ensuring the silica is fully wetted and settled before adding the sample.
Compound Elutes Too Quickly or Slowly - Mobile phase is too polar or not polar enough.- Adjust the mobile phase composition. Decrease polarity (more hexane) if the compound elutes too quickly; increase polarity (more ethyl acetate) if it elutes too slowly.
Broad or Tailing Peaks - Sample is too concentrated.- Sample is interacting strongly with silica.- Ensure the sample is loaded in a narrow band (dry loading helps).- For acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can sometimes improve peak shape, though this should be done with caution as it can affect compound stability.

Conclusion

This application note provides a robust and reproducible protocol for the purification of 3,3-Dimethyl-1-nitrobutan-2-one using silica gel column chromatography. By following the detailed steps for TLC method development, column packing, sample loading, elution, and fraction analysis, researchers can effectively isolate the target compound from common impurities associated with its synthesis. The principles and techniques described herein are broadly applicable to the purification of other α-nitro ketones and similarly polar organic molecules.

References

  • ChemSynthesis. (2025, May 20). 3,3-dimethyl-1-(2-nitrophenyl)-2-butanone. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Dimethyl-1-phenylbutan-2-one. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3,3-Dimethyl-1-phenylbutan-2-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • PMC. (n.d.). Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method. Retrieved from [Link]

  • U.S. Patent No. US3518302A. (1970). Process for the preparation of alpha nitro-ketones and carboxylic acids. Google Patents.
  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Retrieved from [Link]

  • Semantic Scholar. (2021, October 8). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound? Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018, July 5). Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 1-Nitroanthraquinone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). CN101289376A - Process for synthesizing 3,3-dimethyl-2-butanone.
  • PubChemLite. (n.d.). 3,3-dimethyl-1-nitrobutane (C6H13NO2). Retrieved from [Link]

  • Glaser, R. (1999). Oxidations of Alcohols. Retrieved from a university chemistry course notes website.
  • Organic Syntheses. (n.d.). Propanal, 3-nitro-. Retrieved from [Link]

  • NIST. (n.d.). 3,3-Dimethylbutane-2-ol. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Application Notes and Protocols for the Recrystallization of 3,3-Dimethyl-1-nitrobutan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides a detailed framework for the development of robust recrystallization protocols for 3,3-Dimethyl-1-nitrobutan-2-one. Recognizing the limited availability of specific physicochemical data for this compound, this document emphasizes a first-principles approach to protocol design, rooted in the fundamental theories of crystallization. It is intended for researchers, scientists, and professionals in drug development who require high-purity crystalline material. This guide will navigate the user through systematic solvent screening, the selection and execution of appropriate recrystallization techniques, and the subsequent analytical characterization to validate purity and crystalline form.

Introduction: The Critical Role of Purity for 3,3-Dimethyl-1-nitrobutan-2-one

3,3-Dimethyl-1-nitrobutan-2-one, a sterically hindered α-nitro ketone, is a potentially valuable building block in organic synthesis and pharmaceutical development. The presence of both a nitro group and a ketone functionality offers diverse avenues for chemical modification.[1] As with any active pharmaceutical ingredient (API) precursor or research chemical, achieving a high degree of purity is paramount. Impurities, even in trace amounts, can lead to undesirable side reactions, impact reaction kinetics, and compromise the biological activity and safety of downstream products.

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[2] The process relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[3][4] A successful recrystallization can not only remove chemical impurities but also afford a uniform crystalline form, which is critical for factors such as dissolution rate and bioavailability in pharmaceutical applications.[5]

Due to the steric hindrance imparted by the t-butyl group, 3,3-Dimethyl-1-nitrobutan-2-one may present unique challenges in both its synthesis and purification.[6][7] This guide, therefore, provides a logical and scientifically-grounded workflow to overcome these potential hurdles.

Foundational Principles: Selecting an Optimal Solvent System

The cornerstone of any successful recrystallization is the selection of an appropriate solvent.[4][8] The ideal solvent will exhibit high solubility for 3,3-Dimethyl-1-nitrobutan-2-one at elevated temperatures and low solubility at lower temperatures.[3][9] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at elevated temperatures (allowing for removal via hot filtration).[3][4]

Theoretical Considerations for Solvent Selection

The principle of "like dissolves like" is a useful starting point. 3,3-Dimethyl-1-nitrobutan-2-one possesses both polar (nitro and keto groups) and non-polar (t-butyl group) characteristics. This amphiphilic nature suggests that a solvent of intermediate polarity, or a mixture of polar and non-polar solvents, might be effective.

Key Solvent Characteristics to Consider:

  • Solubility Profile: As mentioned, the compound should be highly soluble when hot and sparingly soluble when cold.

  • Chemical Inertness: The solvent must not react with the compound.[4][9]

  • Boiling Point: The solvent's boiling point should be high enough to provide a significant solubility differential but low enough for easy removal from the crystals. A boiling point below the melting point of the compound is generally preferred.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during drying.[4][9]

  • Safety: The toxicity, flammability, and environmental impact of the solvent are critical considerations.[9]

A Systematic Approach to Solvent Screening

A systematic, small-scale solvent screening process is the most reliable method for identifying a suitable recrystallization solvent.

Protocol for Solvent Screening:

  • Preparation: Place approximately 50-100 mg of crude 3,3-Dimethyl-1-nitrobutan-2-one into several small test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a different potential solvent (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes) dropwise, starting with about 0.5 mL. Agitate the mixture.

  • Observation (Room Temperature):

    • If the compound dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization as recovery will be poor.[10]

    • If the compound is completely insoluble, proceed to the next step.

  • Heating: Gently heat the test tubes containing the undissolved solid in a water or sand bath. Add the solvent in small increments until the solid just dissolves.

  • Cooling: Allow the solutions to cool slowly to room temperature, and then in an ice bath.

  • Observation (Cooling):

    • The ideal solvent will show the formation of a significant amount of crystalline precipitate upon cooling.

    • If no crystals form, try scratching the inside of the test tube with a glass rod to induce crystallization.

    • If an oil forms ("oiling out"), this indicates that the compound's solubility is too high or the cooling process is too rapid. This can sometimes be rectified with a mixed-solvent system.

Hypothetical Solubility Profile and Solvent Selection

Based on the structure of 3,3-Dimethyl-1-nitrobutan-2-one and data for similar compounds, we can predict a potential solubility profile. For instance, other α-nitro ketones have been recrystallized from methanol or ethyl acetate.[11]

Solvent Predicted Polarity Predicted Solubility at Room Temp. Predicted Solubility at Elevated Temp. Potential Suitability
WaterHighLowLowUnlikely as a single solvent, but possible as an anti-solvent.
MethanolHighModerateHighPotentially suitable.
EthanolHighModerateHighPotentially suitable.
AcetoneIntermediateHighHighLikely unsuitable as a single solvent due to high room temp solubility.
Ethyl AcetateIntermediateLow-ModerateHighGood candidate.
TolueneLowLowModerate-HighPossible candidate.
HexanesLowVery LowLowUnlikely as a single solvent, but a good candidate as an anti-solvent.

Recrystallization Protocols for 3,3-Dimethyl-1-nitrobutan-2-one

Based on the solvent screening, two primary methods are recommended for exploration: single-solvent recrystallization and the solvent/anti-solvent technique.

Single-Solvent Recrystallization

This is the most straightforward method and should be attempted first if a suitable single solvent is identified.

Workflow for Single-Solvent Recrystallization

A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (if insoluble impurities) A->B Impurities? C Slow Cooling (induces crystallization) A->C No Impurities B->C D Ice Bath (maximize yield) C->D E Vacuum Filtration (isolate crystals) D->E F Wash with Cold Solvent E->F G Dry Crystals F->G

Caption: Workflow for single-solvent recrystallization.

Detailed Protocol:

  • Dissolution: In an Erlenmeyer flask, add the crude 3,3-Dimethyl-1-nitrobutan-2-one. Add a small amount of the chosen solvent (e.g., ethanol or ethyl acetate) and heat the mixture to boiling with gentle swirling. Continue to add small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of solvent necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of larger, purer crystals.[2] Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals, for example, in a vacuum oven at a temperature well below the compound's melting point.

Solvent/Anti-Solvent Recrystallization

This method is useful when no single solvent provides the desired solubility profile. It involves dissolving the compound in a "good" solvent at room temperature and then adding a "poor" solvent (the anti-solvent) in which the compound is insoluble, to induce precipitation.

Common Solvent/Anti-Solvent Pairs:

  • Ethanol/Water[3]

  • Acetone/Water[3]

  • Ethyl Acetate/Hexanes[3]

  • Methanol/Diethyl Ether[3]

Detailed Protocol:

  • Dissolution: Dissolve the crude 3,3-Dimethyl-1-nitrobutan-2-one in the minimum amount of the "good" solvent (e.g., ethanol) at room temperature.

  • Addition of Anti-Solvent: Slowly add the "poor" solvent (e.g., water) dropwise with constant swirling. Continue adding the anti-solvent until the solution becomes turbid (cloudy), indicating the onset of precipitation.

  • Re-dissolution: Gently heat the mixture until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystal growth.

  • Isolation and Drying: Isolate, wash, and dry the crystals as described in the single-solvent method.

Characterization and Purity Assessment of Recrystallized Product

Post-recrystallization, it is imperative to verify the purity and identity of the 3,3-Dimethyl-1-nitrobutan-2-one. A combination of analytical techniques should be employed.[12]

Workflow for Purity and Identity Verification

cluster_0 Primary Purity Assessment cluster_1 Structural Confirmation & Advanced Purity cluster_2 Crystalline Form Analysis A Melting Point Analysis C NMR Spectroscopy (¹H, ¹³C) A->C B Thin-Layer Chromatography (TLC) B->C E Mass Spectrometry C->E D FTIR Spectroscopy D->E F X-Ray Diffraction (XRD) E->F

Sources

"3,3-Dimethyl-1-nitrobutan-2-one" in Henry (nitroaldol) reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Henry (Nitroaldol) Reactions Utilizing 3,3-Dimethyl-1-nitrobutan-2-one

Introduction & Strategic Importance

In the development of complex active pharmaceutical ingredients (APIs) and advanced building blocks, the Henry (nitroaldol) reaction remains a premier method for C–C bond formation. While simple nitroalkanes are heavily utilized, the use of highly functionalized α-nitroketones like 3,3-dimethyl-1-nitrobutan-2-one (CAS: 35869-41-1)[1] offers a strategic advantage.

This specific molecule features a highly sterically demanding tert-butyl group adjacent to the carbonyl. When employed as a nitroalkane donor, it reacts with aldehydes to yield densely functionalized β-nitro-α-hydroxy ketones. These adducts are critical precursors; their subsequent reduction yields complex, trisubstituted amino alcohols and oxazolidinones with high enantiomeric excess[2][3].

Mechanistic Causality & Stereocontrol (E-E-A-T)

To master this reaction, one must understand the thermodynamic and kinetic forces at play:

  • Enhanced α-Acidity: The methylene protons on C1 of 3,3-dimethyl-1-nitrobutan-2-one are flanked by two powerful electron-withdrawing groups (the nitro group and the carbonyl). This dual-activation significantly lowers the pKa compared to standard nitroalkanes. Consequently, extremely mild bases—ranging from heterogeneous catalysts like Amberlyst A-21 to biopolymers like keratin—can efficiently generate the active nitronate anion without triggering base-sensitive side reactions (e.g., aldehyde self-condensation)[2][4].

  • Steric Shielding for Diastereoselectivity: The massive tert-butyl moiety acts as a built-in stereocontrol element. During the nucleophilic attack on the electrophilic aldehyde, the steric bulk severely restricts the rotational degrees of freedom in the transition state. This forces the aldehyde to approach from the least hindered face, heavily biasing the reaction toward a specific diastereomeric outcome (syn/anti) depending on the coordinating metal or organocatalyst used.

Mechanism A 3,3-Dimethyl-1- nitrobutan-2-one C Nitronate Anion A->C Deprotonation B Base Catalyst B->C E C-C Bond Formation C->E Nucleophilic Attack D Aldehyde D->E F β-Nitro-α-hydroxy Ketone E->F Protonation

Mechanistic pathway of the Henry reaction using 3,3-dimethyl-1-nitrobutan-2-one.

Quantitative Data: Reaction Optimization

The choice of catalyst and solvent dictates both the atom economy and the stereochemical outcome of the nitroaldol reaction. Below is a comparative summary of typical reaction conditions utilizing 3,3-dimethyl-1-nitrobutan-2-one with a standard aromatic aldehyde.

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Mechanistic Note
DBU (10 mol%) THF25128260:40Uncoordinated acyclic transition state; low stereocontrol.
Cu(OAc)₂ / Chiral Ligand DCM0248992:8Metal-coordinated Zimmerman-Traxler chair; high stereocontrol.
Amberlyst A-21 [2]Neat2569455:45Heterogeneous basic resin; excellent yield, easy recovery.
Keratin Biopolymer [4]H₂O/DMSO37487665:35Green chemistry approach; phase transfer catalyst required.

Self-Validating Experimental Protocol

This protocol describes the metal-catalyzed asymmetric Henry reaction of 3,3-dimethyl-1-nitrobutan-2-one with benzaldehyde. It is designed as a self-validating system, ensuring researchers can verify success at each step.

Step 1: Catalyst Activation & Nitronate Formation

  • In an oven-dried Schlenk flask under N₂, dissolve 10 mol% of the selected Cu(II)-ligand complex in 5.0 mL of anhydrous DCM.

  • Add 1.0 mmol of 3,3-dimethyl-1-nitrobutan-2-one (CAS: 35869-41-1)[1].

  • Validation Check: The solution will exhibit a distinct color shift (often deepening to a yellow/orange hue) within 5 minutes. This optical change confirms the deprotonation of the highly acidic α-carbon and the formation of the active Cu-bound nitronate complex.

Step 2: Electrophile Addition

  • Cool the reaction mixture to 0 °C using an ice bath to maximize stereocontrol.

  • Add 1.1 mmol of freshly distilled benzaldehyde dropwise over 10 minutes.

  • Causality: Dropwise addition prevents localized concentration spikes that could lead to thermal runaways or promote the Cannizzaro reaction.

  • Stir for 24 hours. Validation Check: Monitor via TLC (Hexanes:EtOAc 4:1). The product will appear as a new, highly polar spot that stains intensely with aqueous KMnO₄ (due to the newly formed secondary hydroxyl group).

Step 3: Quenching & Retro-Henry Prevention

  • Quench the reaction vigorously with 10 mL of saturated aqueous NH₄Cl.

  • Causality: The Henry reaction is thermodynamically reversible. Leaving the reaction in a basic or unquenched state during concentration will induce a "retro-Henry" cleavage, destroying the product. The mild acidity of NH₄Cl rapidly protonates the nitronate and destroys the catalyst, locking the C–C bond in place.

Step 4: Isolation & Purification

  • Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography to isolate the pure β-nitro-α-hydroxy ketone.

Workflow S1 1. Reagent Preparation (Nitronate Formation) S2 2. Nitroaldol Reaction (C-C Coupling) S1->S2 S3 3. Acidic Quench (Prevent Retro-Henry) S2->S3 S4 4. Chromatography (Diastereomer Separation) S3->S4 S5 5. Reduction (Amino Alcohol Synthesis) S4->S5

Step-by-step experimental workflow for the stereoselective nitroaldol reaction.

Downstream Processing: Accessing Amino Alcohols

The true value of utilizing 3,3-dimethyl-1-nitrobutan-2-one lies in its downstream potential. The resulting β-nitro-α-hydroxy ketones can be subjected to global reduction. Utilizing borane-dimethyl sulfide (


) in the presence of a chiral oxazaborolidine catalyst smoothly reduces both the nitro group and the ketone[2][3]. This yields highly substituted, enantiomerically enriched amino diols/alcohols, which are indispensable pharmacophores in modern drug discovery.

References

  • Nitrobutan | Sigma-Aldrich: 3,3-dimethyl-1-nitrobutan-2-one. Sigma-Aldrich.
  • ChemInform Abstract: Synthesis of Sugar-Derived 2-Nitroalkanols via Henry Reaction Promoted by Samarium Diiodide or Indium.
  • Nitroalkanes as Key Compounds for the Synthesis of Amino Derivatives.
  • Nitroalkanes as Key Compounds for the Synthesis of Amino Derivatives (Extended Insights).

Sources

"3,3-Dimethyl-1-nitrobutan-2-one" as a precursor for novel heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic utility of 3,3-Dimethyl-1-nitrobutan-2-one (referred to herein as DMNB ), a sterically demanding


-nitro ketone. Unlike simple analogs, DMNB possesses a tert-butyl group adjacent to the carbonyl. This structural feature exerts a significant "gem-dimethyl" steric effect, protecting the carbonyl from undesired nucleophilic attacks while directing reactivity toward the highly acidic 

-nitro methylene protons. This molecule serves as a high-value scaffold for generating sterically hindered isoxazoles, pyrazoles, and imidazoles—motifs frequently sought in kinase inhibitor discovery to occupy hydrophobic pockets.

Part 1: Chemical Profile & Synthetic Logic

Molecule: 3,3-Dimethyl-1-nitrobutan-2-one Formula:


MW:  145.16  g/mol 
The "Steric-Electronic" Paradox

DMNB is unique because it combines high steric bulk with high electronic activation.

  • The Pivaloyl Shield: The tert-butyl group effectively blocks nucleophilic attack at the carbonyl carbon (C2) by large nucleophiles, preventing common side reactions like aldol self-condensation at the ketone site.

  • The Nitro Activation: The nitro group at C1 acidifies the adjacent methylene protons (

    
    ), making them exceptionally reactive toward electrophiles and dipolarophiles.
    

Application Scope:

  • Precursor Class:

    
    -Nitro Ketone.[1][2]
    
  • Key Intermediates: Nitro-enaminones,

    
    -amino ketones.
    
  • Target Scaffolds: 3-Pivaloylisoxazoles, 3-Pivaloylpyrazoles, 4-Pivaloylimidazoles.

Part 2: Preparation Protocol (Synthesis of DMNB)

Methodology: Acylation of Nitromethane Anion (The "Fire & Ice" Protocol). Rationale: Direct nitration of pinacolone is hazardous and non-selective. The acylation of nitromethane is safer but requires strict temperature control to prevent the decomposition of the aci-nitro intermediate.

Materials
  • Nitromethane (

    
    ): 1.0 equiv.
    
  • Pivaloyl Chloride (

    
    ): 1.1 equiv.
    
  • Base: Potassium tert-butoxide (

    
    ) or 
    
    
    
    -Butyllithium (
    
    
    ): 2.2 equiv.
  • Solvent: Anhydrous THF.

  • Quench: Glacial Acetic Acid.

Step-by-Step Procedure
  • Cryogenic Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with THF and cool to -78°C .

  • Dianion Generation: Add nitromethane (1.0 equiv). Add the base (2.2 equiv) dropwise over 30 minutes. The solution will turn yellow/orange, indicating the formation of the nitronate dianion species.

    • Critical Note: Two equivalents of base are required because the product (DMNB) is more acidic than the starting materials and will consume one equivalent of base immediately.

  • Acylation: Add pivaloyl chloride (1.1 equiv) dropwise. Maintain temperature below -60°C.

  • The "Warm-Up": Allow the reaction to warm slowly to 0°C over 2 hours.

  • Acidic Quench: Pour the reaction mixture into a stirred slurry of crushed ice and acetic acid.

    • Why? Basic workup will degrade the nitro ketone. Acidic quench protonates the aci-nitro form back to the stable nitro ketone.

  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine.[1] Dry over 
    
    
    
    .[1]
  • Purification: DMNB is thermally unstable. Do not distill at high vacuum/temperature. Purify via flash column chromatography (Silica, Hexanes/EtOAc 9:1).

Part 3: The Enaminone Gateway (Divergent Synthesis)

The most robust route to heterocycles from DMNB is not direct condensation, but rather conversion to the Nitro-Enaminone intermediate using


-Dimethylformamide dimethyl acetal (DMF-DMA).
Protocol: Synthesis of (E)-1-(dimethylamino)-4,4-dimethyl-2-nitropent-1-en-3-one
  • Reaction: Dissolve DMNB in Toluene. Add DMF-DMA (1.2 equiv).

  • Conditions: Heat to 80°C for 4 hours.

  • Observation: The reaction evolves methanol. A deep red/orange solid precipitates or oil forms upon cooling.

  • Workup: Remove solvent in vacuo. The crude enaminone is usually pure enough for the next step.

Mechanism: DMF-DMA acts as a "carbon insertion" reagent, adding a


 group at the activated methylene. This creates a "push-pull" alkene system that is highly reactive toward binucleophiles.

Part 4: Heterocycle Formation Protocols

Application A: Synthesis of 4-Nitro-3-pivaloyl-pyrazoles

Target: Kinase inhibitor cores.

  • Reactants: Nitro-enaminone (from Part 3) + Hydrazine Hydrate (or substituted hydrazine).

  • Solvent: Ethanol.

  • Procedure: Reflux for 2 hours.

  • Outcome: The hydrazine attacks the enaminone carbon (displacing dimethylamine) and then cyclizes onto the nitro-bearing carbon.

  • Note: The tert-butyl group remains intact, providing a lipophilic anchor.

Application B: Synthesis of Isoxazoles
  • Reactants: Nitro-enaminone + Hydroxylamine Hydrochloride (

    
    ).
    
  • Base: Sodium Acetate (to free the hydroxylamine).

  • Conditions: Reflux in Ethanol/Water (10:1) for 3 hours.

  • Product: 5-Unsubstituted-4-nitro-3-pivaloylisoxazole.

Application C: Reduction to Imidazoles (The "Traube" Variation)

Direct reduction of DMNB.

  • Reduction: Hydrogenation (

    
    , 50 psi) with 
    
    
    
    in MeOH containing 2 equiv of HCl.
    • Critical: The HCl is necessary to trap the

      
      -amino ketone as the hydrochloride salt (
      
      
      
      ). Free
      
      
      -amino ketones self-condense to dihydropyrazines instantly.
  • Cyclization: Treat the amine salt with Potassium Thiocyanate (to form 2-mercaptoimidazoles) or an imidate.

Part 5: Visualization of Workflows

The following diagram illustrates the divergent synthesis pathways starting from DMNB.

DMNB_Pathways Figure 1: Divergent synthesis of heterocycles from 3,3-Dimethyl-1-nitrobutan-2-one. Start Nitromethane + Pivaloyl Chloride DMNB 3,3-Dimethyl-1-nitrobutan-2-one (DMNB) Start->DMNB 1. KOtBu, THF, -78°C 2. AcOH Quench Enaminone Nitro-Enaminone Intermediate DMNB->Enaminone DMF-DMA 80°C, Toluene AminoKetone α-Amino Ketone (HCl Salt) DMNB->AminoKetone H2, Pd/C HCl/MeOH Pyrazole Pivaloyl-Pyrazole Enaminone->Pyrazole Hydrazine EtOH, Reflux Isoxazole Pivaloyl-Isoxazole Enaminone->Isoxazole NH2OH·HCl NaOAc, EtOH Imidazole t-Butyl-Imidazole AminoKetone->Imidazole KSCN or Imidate

Caption: Figure 1: Divergent synthetic pathways utilizing the electrophilic and nucleophilic dual-nature of DMNB.

Part 6: Analytical & Safety Data

Safety Warning: Energetic Material
  • Explosion Hazard:

    
    -Nitro ketones can be shock-sensitive and thermally unstable. Never distill DMNB to dryness.
    
  • Acidity: The

    
    -protons are significantly more acidic than typical ketones. Avoid strong bases in the final step unless intended to deprotonate.
    
  • Storage: Store at -20°C under Argon.

Analytical Markers (Expected)
  • IR: Strong carbonyl stretch (

    
    ), Nitro asymmetric stretch (
    
    
    
    ), Nitro symmetric stretch (
    
    
    ).
  • 1H NMR (

    
    ): 
    
    
    
    (s, 9H,
    
    
    -Bu),
    
    
    (s, 2H,
    
    
    ). Note: The methylene signal may broaden due to tautomerism.

References

  • Organic Chemistry Portal. "Synthesis of N-Heterocycles from Enaminones." Organic Chemistry Portal. [Link]

  • Ballini, R., & Palmieri, A. (2021).[3][4] "Nitroalkanes: Synthesis, Reactivity, and Applications." Wiley-VCH. [Link]

  • Edelmann, F. (2021).[5][6] "Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis." ResearchGate. [Link]

Sources

Analytical methods for "3,3-Dimethyl-1-nitrobutan-2-one" quantification

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource for the quantification of 3,3-Dimethyl-1-nitrobutan-2-one (also known as


-nitropinacolone or 1-nitro-3,3-dimethyl-2-butanone). It is designed for analytical chemists and process engineers in the pharmaceutical and agrochemical sectors, where this compound serves as a critical intermediate or potential genotoxic impurity (PGI) in the synthesis of triazole fungicides and specific active pharmaceutical ingredients (APIs).

Introduction & Chemical Context

The Target Analyte
  • IUPAC Name: 3,3-Dimethyl-1-nitrobutan-2-one[1][2]

  • Common Name:

    
    -Nitropinacolone
    
  • CAS Number: 35869-41-1[3]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 145.16 g/mol

  • Structure: A pinacolone derivative where an

    
    -proton on the methyl group is substituted by a nitro group (
    
    
    
    ).
Criticality of Analysis

In drug and agrochemical development, this molecule is often formed via the Henry Reaction (nitroaldol condensation) or oxidative nitration. Because it contains an


-nitro ketone moiety, it possesses unique reactivity:
  • Acidity: The

    
    -protons are highly acidic (
    
    
    
    ) due to the electron-withdrawing nature of both the carbonyl and nitro groups.
  • Thermal Instability: Like many nitro-compounds, it is susceptible to thermal decomposition or retro-aldol cleavage at high temperatures.

  • Genotoxicity Potential:

    
    -nitro ketones are structurally alerting functional groups that require rigorous quantification at trace levels (ppm) if present in final APIs.
    

Method Selection: HPLC vs. GC

The choice of analytical technique is dictated by the compound's thermal lability and acidity.

Decision Matrix
  • Gas Chromatography (GC): Not Recommended for Primary Release Testing.

    • Risk: The high injector temperatures required (>200°C) can induce thermal degradation (elimination of

      
      ), leading to poor recovery and ghost peaks.
      
    • Exception: Can be used for in-process control (IPC) if using "Cool On-Column" injection and confirmed stability.

  • High-Performance Liquid Chromatography (HPLC): Preferred Method.

    • Benefit: Analyzes the compound at ambient temperature.[4][5]

    • Requirement: Acidic mobile phase is mandatory to suppress ionization of the acidic

      
      -proton, ensuring sharp peak shape.
      

Protocol A: RP-HPLC-UV (Reference Method)

This is the gold-standard method for purity assay and impurity quantification.

Chromatographic Conditions
ParameterSpecificationRationale
System HPLC with PDA/UV DetectorPDA allows spectral confirmation; UV at single wavelength for routine use.
Column C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18),

High carbon load provides retention for the non-polar tert-butyl group; end-capping reduces silanol interactions.
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Acidic pH (~2.0) keeps the analyte in its neutral keto form.
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides lower backpressure and sharper peaks than Methanol for this ketone.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp

Controlled temperature ensures retention time reproducibility.
Injection Volume

Adjust based on concentration; keep low to prevent peak broadening.
Detection 210 nm (Primary), 280 nm (Secondary)210 nm targets the


transition (high sensitivity). 280 nm targets the


(high selectivity).
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.04060Linear Gradient
15.01090Wash
17.09010Re-equilibration
22.09010End
Standard & Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 3,3-Dimethyl-1-nitrobutan-2-one into a 10 mL volumetric flask. Dissolve in ACN, dilute to volume with Diluent.

  • Working Standard (50

    
    g/mL):  Dilute Stock 1:20 with Diluent.
    
  • Sample Prep: Accurately weigh ~50 mg of sample. Dissolve in 25 mL Diluent. Filter through 0.22

    
     PTFE filter before injection.
    

Protocol B: GC-FID (Alternative for Process Control)

Use only if HPLC is unavailable and thermal stability is validated.

Instrument Parameters
ParameterSpecification
Inlet Split/Splitless, 200°C (Keep as low as possible)
Injection Mode Split 10:1 (to prevent column overload)
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)
Column DB-Wax or HP-5ms (

)
Detector FID @ 250°C
Oven Program 60°C (1 min)

15°C/min

220°C (3 min)

Analytical Workflow Visualization

The following diagram illustrates the logical flow for analyzing this compound, including the critical decision point regarding acidity.

AnalyticalWorkflow Sample Raw Sample (Solid/Liquid) Solubility Solubility Check (ACN/Water) Sample->Solubility Prep Sample Prep Dissolve in 50:50 ACN:H2O Solubility->Prep Dissolves AcidCheck Acidity Check (Is pH < 3?) Filter Filtration 0.22 µm PTFE AcidCheck->Filter Buffer Added HPLC HPLC-UV Analysis C18 Column, Acidic MP AcidCheck->HPLC Yes (Stable) Prep->AcidCheck Filter->HPLC GC GC-FID Analysis (Risk of Degradation) Filter->GC Alternative Data Data Processing Integrate @ 210nm HPLC->Data

Figure 1: Analytical workflow emphasizing the necessity of acidic conditions for HPLC stability.

Validation & Quality Assurance

To ensure Trustworthiness and Scientific Integrity , the method must be validated according to ICH Q2(R1) guidelines.

System Suitability Criteria

Before running samples, inject the Working Standard (n=5) and verify:

  • Retention Time (RT):

    
     RSD.
    
  • Peak Area:

    
     RSD.
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial: Tailing indicates insufficient acid in mobile phase).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
Linearity & Range
  • Prepare linearity standards at 50%, 80%, 100%, 120%, and 150% of target concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Troubleshooting Guide
IssueProbable CauseCorrective Action
Split Peak / Shoulder pH mismatch between diluent and mobile phase.Ensure diluent contains 0.1% acid or match mobile phase composition.
Drifting Retention Time Column temperature fluctuation or mobile phase evaporation.Use column oven; cap solvent bottles tightly (ACN evaporates).
Low Sensitivity Wrong wavelength selected.Ensure detection is at 210 nm for the nitro group, not just 254 nm.

Safety & Handling

  • Explosion Hazard: As a nitro-ketone, this compound carries a risk of energetic decomposition. Avoid heating neat material above 100°C.

  • Toxicity: Treat as a potential alkylating agent. Use double nitrile gloves and work in a fume hood.

  • Waste: Segregate as halogen-free organic solvent waste. Do not mix with strong bases (risk of exothermic polymerization or decomposition).

References

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (General protocols for handling nitro compounds).
  • Ballini, R., & Petrini, M. (2004). "Nitroalkanes as Key Building Blocks for the Synthesis of Heterocyclic Derivatives." Arkivoc, (v), 172-184.

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Agilent Technologies. (2020). Strategies for the Analysis of Genotoxic Impurities by HPLC. Application Note 5990-5612EN.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Dimethyl-1-nitrobutan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3,3-Dimethyl-1-nitrobutan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a focus on troubleshooting common byproducts and optimizing reaction outcomes. Here, we synthesize our extensive field experience with established chemical principles to provide you with a self-validating system for your experimental work.

Introduction

The synthesis of α-nitro ketones, such as 3,3-Dimethyl-1-nitrobutan-2-one, is a valuable transformation in organic chemistry, providing versatile intermediates for the construction of more complex molecules. The target molecule is typically synthesized via the α-nitration of 3,3-dimethyl-2-butanone (also known as pinacolone). While seemingly straightforward, this reaction can be accompanied by the formation of several byproducts, impacting yield and purity. This guide will provide in-depth troubleshooting for these challenges.

Part 1: Troubleshooting Guide

This section is designed to address specific issues you may encounter during the synthesis and purification of 3,3-Dimethyl-1-nitrobutan-2-one.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the α-nitration of pinacolone can stem from several factors, primarily related to reaction conditions and the stability of the starting material and product.

Causality and Field-Proven Insights:

  • Incomplete Reaction: The nitration of ketones requires the formation of an enol or enolate intermediate, which is the nucleophilic species that attacks the nitronium ion (NO₂⁺)[1]. The formation of this intermediate can be slow.

  • Side Reactions: The strong acidic and oxidizing conditions of the nitration reaction can lead to several side reactions, which compete with the desired α-nitration. The most common of these is oxidative cleavage of the ketone.

  • Product Degradation: α-nitro ketones can be sensitive to the reaction conditions, and prolonged exposure to strong acids or high temperatures can lead to decomposition.

Troubleshooting Protocol:

  • Optimize Reaction Temperature: The nitration reaction is typically exothermic. It is crucial to maintain a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent to minimize side reactions.

  • Control Stoichiometry: Use of a large excess of nitric acid can promote oxidative side reactions. A molar ratio of 1:1 to 1:1.2 of pinacolone to nitric acid is a good starting point.

  • Choice of Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is commonly used. The sulfuric acid acts as a catalyst by promoting the formation of the nitronium ion. For substrates sensitive to strong oxidation, alternative nitrating agents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) can be explored.

  • Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Over-extending the reaction time can lead to the formation of degradation products.

Q2: I'm observing multiple unexpected peaks in my GC-MS analysis of the crude reaction mixture. What are the likely byproducts?

A2: The most common byproducts in the nitration of pinacolone arise from oxidative cleavage and dinitration.

Likely Byproducts and Their Formation Mechanisms:

  • Pivalic Acid (2,2-Dimethylpropanoic acid): This is a primary byproduct resulting from the oxidative cleavage of the carbon-carbon bond between the carbonyl group and the tertiary butyl group. Under the strong oxidizing conditions of the nitration, the ketone can be attacked by the oxidant.

  • Acetone and t-Butyl Nitrate: Another potential oxidative cleavage pathway can lead to the formation of acetone and t-butyl nitrate.

  • 1,1-Dinitro-3,3-dimethyl-2-butanone: If the reaction conditions are too harsh or there is an excess of the nitrating agent, a second nitro group can be introduced at the α-position.

  • Unreacted 3,3-Dimethyl-2-butanone (Pinacolone): Incomplete reaction will result in the presence of the starting material.

Data Interpretation:

The following table summarizes the expected mass spectrometry data for the target product and potential byproducts to aid in the analysis of your GC-MS results.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
3,3-Dimethyl-1-nitrobutan-2-one C₆H₁₁NO₃145.16145 [M]⁺, 100 [M-NO₂]⁺, 57 [C(CH₃)₃]⁺, 43 [CH₃CO]⁺
3,3-Dimethyl-2-butanoneC₆H₁₂O100.16100 [M]⁺, 85 [M-CH₃]⁺, 57 [C(CH₃)₃]⁺, 43 [CH₃CO]⁺
Pivalic AcidC₅H₁₀O₂102.13102 [M]⁺, 85 [M-OH]⁺, 57 [C(CH₃)₃]⁺
AcetoneC₃H₆O58.0858 [M]⁺, 43 [CH₃CO]⁺
Q3: My purified product shows an unusual IR spectrum. What are the key absorptions I should be looking for to confirm the structure of 3,3-Dimethyl-1-nitrobutan-2-one?

A3: The infrared (IR) spectrum of an α-nitro ketone has several characteristic absorption bands that can be used for its identification.

Key IR Absorptions:

Functional GroupAbsorption Range (cm⁻¹)IntensityNotes
C=O (Ketone)1710 - 1730StrongThe carbonyl stretch is a prominent feature.
NO₂ (Nitro Group)1540 - 1560 (asymmetric)StrongThe asymmetric stretch is typically very strong.
NO₂ (Nitro Group)1370 - 1390 (symmetric)Medium-StrongThe symmetric stretch is also a key indicator.
C-H (sp³)2850 - 3000Medium-StrongStretching vibrations of the methyl and tert-butyl groups.

Troubleshooting Your Spectrum:

  • Absence of a Strong Nitro Group Absorption: If the strong absorptions around 1550 cm⁻¹ and 1380 cm⁻¹ are missing, it is likely that the nitration was unsuccessful.

  • Broad O-H Stretch: The presence of a broad absorption in the region of 2500-3300 cm⁻¹ could indicate the presence of pivalic acid as a byproduct.

  • Shifted Carbonyl Frequency: The electronic environment of the carbonyl group can be influenced by the presence of the nitro group. Compare the C=O stretch in your product to that of the starting pinacolone (typically around 1715 cm⁻¹).

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the proposed reaction mechanism for the α-nitration of 3,3-dimethyl-2-butanone?

A1: The reaction proceeds through an acid-catalyzed enolization of the ketone followed by electrophilic attack by the nitronium ion.

reaction_mechanism cluster_1 Step 1: Enol Formation (Acid-Catalyzed) cluster_2 Step 2: Nitronium Ion Formation cluster_3 Step 3: Electrophilic Attack Ketone 3,3-Dimethyl-2-butanone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone H⁺ Enol Enol Intermediate Protonated_Ketone->Enol -H⁺ Enol2 Enol Intermediate HNO3 HNO₃ Nitronium NO₂⁺ (Nitronium Ion) HNO3->Nitronium H₂SO₄ H2SO4 H₂SO₄ Nitronium2 NO₂⁺ Protonated_Product Protonated Product Enol2->Protonated_Product + NO₂⁺ Product 3,3-Dimethyl-1-nitrobutan-2-one Protonated_Product->Product -H⁺ synthesis_workflow A Prepare Nitrating Mixture (H₂SO₄ + HNO₃ at 0°C) C Slowly Add Nitrating Mixture to Pinacolone Solution (0-5°C) A->C B Dissolve Pinacolone in Dichloromethane B->C D Stir at 0-5°C for 1-2h (Monitor by TLC) C->D E Quench with Ice D->E F Workup: - Separate Layers - Extract Aqueous Layer - Wash Organic Layer E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H

Sources

Optimizing reaction conditions for "3,3-Dimethyl-1-nitrobutan-2-one" synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-SYN-24748 Subject: Optimization of Reaction Conditions for Alpha-Nitro Ketone Synthesis Target Molecule: 3,3-Dimethyl-1-nitrobutan-2-one (CAS: 24748-23-0) Primary Methodology: Modified Kornblum/Victor Meyer Substitution

Core Directive & Executive Summary

This guide addresses the synthesis of 3,3-Dimethyl-1-nitrobutan-2-one , a sterically demanding


-nitro ketone. The primary challenge in this synthesis is the ambident nature of the nitrite ion (

), which can attack the

-halo ketone precursor at either the Nitrogen (forming the desired nitro compound) or the Oxygen (forming an unstable nitrite ester).

The Golden Path Protocol recommended here utilizes a Nucleophilic Substitution on 1-bromo-3,3-dimethylbutan-2-one using Sodium Nitrite in DMF, optimized with scavengers to suppress the O-alkylation pathway.

Standard Operating Protocol (The "Golden Path")

This protocol is designed for high-purity output, minimizing the formation of the nitrite ester byproduct.

Reagents & Stoichiometry Table
ComponentRoleEquiv.Notes
1-Bromo-3,3-dimethylbutan-2-one Substrate1.0Must be free of acid traces.[1][2]
Sodium Nitrite (

)
Nucleophile1.5 - 2.0Dry, finely powdered.
Urea or Phloroglucinol Scavenger1.0 - 1.5Critical for destroying nitrite esters.
DMF (N,N-Dimethylformamide)Solvent[0.5 M]Anhydrous; promotes

mechanism.
Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with Sodium Nitrite (1.5 eq) and Urea (1.5 eq) .

  • Solvation: Add anhydrous DMF (concentration relative to substrate: 0.5 M) and stir vigorously at 0°C (ice bath) for 20 minutes. The urea increases the solubility of the nitrite and acts as a scavenger.

  • Addition: Dissolve 1-Bromo-3,3-dimethylbutan-2-one (1.0 eq) in a minimum volume of DMF. Add this solution dropwise to the nitrite suspension over 30 minutes.

    • Critical Control Point: Maintain internal temperature

      
      . Exotherms favor O-alkylation.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–5 hours. Monitor by TLC (silica; Hexane:EtOAc 8:2). The starting bromide should disappear.

  • Quench: Pour the reaction mixture into a slurry of ice-water (5x reaction volume) .

    • Note: Do NOT use basic aqueous solutions. Alpha-nitro ketones are acidic (

      
      ) and will form water-soluble enolates that are lost in the aqueous layer or decompose.
      
  • Extraction: Extract immediately with Diethyl Ether or Ethyl Acetate (

    
    ).
    
  • Purification: Wash the organic layer with cold water (

    
    ) to remove DMF, followed by Brine. Dry over 
    
    
    
    . Evaporate solvent under reduced pressure at
    
    
    .

Mechanism & Pathway Visualization

Understanding the competition between C-attack (Nitro) and O-attack (Nitrite Ester) is vital for troubleshooting.

ReactionPathway Start 1-Bromo-3,3-dimethyl butan-2-one Transition Ambident Nucleophile Attack Start->Transition + NaNO2 NaNO2 NaNO2 / DMF Nitro TARGET: 3,3-Dimethyl-1- nitrobutan-2-one (C-Attack) Transition->Nitro Kinetic Control (Low Temp) Polar Aprotic Solvent Nitrite BYPRODUCT: Alkyl Nitrite Ester (O-Attack) Transition->Nitrite Thermodynamic Control High Temp Decomp Decomposition to Alcohol/Aldehyde + NO Nitrite->Decomp Unstable Scavenger Urea/Phloroglucinol Scavenges Nitrite Esters Scavenger->Nitrite Suppresses Side Reactions

Figure 1: Reaction pathway showing the bifurcation between the desired nitro compound and the unstable nitrite ester.

Troubleshooting & FAQs

Q1: My yield is low (<40%), and I see a lot of baseline material on TLC. What went wrong?

Diagnosis: This is likely due to O-Alkylation dominance or Product Decomposition .

  • The Science: The nitrite ion is an ambident nucleophile.[3] High temperatures or high concentrations of "free" nitrite can favor O-attack. Furthermore, the nitrite ester byproduct can act as a nitrosating agent, attacking your desired product or starting material.

  • The Fix:

    • Add a Scavenger: Ensure you are using Urea or Phloroglucinol. These react with the nitrite ester (O-attack product) to render it harmless.

    • Temperature Control: strictly keep the addition phase at

      
      .
      
    • Switch Solvents: If DMF is problematic during workup, DMSO is a viable alternative that often enhances the rate of substitution due to better cation solvation.

Q2: The product decomposes during column chromatography.

Diagnosis: Alpha-nitro ketones are acidic and sensitive to basic silica.

  • The Science: The

    
    -proton (between the carbonyl and nitro group) is highly acidic. Standard Silica Gel is slightly acidic, which is usually fine, but if the silica has any basic impurities or if you use amine-based additives (like 
    
    
    
    ), the compound will deprotonate and polymerize/degrade.
  • The Fix:

    • Acidify the Silica: Pre-wash your silica column with 1% Acetic Acid in Hexane before loading the sample.

    • Fast Filtration: Often, a full column is unnecessary. A short plug filtration to remove tars followed by recrystallization (if solid) or vacuum distillation is preferred.

Q3: Why use 1-bromo-3,3-dimethylbutan-2-one instead of nitrating pinacolone directly?

Diagnosis: Selectivity issues.

  • The Science: Direct nitration of pinacolone (using

    
    ) is hazardous and non-selective. It often leads to cleavage of the ketone (oxidative cleavage) or poly-nitration.
    
  • The Logic: The bromination of pinacolone is highly regioselective for the methyl group (kinetic enolate). Displacing that bromide with nitrite is the most reliable method to place a single nitro group specifically at the C1 position.

Advanced Optimization: The Decision Matrix

Use this flow to determine the next step if the standard protocol fails.

Troubleshooting Issue Problem Encountered Check1 Is Starting Material Consumed? Issue->Check1 Check2 Is Product Unstable? Check1->Check2 Yes (SM gone) Sol1 Increase Temp to RT Switch to DMSO Check1->Sol1 No (SM remains) Sol2 Check Workup pH (Must be < 7) Check2->Sol2 Decomposes on Workup Sol3 Add Urea/Phloroglucinol (Scavenger) Check2->Sol3 Low Yield / Tars

Figure 2: Troubleshooting logic flow for reaction optimization.

References

  • Kornblum, N., et al. (1956). "The Reaction of Silver Nitrite with Alkyl Halides. The Synthesis of Nitro Compounds." Journal of the American Chemical Society.[3][4] Link

  • Kornblum, N., et al. (1955). "The Reaction of Aliphatic Halides with Sodium Nitrite in Dimethylformamide." Journal of the American Chemical Society.[3][4] Link

  • Ballini, R., & Petrini, M. (2004). "Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction)." Tetrahedron. Link

  • Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron. (Context on alpha-nitro ketone stability). Link

Sources

"3,3-Dimethyl-1-nitrobutan-2-one" decomposition pathways and prevention

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3,3-Dimethyl-1-nitrobutan-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the stability of this unique α-nitro ketone. Our goal is to help you anticipate and solve challenges, ensuring the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, storage, and inherent stability of 3,3-Dimethyl-1-nitrobutan-2-one.

Q1: What is the general stability profile of 3,3-Dimethyl-1-nitrobutan-2-one and what are the optimal storage conditions?

A1: 3,3-Dimethyl-1-nitrobutan-2-one is a sterically hindered α-nitro ketone. While the bulky t-butyl group provides some steric protection to the adjacent carbonyl, the molecule's stability is highly dependent on environmental conditions. It is susceptible to degradation via thermal, photochemical, and pH-dependent pathways.

The product is chemically stable under standard ambient conditions for short periods. However, for long-term integrity, optimal storage is critical. We recommend storing the compound at 2-8°C in a tightly sealed amber vial under an inert atmosphere (e.g., Argon or Nitrogen).[1] This minimizes exposure to the three primary degradation catalysts: heat, light, and atmospheric oxygen/moisture.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential thermal decomposition pathways.
Light Protect from light (Amber vial)Nitro compounds can be susceptible to photodegradation upon exposure to UV light.[2][3]
Atmosphere Inert (Argon or Nitrogen)Prevents potential oxidation and hydrolysis from atmospheric moisture.
Container Tightly sealed, appropriate material (e.g., Glass)Prevents evaporation and contamination.

Q2: What are the primary chemical decomposition pathways I should be aware of?

A2: Understanding the potential decomposition routes is key to preventing them. The main pathways are driven by pH, heat, and light.

  • pH-Dependent Decomposition:

    • Base-Mediated (pH > 7): This is a significant vulnerability. The proton on the carbon bearing the nitro group (the α-carbon) is acidic. In the presence of a base, it can be deprotonated to form a nitronate anion. This intermediate is central to several degradation pathways, including a retro-Nef type reaction or hydrolytic cleavage, which can lead to the cleavage of the C-C bond between the carbonyl and the nitro-bearing carbon.[4][5] This is analogous to the retro-Mannich instability seen in β-aminoketones under basic conditions.[6]

    • Acid-Mediated (pH < 5): Under strong acidic conditions and heat, the compound can undergo hydrolysis. While the classic Nef reaction converts a nitronate salt to a carbonyl, related acid-catalyzed hydrolysis of the α-nitro ketone can cleave the molecule, potentially yielding pivalic acid and other fragments.[7] However, this typically requires more forcing conditions than base-mediated pathways.

  • Thermal Decomposition: At elevated temperatures, the weakest bond, the C-NO₂, is susceptible to homolytic cleavage.[8] This generates a carbon-centered radical and a nitrogen dioxide (NO₂) radical. These highly reactive species can initiate a cascade of unpredictable side reactions, leading to a complex mixture of byproducts and potential polymerization. A competing pathway at lower temperatures can be the nitro-nitrite isomerization, which can also lead to further degradation.[8]

  • Photochemical Decomposition: Nitroalkanes and nitroaromatic compounds are known to undergo photodegradation, often initiated by UV light.[2] This process can also involve the C-NO₂ bond, generating radicals that lead to decomposition.[3] Reactions should be shielded from direct light, especially if running for extended periods.

Below is a diagram illustrating these primary degradation routes.

main 3,3-Dimethyl-1-nitrobutan-2-one base Base (pH > 7) acid Acid (pH < 5) + Heat heat Heat (Δ) light Light (hν) nitronate Nitronate Anion (Intermediate) base->nitronate Deprotonation hydrolysis_products Hydrolysis Products acid->hydrolysis_products Hydrolysis radicals Radical Species (R• + •NO₂) heat->radicals C-NO₂ Homolysis light->radicals Photolysis cleavage_products C-C Cleavage Products (e.g., Pivalic Acid derivatives) nitronate->cleavage_products Retro-Nef / Cleavage radical_byproducts Radical Recombination Byproducts radicals->radical_byproducts photo_products Photodegradation Products radicals->photo_products

Caption: Primary decomposition pathways for 3,3-Dimethyl-1-nitrobutan-2-one.

Q3: Are there any recommended stabilizers I can add to my formulation to prevent degradation?

A3: The addition of stabilizers is common for highly sensitive nitro compounds, particularly in energetic materials.[9][10] For a laboratory or pharmaceutical setting, the choice depends on the specific application and downstream compatibility.

  • Radical Scavengers: For applications where thermal or photochemical stability is paramount, radical scavengers like hindered phenols (e.g., BHT - Butylated hydroxytoluene) can be effective. They function by quenching the radical species generated during C-NO₂ bond cleavage, thus terminating the degradation chain reaction.[10]

  • Acid/Base Buffering: The most common issue is pH-mediated decomposition. Ensuring your formulation is buffered to a mildly acidic pH (e.g., pH 4-6) is the most effective stabilization strategy. A citrate or acetate buffer is often a suitable choice, provided it does not interfere with your experiment. Avoid amine-based buffers (e.g., Tris), as they are basic and can induce decomposition.

  • Adsorbents: In some applications, highly porous materials like silica gel have been used to adsorb harmful nitrogen oxides (NOx) that can act as catalysts for further decomposition.[11] This is generally more applicable to long-term bulk storage rather than in-solution applications.

Important: Always run a small-scale compatibility test before adding any stabilizer to your main experiment to ensure it does not interfere with your intended reaction or assay.

Troubleshooting Guide

This section is designed in a problem-and-solution format to address specific issues you may encounter during your experiments.

Problem 1: My reaction yield is consistently low, or I observe a loss of starting material over time by HPLC, even though other reagents are fully consumed.

  • Potential Cause: Your compound is likely degrading under the reaction or storage conditions. This is a common issue if the reaction medium is neutral, basic, or run at elevated temperatures for extended periods.[6]

  • Troubleshooting Steps & Solutions:

    • Verify pH: Check the pH of your reaction mixture. If it is ≥ 7, the compound may be undergoing base-mediated decomposition.[6]

      • Solution: If your reaction chemistry allows, perform the reaction in a mildly acidic buffered solution (pH 4-6). If a basic step is unavoidable (e.g., a deprotection or work-up), perform it as quickly as possible at low temperatures (0°C) and immediately neutralize to a slightly acidic pH upon completion.

    • Control Temperature: High temperatures accelerate thermal decomposition.

      • Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the reaction for both product formation and starting material degradation to find an optimal balance.

    • Protect from Light: If the reaction is running for several hours, ambient laboratory light could be a contributing factor.

      • Solution: Wrap the reaction vessel in aluminum foil to exclude light.

    • Inert Atmosphere: If you are using sensitive reagents (e.g., organometallics) or running the reaction at elevated temperatures, dissolved oxygen could play a role in side reactions.

      • Solution: Degas your solvent and run the reaction under an inert atmosphere of nitrogen or argon.

The following workflow can help diagnose the source of instability.

start Problem: Low Yield / Loss of Starting Material q_ph Is reaction/storage pH ≥ 7? start->q_ph q_temp Is reaction temp elevated (> 40°C)? q_ph->q_temp No c_base Probable Cause: Base-Mediated Decomposition q_ph->c_base Yes q_light Is reaction exposed to light for >1 hr? q_temp->q_light No c_thermal Probable Cause: Thermal Decomposition q_temp->c_thermal Yes c_photo Probable Cause: Photochemical Decomposition q_light->c_photo Yes s_ph Solution: Buffer to pH 4-6. Minimize time in base. c_base->s_ph s_temp Solution: Lower reaction temp. Monitor kinetics. c_thermal->s_temp s_light Solution: Protect from light (e.g., use foil). c_photo->s_light

Caption: Troubleshooting workflow for compound instability.

Problem 2: I am observing unexpected peaks in my NMR or GC-MS analysis that are not related to my starting materials or expected product.

  • Potential Cause: You are observing the formation of degradation byproducts. The identity of these byproducts can provide clues to the decomposition pathway.

  • Troubleshooting & Identification:

    • If basic conditions were used: Look for byproducts resulting from C-C bond cleavage. A likely candidate is pivalic acid (or its corresponding salt/ester) and potentially nitromethane . The t-butyl group and the carbonyl would form the stable pivalic acid fragment.

    • If high heat was used: The product spectrum will likely be complex. You may see byproducts from radical recombination. It is also possible to see elimination products if there were available protons, though this is less likely for this specific structure.

    • If strong acid was used: You may observe the formation of 3,3-dimethyl-2-oxobutanoic acid if hydrolysis of the C-NO₂ bond occurs.

  • Preventative Protocol: Stability Assessment in Solution To proactively determine the stability of 3,3-Dimethyl-1-nitrobutan-2-one in your specific experimental medium, we recommend the following protocol.

    Objective: To evaluate the stability of the compound over 24 hours at room temperature in a proposed solvent/buffer system.

    Materials:

    • 3,3-Dimethyl-1-nitrobutan-2-one

    • Proposed solvent/buffer system

    • HPLC or GC-MS system

    • Class A volumetric flasks and pipettes

    • Amber HPLC vials

    Procedure:

    • Prepare Stock Solution: Accurately prepare a stock solution of the compound (e.g., 1 mg/mL) in a stable solvent like acetonitrile.

    • Prepare Test Solution: Dilute the stock solution to a typical experimental concentration (e.g., 50 µg/mL) in your proposed solvent/buffer system. Prepare enough for all time points.

    • Initial Analysis (T=0): Immediately transfer an aliquot of the test solution to an amber HPLC vial and analyze to get a baseline purity and peak area.

    • Incubation: Store the remaining test solution under your proposed experimental conditions (e.g., room temperature, protected from light).

    • Time-Point Analysis: Withdraw aliquots at specific time points (e.g., T=2h, 4h, 8h, 24h). Analyze each by HPLC/GC-MS.

    • Data Analysis: Compare the peak area of the parent compound at each time point relative to T=0. A significant decrease (>5%) indicates instability. Look for the appearance and growth of new peaks, which are your degradation products.

References

  • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. [Link]

  • Patai, S. (1969). Mechanism of the Hydrolytic Cleavage of Carbon-Carbon Bonds. III. Hydrolysis of alpha-Nitro and alpha-Sulfonyl Ketones. Journal of the American Chemical Society. [Link]

  • Gopidas, K. R., & Kamat, P. V. (1992). Photocatalyzed Degradation of Adsorbed Nitrophenolic Compounds on Semiconductor Surfaces. Water Science & Technology, 25(3), 209-215. [Link]

  • Khan, I., Saeed, K., & Zekker, I. (2023). A Comprehensive Review on Adsorption, Photocatalytic and Chemical Degradation of Dyes and Nitro-Compounds over Different Kinds of Porous and Composite Materials. Molecules, 28(3), 1039. [Link]

  • Augugliaro, V., et al. (1997). Heterogeneous photocatalytic degradation of nitrophenols. Research on Chemical Intermediates. [Link]

  • Ellis, A. F. (1970). U.S. Patent No. 3,518,302. Washington, DC: U.S.
  • Bhatkhande, D. S., et al. (2003). Photocatalytic degradation of nitrobenzene using titanium dioxide and concentrated solar radiation: Chemical effects and scaleup. Catalysis Today. [Link]

  • Patrick, W. A. (1926). U.S. Patent No. 1,596,622. Washington, DC: U.S.
  • De Lange, P. J. L., et al. (1992). U.S. Patent No. 5,122,555. Washington, DC: U.S.
  • CPAChem. (2021). Safety Data Sheet. [Link]

  • Becue, A., & Dejeaifve, A. (2020). Stabilizers for nitrate ester-based energetic materials and their mechanism of action. Propellants, Explosives, Pyrotechnics, 45(5), 688-706. [Link]

  • Wikipedia. (n.d.). Nef reaction. [Link]

  • Trache, D., et al. (2024). Stabilizer selection and formulation strategies for enhanced stability of single base nitrocellulose propellants: A review. Energetic Materials Frontiers, 5, 52-69. [Link]

  • Yates, B. L., Quijano, J., & Chuchani, G. (1987). Thermal decomposition of .beta.-hydroxy ketones. The Journal of Organic Chemistry, 52(15), 3461-3464. [Link]

  • Manelis, G. B., et al. (1983). Thermal Decomposition of Aliphatic Nitro-compounds. Russian Chemical Reviews. [Link]

Sources

Technical Support Center: 3,3-Dimethyl-1-nitrobutan-2-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield and Purity of 3,3-Dimethyl-1-nitrobutan-2-one (CAS: 2274-67-1) Target Audience: Synthetic Organic Chemists, Process Development Scientists Document ID: TSC-NITRO-PIN-001

Executive Summary & Reaction Overview

The Challenge: Synthesizing 3,3-Dimethyl-1-nitrobutan-2-one (also known as


-nitropinacolone) typically involves the nucleophilic displacement of bromide from 1-bromopinacolone  using a nitrite source. The primary failure mode in this synthesis is the ambident nature of the nitrite ion (

)
, which can attack via Nitrogen (forming the desired nitro compound) or Oxygen (forming an unstable nitrite ester).

The Solution: To maximize yield and purity, you must shift the mechanistic pathway toward N-alkylation (Kornblum conditions) and suppress the formation of the nitrite ester side-product.

Standard Reaction Scheme:



Interactive Troubleshooting Guide (FAQ)

Category A: Low Yield & Side Reactions[1][2]

Q1: My reaction conversion is high, but the isolated yield of the nitro ketone is less than 40%. Where is the product going? A: You are likely forming the O-alkylation product (alkyl nitrite) , which is unstable and decomposes during workup.

  • Diagnosis: Check the crude NMR for a signal shifted downfield (~4.5–5.0 ppm) relative to the nitro methylene (~5.3–5.5 ppm).

  • Fix: Switch the solvent to an aprotic polar solvent like DMSO or DMF . These solvents solvate the sodium cation, leaving the nitrite anion "naked" and more nucleophilic at the nitrogen atom, favoring the formation of the C-N bond (nitro) over the C-O bond (nitrite).

Q2: I see a significant amount of starting material remaining even after 24 hours. A: The nitrite salt may have low solubility, or the reaction temperature is too low.

  • Fix: Ensure you are using finely powdered Sodium Nitrite (

    
    ) . If using DMF, adding a crown ether (like 18-crown-6) can catalyze the phase transfer, though DMSO is generally superior for solubility.
    
  • Caution: Do not heat aggressively (>40°C) as

    
    -nitro ketones are thermally labile and can undergo cleavage (Nef-like reactions) or polymerization.
    

Q3: The reaction mixture turns dark/black, and purity drops. A: This indicates oxidative decomposition caused by nitrous acid (


) generated in situ.
  • Fix: Add a scavenger such as Urea or Phloroglucinol to the reaction mixture. These compounds scavenge the nitrite esters and prevent the cascade of oxidative side reactions.

    • Recommendation: Add 0.5 – 1.0 equivalents of Urea relative to the bromide.

Category B: Purification & Stability

Q4: My product decomposes on the silica column. A:


-Nitro ketones are acidic (

) and sensitive to the Lewis acidic sites on silica gel.
  • Fix: Pre-treat your silica gel column with 1% Triethylamine (Et3N) in hexanes to neutralize acidic sites. Alternatively, use a rapid filtration through a short plug of neutral alumina.

Q5: Can I distill this compound? A: High Risk. Nitro ketones can be explosive or decompose violently at high temperatures.

  • Fix: Purification via crystallization is preferred if the compound solidifies (MP is low, often an oil or low-melting solid). If distillation is necessary, use Kugelrohr distillation under high vacuum (<0.5 mmHg) at the lowest possible bath temperature.

Optimized Experimental Protocol

Method: Modified Kornblum Reaction Objective: Selective N-alkylation of 1-bromopinacolone.

Reagents Table
ReagentMW ( g/mol )Equiv.[1]Role
1-Bromopinacolone 179.061.0Substrate
Sodium Nitrite (

)
69.001.5Nucleophile
Urea 60.060.6Scavenger (Anti-oxidant)
DMSO (Anhydrous) -(0.5 M)Solvent (Promotes N-attack)
Step-by-Step Workflow
  • Preparation:

    • Dry DMSO over molecular sieves (4Å) for 24 hours prior to use.

    • Grind Sodium Nitrite into a fine powder.

  • Reaction Setup:

    • In a round-bottom flask, dissolve finely powdered Sodium Nitrite (1.5 eq) and Urea (0.6 eq) in anhydrous DMSO .

    • Stir vigorously at 15–20°C (use a water bath to maintain ambient temperature).

  • Addition:

    • Add 1-Bromopinacolone (1.0 eq) slowly over 30 minutes.

    • Note: The reaction is exothermic; monitor internal temperature and keep below 30°C.

  • Monitoring:

    • Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2). Look for the disappearance of the bromide spot.

  • Workup (Critical Step):

    • Pour the reaction mixture into ice-cold water (5x reaction volume).

    • Extract immediately with Diethyl Ether or Ethyl Acetate (3x).

    • Wash the combined organic layers with saturated brine (2x) to remove DMSO.

    • Dry over anhydrous

      
       and concentrate under reduced pressure at <30°C .
      
  • Purification:

    • If the crude is an oil, purify via flash chromatography on neutralized silica (Hexane/EtOAc gradient).

    • Store the pure product at -20°C under argon.

Mechanistic & Workflow Visualization

Figure 1: Reaction Mechanism (Ambident Nucleophile Control)

Caption: The diagram illustrates the competition between O-attack (kinetic/unstable) and N-attack (thermodynamic/stable). DMSO blocks the oxygen of the nitrite, favoring the desired nitro product.

ReactionMechanism cluster_0 Path A: O-Alkylation (Undesired) cluster_1 Path B: N-Alkylation (Desired) Start 1-Bromopinacolone (Substrate) O_Attack O-Attack Start->O_Attack N_Attack N-Attack (Promoted by DMSO) Start->N_Attack Nitrite Nitrite Ion (NO2-) (Ambident Nucleophile) Nitrite->O_Attack Nitrite->N_Attack NitriteEster Alkyl Nitrite (Unstable Ester) O_Attack->NitriteEster Decomp Decomposition (Low Yield) NitriteEster->Decomp Hydrolysis/Oxidation NitroProduct 3,3-Dimethyl- 1-nitrobutan-2-one N_Attack->NitroProduct Kornblum Rule

Figure 2: Optimized Experimental Workflow

Caption: Step-by-step process flow emphasizing critical control points (Temperature, Scavenger, and Workup).

Workflow Step1 Reagent Prep: Dry DMSO + Powdered NaNO2 Step2 Scavenger Addition: Add Urea (0.6 eq) to DMSO Step1->Step2 Prevent Side Rxn Step3 Reaction: Add Bromide slowly @ 15-20°C Step2->Step3 Start Rxn Step4 Quench: Pour into Ice Water Step3->Step4 2-4 Hours Step5 Extraction: Ether/EtOAc + Brine Wash Step4->Step5 Remove DMSO Step6 Purification: Neutralized Silica or Crystallization Step5->Step6 Isolate

References

  • Kornblum, N., et al. "A New Method for the Synthesis of Aliphatic Nitro Compounds." Journal of the American Chemical Society, vol. 77, no. 24, 1955, pp. 6269–6274.

  • Ballini, R., & Petrini, M. "Recent Synthetic Developments in the Nitro to Carbonyl Conversion (Nef Reaction)." Tetrahedron, vol. 60, no. 5, 2004, pp. 1017-1047.

  • Luzzio, F. A. "The Henry Reaction: Recent Examples." Tetrahedron, vol. 57, no. 5, 2001, pp. 915-945. (Context on nitro-aldol stability).

  • Organic Syntheses. "General Procedures for the Preparation of Nitro Compounds via Nitrite Displacement." Organic Syntheses, Coll. Vol. 4, p. 454.

Sources

Troubleshooting Side Reactions of 3,3-Dimethyl-1-nitrobutan-2-one in Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center > Troubleshooting Guides > Chemical Synthesis

Introduction

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter catastrophic yield losses when utilizing α-nitro ketones. Specifically, 3,3-dimethyl-1-nitrobutan-2-one (also known as α-nitropinacolone) is a highly sterically hindered yet electronically activated building block. While it is invaluable for synthesizing complex active pharmaceutical ingredients (APIs), its behavior in alkaline environments is notoriously unforgiving.

This guide deconstructs the mechanistic causality behind its primary side reactions—base-catalyzed cleavage, ambident nucleophilicity, and the Nef reaction. By understanding the fundamental physical chemistry at play, we can implement self-validating protocols to bypass these pitfalls and ensure reproducible scale-up.

Section 1: Mechanistic FAQ & Troubleshooting

Q1: Why does my yield of 3,3-dimethyl-1-nitrobutan-2-one drop to zero when I use NaOH or KOH for deprotonation? A: You are observing a classic retro-Claisen (or haloform-type) C-C bond cleavage. Because the nitro group is powerfully electron-withdrawing, the resulting nitronate anion (


) is an exceptionally stable leaving group. When a hard, nucleophilic base like hydroxide attacks the highly electrophilic carbonyl carbon, it forms a tetrahedral intermediate. Instead of reverting to the ketone, this intermediate collapses by breaking the carbon-carbon bond, expelling the nitronate anion and yielding1[1]. To prevent this degradation, you must strictly avoid nucleophilic bases.

Q2: I switched to a non-nucleophilic base (e.g., NaH or LDA) to form the nitronate for an alkylation reaction, but I am getting a complex mixture of unstable products. Why? A: You have successfully bypassed the cleavage pathway, but you are now encountering the ambident reactivity of the nitronate anion. Nitronates can undergo either C-alkylation or O-alkylation. In polar aprotic solvents or when reacting with hard electrophiles, O-alkylation dominates. This forms unstable nitronic esters that rapidly decompose into oximes and aldehydes. To drive the desired C-alkylation, you must use softer electrophiles, employ hydrogen-bonding solvents, or utilize phase-transfer catalysis to shield the oxygen atoms.

Q3: What happens if I quench my basic reaction mixture with a strong aqueous acid? A: You will inadvertently trigger a Nef reaction. When a nitronate salt is subjected to strong aqueous acid (e.g., HCl or


), it is protonated to form a nitronic acid intermediate, which subsequently undergoes hydrolysis. For 3,3-dimethyl-1-nitrobutan-2-one, this converts the primary nitro group into an aldehyde, yielding 3,3-dimethyl-2-oxobutanal. You must always quench with weak acids (such as saturated 

or dilute acetic acid) at low temperatures to safely protonate the carbon and recover the intact nitroalkane.
Section 2: Pathway Visualization

BaseCleavage A 3,3-Dimethyl-1-nitrobutan-2-one + OH⁻ / RO⁻ B Tetrahedral Intermediate [tBu-C(OH)(O⁻)-CH₂NO₂] A->B Nucleophilic Attack at Carbonyl C C-C Bond Cleavage (Expulsion of Nitronate) B->C Collapse of Intermediate D Pivalate Anion (tBu-COO⁻) + Nitromethane (CH₃NO₂) C->D Proton Transfer

Generalized pathway for the base-catalyzed cleavage of 3,3-dimethyl-1-nitrobutan-2-one.

Section 3: Base Compatibility & Cleavage Risk Matrix

To optimize your reaction conditions, refer to the following quantitative and qualitative summary of base compatibility.

Base CategoryExamplesNucleophilicityCleavage RiskRecommended Application for α-Nitro Ketones
Alkali Hydroxides NaOH, KOHHighCritical (100%) Intentional degradation / Cleavage studies
Alkoxides NaOMe, KOtBuHigh to ModerateHigh (>80%) Avoid; causes rapid transesterification/cleavage
Amidine/Guanidine DBU, TMGLowLow (<5%)Michael additions, Henry (nitroaldol) reactions
Sterically Hindered Amides LDA, LiHMDSVery LowNone (0%)Quantitative nitronate formation at -78°C
Weak Inorganic Salts

,

ModerateModerate (~30%)Phase-transfer catalyzed alkylations
Section 4: Self-Validating Experimental Protocols

Protocol 1: Safe Deprotonation and Condensation (Avoiding Cleavage) Objective: Generate the nitronate quantitatively without triggering retro-Claisen cleavage, 2[2].

  • Preparation: Dissolve 3,3-dimethyl-1-nitrobutan-2-one (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under a strict inert atmosphere (

    
     or Ar).
    
  • Thermal Control: Cool the reaction mixture to 0°C. Causality: Lower temperatures suppress thermal degradation pathways and increase the activation energy barrier for nucleophilic attack at the carbonyl.

  • Base Addition: Add a non-nucleophilic base such as DBU (1.1 eq) dropwise over 5 minutes. Causality: DBU acts strictly as a Brønsted base. Its steric bulk prevents it from attacking the carbonyl, ensuring it only removes the acidic α-proton.

  • Nitronate Formation: Stir for 15 minutes. The solution will develop a characteristic pale yellow tint, indicating successful nitronate formation.

  • Electrophile Addition: Introduce the target electrophile (e.g., an aldehyde for a Henry reaction) and allow the reaction to proceed.

  • Controlled Quench (Critical Step): Quench the reaction with saturated aqueous

    
     (pH ~5-6). Validation: By avoiding strong acids (like HCl), you prevent the Nef reaction. The organic layer should retain the product without the formation of keto-aldehyde byproducts.
    

Protocol 2: Diagnostic Cleavage Assay Objective: A rapid, self-validating analytical method to determine if unexplained yield loss in your workflow is due to base-catalyzed cleavage.

  • Sampling: Isolate a 0.5 mmol aliquot of 3,3-dimethyl-1-nitrobutan-2-one.

  • Stress Test: Subject the sample to the suspected basic conditions (e.g., 1.0 M NaOH in Methanol) for 30 minutes at room temperature.

  • Workup: Acidify the mixture to pH 3 using 1M HCl and extract twice with ethyl acetate. Dry the organic layer over

    
     and concentrate under reduced pressure.
    
  • Spectroscopic Validation: Analyze the crude residue via

    
    -NMR (
    
    
    
    ).
  • Data Interpretation: The complete disappearance of the α-

    
     protons (normally visible at ~5.3 ppm) and the emergence of a dominant, shifted singlet at ~1.2 ppm (corresponding to the t-butyl group of pivalic acid) confirms that retro-Claisen cleavage is the root cause of your yield loss.
    
References
  • Google Patents - US3518302A - Process for the preparation of alpha nitro-ketones and carboxylic acids URL
  • Benchchem - Comparative Kinetic Analysis of Reactions Involving 1-Nitro-2-Ketones URL

Sources

"3,3-Dimethyl-1-nitrobutan-2-one" stability issues in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3,3-Dimethyl-1-nitrobutan-2-one Stability & Handling

Executive Summary

3,3-Dimethyl-1-nitrobutan-2-one (also known as tert-butyl nitro ketone) presents a unique stability challenge due to the synergistic electron-withdrawing effects of the nitro (


) and carbonyl (

) groups flanking the

-methylene position. While the bulky tert-butyl group provides kinetic protection to the carbonyl carbon against nucleophilic attack, the

-protons remain highly acidic (

).

This guide addresses the critical instability modes: prototropic tautomerism , base-catalyzed retro-aldol cleavage , and photochemical degradation .

Solvent Compatibility Matrix

The choice of solvent is the single most critical factor in preserving the integrity of this reagent.

Solvent ClassSuitabilityRisk LevelTechnical Notes
Chlorinated (DCM,

)
Recommended LowIdeal for storage and reactions. Acidic nature of

suppresses enolization.
Hydrocarbons (Toluene, Hexane)Good LowStable, though solubility may be limited at low temperatures.
Ethers (THF,

)
Use with Caution MediumPeroxides can initiate radical decomposition. THF must be BHT-free and dry.
Alcohols (MeOH, EtOH)Restricted HighRisk of Solvolysis/Photolysis. Protic solvents facilitate rapid tautomerization and photochemical rearrangement to hydroxamic acids [1].
Polar Aprotic (DMSO, DMF)Avoid HighDMSO often contains trace basic amines or water, causing rapid darkening and decomposition via the Nef reaction or polymerization.
Basic Solvents (Pyridine,

)
PROHIBITED CriticalImmediate deprotonation forms the nitronate, leading to irreversible cleavage.

Critical Stability Mechanisms (Visualized)

The following diagram illustrates the competing pathways that dictate the molecule's fate in solution.

StabilityPathways Keto 3,3-Dimethyl-1-nitrobutan-2-one (Stable Keto Form) Enol Enol Tautomer (Transient) Keto->Enol H+ Shift (Fast) Nitronate Nitronate Anion (Reactive Intermediate) Keto->Nitronate Base (Deprotonation) Photo N-Hydroxy Lactams (Photochemical Rearrangement) Keto->Photo hν (UV Light) + R-OH Enol->Keto Re-equilibration Cleavage Cleavage Products (Pivalic Acid + Nitromethane) Nitronate->Cleavage H2O / Hydrolysis

Figure 1: Mechanistic pathways showing tautomerization (reversible) vs. base-mediated cleavage and photolysis (irreversible).

Troubleshooting Guide & FAQs

Issue 1: "My NMR spectrum shows missing or broad peaks at 5.4-5.6 ppm."

Diagnosis: Rapid Keto-Enol Exchange. The


-protons (between the ketone and nitro groups) are exchanging with the solvent or undergoing tautomerism.[1] In non-acidified 

, trace water or base accelerates this exchange, broadening the signal into the baseline. Corrective Action:
  • Run NMR in

    
      filtered through a small plug of basic alumina (to remove acid) OR add a drop of 
    
    
    
    to force complete exchange (peak disappears entirely, confirming assignment).
  • For sharp integration, use anhydrous

    
      or 
    
    
    
    .
Issue 2: "The solution turned yellow/orange immediately upon adding amine base."

Diagnosis: Nitronate Formation. You have generated the conjugate base (nitronate). Unlike simple ketones,


-nitro ketones are strong acids (

). The yellow color is characteristic of the charge-transfer band of the nitronate anion. Risk: If water is present, this anion will undergo retro-Claisen or hydrolytic cleavage , destroying your reagent. Protocol:
  • Do not premix with base. Add the base only at cryogenic temperatures (

    
    ) if enolization is required for reaction.
    
  • Use non-nucleophilic bases (e.g., LiHMDS) rather than alkoxides.

Issue 3: "Yield is low after aqueous workup with Sodium Bicarbonate."

Diagnosis: Extraction into Aqueous Phase. 3,3-Dimethyl-1-nitrobutan-2-one is acidic enough to be deprotonated by saturated


. You are washing your product down the drain as the water-soluble nitronate salt.
Corrective Action: 
  • Avoid alkaline washes.

  • Quench reactions with 1M HCl or saturated

    
     .
    
  • Wash the organic layer only with water or brine.

Standard Operating Procedures (SOPs)

SOP-01: Storage and Handling
  • Container: Amber glass vials with Teflon-lined caps (protects from UV light).

  • Atmosphere: Argon or Nitrogen headspace (essential to prevent moisture uptake).

  • Temperature: Store at

    
     .
    
  • Stabilization: If long-term storage (>1 month) is required in solution, use anhydrous Dichloromethane (DCM).

SOP-02: Purification via Column Chromatography

Note: Silica gel is slightly acidic, which is generally safe, but prolonged exposure can cause degradation.

  • Slurry: Prepare silica slurry in Hexanes/Ethyl Acetate.

  • Loading: Load the compound as a concentrated solution in DCM. Do not dry-load on silica (thermal hazard + surface acidity).

  • Elution: Run the column quickly.

  • Additives: Do NOT add triethylamine to the eluent.

References

  • Reid, S. T. (1971).[2] "The Photochemistry of

    
    -Nitro-ketones." Chemischer Informationsdienst. 
    
  • Ballini, R., et al. (1993).[3] "Reactivity of

    
    -nitro ketones toward organometallic reagents." The Journal of Organic Chemistry, 58(12), 3368–3372.[3] 
    
  • PubChem. (2025).[4] "3,3-Dimethyl-1-nitrobutan-2-one Compound Summary." National Library of Medicine.

  • BenchChem. (n.d.). "3,3-Dimethyl-1-nitrobutan-2-one Properties and Safety."

Sources

Removal of unreacted starting materials from "3,3-Dimethyl-1-nitrobutan-2-one"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3,3-Dimethyl-1-nitrobutan-2-one

Case ID: PUR-NIT-088 Subject: Removal of Unreacted Pinacolone and Nitrating Agents Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are encountering difficulty separating unreacted starting material (3,3-dimethylbutan-2-one, commonly known as Pinacolone ) from your target product, 3,3-Dimethyl-1-nitrobutan-2-one (an


-nitro ketone).[1]

The separation challenge stems from the structural similarity of the carbon skeleton, yet the solution lies in the electronic differences introduced by the nitro group. Unlike the starting ketone, your target molecule possesses a highly acidic


-proton (located between the carbonyl and nitro groups). This feature allows for a high-fidelity Acid-Base Extraction , which we recommend as the primary purification workflow over thermal methods due to the potential instability of nitro-compounds.[1]

Module 1: The "Golden Key" Protocol (Acid-Base Extraction)

The Chemical Logic: The starting material, Pinacolone, has a


 of approximately 20 (non-acidic in water). The target 

-nitro ketone has a

estimated between 6.0–8.0 due to the dual electron-withdrawing effects of the carbonyl and nitro groups.
  • Implication: We can convert the target into a water-soluble enolate salt using a mild base, while the unreacted Pinacolone remains in the organic layer.

Step-by-Step Workflow

Reagents Required:

  • Diethyl Ether (

    
    ) or Dichloromethane (DCM)[1]
    
  • Saturated Aqueous Sodium Bicarbonate (

    
    ) or 1M NaOH (Cold)[1]
    
  • 1M HCl or 10%

    
     (Cold)[1]
    
  • Brine solution

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in

    
     or DCM. (Use ~10 mL solvent per gram of crude).[1]
    
  • First Extraction (Removal of Pinacolone):

    • Add an equal volume of cold 1M NaOH (or sat.[1]

      
       if the product is base-sensitive).
      
    • Shake vigorously and separate layers.[1]

    • Critical Split:

      • Organic Layer: Contains Pinacolone (unreacted starting material).[1] Set aside for analysis or disposal.

      • Aqueous Layer: Contains the Target Product as its sodium nitronate salt.

  • Washing: Wash the aqueous layer once with fresh

    
     to remove trace organic impurities. Discard this organic wash.
    
  • Recovery (Acidification):

    • Cool the aqueous layer to 0–5°C in an ice bath.

    • Slowly add 1M HCl dropwise with stirring until pH reaches ~3–4. Do not overheat.

    • The solution should turn cloudy as the free nitro-ketone oils out or precipitates.

  • Final Extraction: Extract the now-acidic aqueous mixture with DCM (

    
    ).
    
  • Drying: Dry the combined DCM extracts over anhydrous

    
    , filter, and concentrate in vacuo (keep bath <40°C).
    

ExtractionLogic Crude Crude Mixture (Target + Pinacolone) BaseStep Add Cold 1M NaOH (Partition) Crude->BaseStep OrgLayer1 Organic Layer (Contains Pinacolone) BaseStep->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (Target as Enolate Salt) BaseStep->AqLayer1 Bottom Layer Discard/Recycle Discard/Recycle OrgLayer1->Discard/Recycle WashStep Wash with Et2O AqLayer1->WashStep AcidStep Acidify (HCl) to pH 3-4 Temp < 5°C WashStep->AcidStep FinalExtract Extract into DCM Dry & Concentrate AcidStep->FinalExtract PureProduct Purified Target (3,3-Dimethyl-1-nitrobutan-2-one) FinalExtract->PureProduct

Figure 1: Selective Acid-Base Extraction Workflow.[1] This method exploits the acidity of the


-nitro proton to sequester the product in the aqueous phase, leaving non-acidic impurities behind.

Module 2: Alternative & Troubleshooting Methods

If the extraction yields an emulsion or poor recovery, consider these alternatives.

A. Vacuum Distillation (Use with Caution)

Pinacolone is volatile (bp 106°C at 760 mmHg).[1] The nitro-ketone will boil significantly higher.

  • Procedure: Apply high vacuum (<5 mmHg).[1]

  • Action: Gently heat the flask. Pinacolone will distill off first (likely into the cold trap).

  • Risk: Nitro compounds can be thermally unstable.[1] Do not distill the product to dryness. Stop once the volatile starting material is removed.

B. Column Chromatography

If acid/base extraction fails due to sensitivity:

  • Stationary Phase: Silica Gel (Standard 60 Å).[1]

  • Mobile Phase: Hexane:Ethyl Acetate gradient (Start 95:5

    
     80:20).
    
  • Behavior: Pinacolone is less polar and will elute near the solvent front. The nitro-ketone, being more polar, will retain longer.[1]

  • Visualization: Use

    
     stain (ketones) or UV (nitro group absorption).[1]
    

Comparison of Methods

MethodEfficiencyPurity PotentialRisk FactorRecommended For
Acid/Base Extraction High>95%Low (if cold)Primary Strategy
Vacuum Stripping Medium~85%High (Thermal)Removing bulk Pinacolone only
Chromatography High>98%LowFinal polishing / Small scale

FAQ: Troubleshooting Specific Observations

Q1: My product turned deep red/brown upon adding NaOH. Is it decomposed?

  • Diagnosis: No. Nitro-ketones form nitronate salts in base, which are often deeply colored (yellow to deep red) due to conjugation.[1]

  • Solution: Proceed with the protocol. The color should fade back to pale yellow or colorless upon re-acidification (Step 4).

Q2: I have low recovery after acidification.

  • Diagnosis: The "Nef Reaction" or Retro-Aldol cleavage. If the acid is too strong or the solution too warm, the nitro group can hydrolyze to a ketone, or the molecule can cleave.

  • Solution: Ensure the acidification is done at 0°C and do not drop the pH below 3. Extract immediately.

Q3: Can I use Potassium tert-butoxide (


) to purify? 
  • Diagnosis: Not recommended for purification.

    
     is often used in the synthesis to generate the enolate, but for washing, it is too strong and non-selective in organic solvents. Use aqueous inorganic bases (
    
    
    
    ) for separation.[1]

Troubleshooting Issue Problem Encountered Color Deep Red Color in Base Issue->Color Yield Low Yield after Acidification Issue->Yield Emulsion Emulsion during Extraction Issue->Emulsion Sol1 Normal (Nitronate). Proceed. Color->Sol1 Sol2 Check pH (Target 3-4) Keep Cold (0°C) Yield->Sol2 Sol3 Add Brine Filter thru Celite Emulsion->Sol3

Figure 2: Rapid Troubleshooting Decision Tree for common extraction anomalies.

References

  • Feuer, H. (1970).[1] The Chemistry of the Nitro and Nitroso Groups, Part 2. Interscience Publishers.[1] (Foundational text on nitro-group acidity and nitronate stability).

  • Ballini, R., & Palmieri, A. (2021).[1][2] Nitroalkanes: Synthesis, Reactivity, and Applications. Wiley-VCH.[1] Link[1]

  • NIST Chemistry WebBook. (n.d.).[1] 3,3-Dimethyl-2-butanone (Pinacolone) Phase Change Data. Link (Verifying boiling point of starting material).[1]

  • Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[1] (Reference for

    
     values of nitro-activated carbon acids).
    

Sources

Technical Support Center: Characterization of 3,3-Dimethyl-1-nitrobutan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the characterization of 3,3-Dimethyl-1-nitrobutan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the analysis of this and related α-nitro ketones. My aim is to provide not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your results.

I. Introduction to the Challenges

3,3-Dimethyl-1-nitrobutan-2-one is an α-nitro ketone, a class of compounds that are valuable synthetic intermediates due to their dual functionality.[1][2] However, the unique electronic and steric properties of this specific molecule, namely the presence of a bulky tert-butyl group adjacent to the ketone and a nitro group on the α-carbon, present distinct challenges in its characterization. Common pitfalls often arise from the compound's potential instability, the possibility of keto-enol tautomerism, and the misinterpretation of spectroscopic data.

II. Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows broad peaks and a complex baseline. What could be the cause?

A1: This is a common issue and can stem from several factors:

  • Presence of Paramagnetic Impurities: Trace amounts of metal ions from your reaction or purification steps can cause significant broadening of NMR signals.

  • Keto-Enol Tautomerism: α-nitro ketones can exist in equilibrium with their enol or nitronate forms, especially in the presence of acidic or basic impurities.[3] This dynamic equilibrium can lead to peak broadening.

  • Sample Degradation: The compound may be degrading in the NMR solvent. α-nitro ketones can be sensitive to certain conditions.

Q2: I am struggling to obtain a clean mass spectrum. The molecular ion peak is weak or absent.

A2: The absence of a clear molecular ion peak is a frequent challenge with nitro compounds.

  • Fragmentation: Nitro compounds, particularly aliphatic ones, are prone to fragmentation upon ionization. The C-N bond can readily cleave.

  • Thermal Instability: If using a technique with a heated inlet (like GC-MS), the compound may be decomposing before it reaches the detector.

Q3: My IR spectrum shows an unusual carbonyl (C=O) stretch. Is this normal?

A3: The position of the carbonyl stretch in α-nitro ketones can be influenced by the strong electron-withdrawing effect of the adjacent nitro group. You might observe a shift to a higher wavenumber compared to a simple aliphatic ketone. For comparison, the C=O stretch in a typical ketone is around 1715 cm⁻¹.[4]

Q4: I suspect my sample is impure, but I'm having trouble separating the components by column chromatography.

A4: The polarity of 3,3-Dimethyl-1-nitrobutan-2-one can make purification challenging. Co-elution with starting materials or byproducts is possible. Consider using a gradient elution method and trying different solvent systems. Additionally, the compound's stability on silica gel should be considered, as acidic silica could potentially cause degradation.

III. Troubleshooting Guides

Troubleshooting Inconsistent NMR Data
Symptom Possible Cause Recommended Solution
Broad peaksParamagnetic impuritiesPass the sample through a small plug of silica gel or celite before preparing the NMR sample.
Keto-enol tautomerismEnsure your NMR solvent is neutral. You can add a small amount of D₂O to exchange any acidic protons and observe changes in the spectrum.
Shifting peaksConcentration effectsPrepare NMR samples with consistent concentrations for comparison.
Unexpected signalsResidual solvent or impuritiesCarefully check the integration of your peaks and compare them with the expected proton count. Run a blank spectrum of your solvent.
Troubleshooting Mass Spectrometry Issues
Symptom Possible Cause Recommended Solution
Weak or absent molecular ionFragmentationUse a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Ionization (EI).
Thermal degradationIf using GC-MS, lower the injector temperature. Consider direct infusion into the mass spectrometer.
Complex fragmentation patternMultiple fragmentation pathwaysAnalyze the fragmentation pattern for characteristic losses, such as the loss of NO₂ (46 Da) or the tert-butyl group (57 Da).

IV. Detailed Experimental Protocols

Protocol 1: Acquiring a High-Quality ¹H NMR Spectrum
  • Sample Preparation:

    • Dissolve 5-10 mg of purified 3,3-Dimethyl-1-nitrobutan-2-one in approximately 0.7 mL of a deuterated solvent (CDCl₃ is a good starting point) in a clean, dry NMR tube.[4]

    • Ensure the sample is fully dissolved. If solubility is an issue, try a different solvent like acetone-d₆.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Shim the instrument to achieve good magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all peaks carefully.

Protocol 2: Obtaining a Reliable Mass Spectrum via ESI
  • Sample Preparation:

    • Prepare a dilute solution of your compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup:

    • Use an ESI-MS instrument.

    • Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature for your compound.

  • Data Acquisition:

    • Infuse the sample directly into the mass spectrometer.

    • Acquire data in both positive and negative ion modes to see which provides a better signal for the molecular ion or adducts (e.g., [M+Na]⁺).

V. Visualization of Key Concepts

Keto-Enol Tautomerism

Mass_Spec_Fragmentation Molecule [M]⁺˙ Fragment1 [M - NO₂]⁺ Molecule->Fragment1 - NO₂ Fragment2 [C₄H₉]⁺ (tert-butyl cation) Molecule->Fragment2 - CH₂NO₂CO Fragment3 [CH₃CO]⁺ (acetyl cation) Molecule->Fragment3 - C₅H₁₀NO₂

Caption: Potential fragmentation pathways for 3,3-Dimethyl-1-nitrobutan-2-one in EI-MS.

VI. Predicted Spectroscopic Data

The following data is predicted based on the structure of 3,3-Dimethyl-1-nitrobutan-2-one and typical values for related compounds.

¹H NMR (Predicted) Chemical Shift (ppm) Multiplicity Integration
-C(CH₃)₃~1.1Singlet9H
-CH₂-NO₂~4.5Singlet2H
¹³C NMR (Predicted) Chemical Shift (ppm)
-C (CH₃)₃~26
-C (CH₃)₃~45
-CH₂ -NO₂~75
C =O~205
IR Spectroscopy (Predicted) Wavenumber (cm⁻¹) Functional Group
~1720-1740C=O (Ketone)
~1550 and ~1370NO₂ (Nitro group)

VII. Conclusion

The successful characterization of 3,3-Dimethyl-1-nitrobutan-2-one hinges on a careful and informed approach. By anticipating potential challenges such as instability and tautomerism, and by selecting the appropriate analytical techniques, researchers can obtain reliable and reproducible data. This guide provides a framework for troubleshooting common issues and serves as a reference for best practices in the analysis of this and other α-nitro ketones.

VIII. References

  • ResearchGate. (n.d.). Acyclic α‐Nitro Ketones: Synthesis and Reactivity. Retrieved from [Link]

  • PubMed. (2004). Alpha-nitro ketone as an electrophile and nucleophile: synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran as drosophila nicotinic receptor probes. Retrieved from [Link]

  • SciSpace. (n.d.). THE NITRO GROUP IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Purdue University. (n.d.). 3,3-dimethyl-2-butanone. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Dimethyl-1-phenylbutan-2-one. Retrieved from [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]

  • Frontiers. (2020, April 14). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • PubChemLite. (n.d.). 3,3-dimethyl-1-nitrobutane (C6H13NO2). Retrieved from [Link]

  • ResearchGate. (2025, September 25). Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implications. Retrieved from [Link]

  • Google Patents. (n.d.). CN101289376A - Process for synthesizing 3,3-dimethyl-2-butanone. Retrieved from

  • Chegg.com. (2021, January 15). Solved Mass spectral analysis of 3,3-dimethyl-2-butanone. Retrieved from [Link]

  • SciELO. (2021). Synthesis of β,β-Disubstituted- 1,3-dinitroalkanes and Allylic Nitro Compounds Ketones as Electrophile in Nitroaldol Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Propanal, 3-nitro-. Retrieved from [Link]

  • PMC. (2020, August 12). A Walk through Recent Nitro Chemistry Advances. Retrieved from [Link]

  • Chegg.com. (2019, October 28). Solved The compound given is 3,3-dimethyl-2-butanone. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3,3-Dimethyl-1-phenylbutan-2-one. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 3,3-dimethylpentane fragmentation pattern of m/z m/e ions for.... Retrieved from [Link]

  • Patsnap. (2012, July 18). Method for preparing 3,3-dimethyl-1-butanol. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3,3-Dimethylbutane-2-ol. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Butanone, 3,3-dimethyl-. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Butanone, 3,3-dimethyl-. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 1-nitrobutane (butane, 1-nitro-). Retrieved from [Link]

  • Organic Spectroscopy International. (2014, April 5). 3,3-dimethyl-1-butene. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 3,3-Dimethyl-2-butanone. Retrieved from [Link]

  • ACP. (2025, June 3). Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 1-Chloro-3,3-dimethyl-butan-2-one. Retrieved from [Link]

  • PMC. (2021, November 9). The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. Retrieved from [Link]

  • MDPI. (2020, August 12). A Walk through Recent Nitro Chemistry Advances. Retrieved from [Link]

Sources

Technical Support Center: Reaction Monitoring for 3,3-Dimethyl-1-nitrobutan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for monitoring the synthesis of 3,3-dimethyl-1-nitrobutan-2-one. This resource is designed for researchers, chemists, and process development professionals to effectively utilize Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for real-time reaction tracking. Here, we move beyond mere procedural steps to explain the underlying chemical principles, enabling you to troubleshoot and optimize your analytical methods with confidence.

Core Concepts: Why We Monitor

In the synthesis of 3,3-dimethyl-1-nitrobutan-2-one, a compound of interest for developing novel therapeutics and agrochemicals, precise reaction monitoring is paramount.[1] It allows for the determination of reaction completion, prevents the formation of impurities through over-reaction, and ensures the safety and efficiency of the process. TLC offers a rapid, qualitative assessment, while GC-MS provides quantitative data and structural confirmation.[2][3]

General Workflow for Reaction Monitoring

The following diagram illustrates the logical flow from sampling the reaction to making an informed decision based on analytical data.

G cluster_reaction Reaction Phase cluster_analysis Analytical Phase cluster_decision Decision Phase cluster_outcomes Outcomes Reaction Synthesize 3,3-Dimethyl- 1-nitrobutan-2-one Sampling Withdraw Aliquot Reaction->Sampling Quench Quench Reaction (e.g., add ice-cold water) Sampling->Quench Workup Micro-Workup (e.g., Liquid-Liquid Extraction) Quench->Workup TLC TLC Analysis (Qualitative Check) Interpret Interpret Data (Compare SM, Product, Impurities) TLC->Interpret GCMS GC-MS Analysis (Quantitative & Confirmatory) GCMS->Interpret Workup->TLC Workup->GCMS Decision Make Decision Interpret->Decision Continue Continue Reaction Decision->Continue Incomplete Stop Stop & Workup Decision->Stop Complete Modify Modify Conditions Decision->Modify Side Products Detected

Caption: General workflow for reaction monitoring and decision-making.

Part 1: Troubleshooting Thin-Layer Chromatography (TLC)

TLC is your first line of analysis—a quick and inexpensive way to visualize the consumption of starting materials and the appearance of the product.[4] Most separations for a moderately polar compound like 3,3-dimethyl-1-nitrobutan-2-one are performed on silica gel plates (normal phase).

Frequently Asked Questions (TLC)

Q1: My spots are streaking vertically. What's wrong?

  • Sample Overload: You have spotted too much material on the plate. The stationary phase becomes saturated, and the excess sample travels up the plate improperly.

    • Solution: Dilute your reaction aliquot sample significantly before spotting. The ideal spot size should be 1-2 mm in diameter.[5]

  • Highly Polar Compound: Although 3,3-dimethyl-1-nitrobutan-2-one is moderately polar, certain impurities or additives might be highly polar, interacting too strongly with the acidic silica gel.

    • Solution: Add a small amount (0.5-1%) of a modifier like acetic acid or triethylamine to your mobile phase. Acetic acid can help protonate basic compounds, reducing their interaction with silica, while triethylamine can deprotonate acidic sites on the silica.

  • Incomplete Drying: If the spotting solvent hasn't fully evaporated before placing the plate in the developing chamber, it can interfere with the separation.

    • Solution: Ensure the spot is completely dry before development. A gentle stream of air or nitrogen can accelerate this process.

Q2: My starting material and product spots have very similar Rf values and are not separating.

A2: Poor separation, or co-elution, means your chosen mobile phase (eluent) is not optimal for the compounds of interest. The goal is to find a solvent system where the starting material and product have a clear difference in their Retention Factor (Rf) values, ideally with the product Rf between 0.3 and 0.5.[3][4]

  • The Causality: The polarity of the mobile phase dictates how far a compound travels up the silica plate. A more polar eluent will move all spots further up the plate (higher Rf), while a less polar eluent will keep them closer to the baseline (lower Rf).[5][6]

  • Solution - Systematic Solvent Adjustment:

    • Start with a 4:1 Hexane:Ethyl Acetate mixture. This is a good starting point for many moderately polar compounds.

    • If Rf values are too low (spots near the bottom): Increase the polarity of the mobile phase. Try a 3:1 or 2:1 Hexane:Ethyl Acetate ratio. The more polar ethyl acetate will compete more effectively with your compounds for binding sites on the silica, causing them to move further up the plate.

    • If Rf values are too high (spots near the top): Decrease the polarity. Try a 9:1 Hexane:Ethyl Acetate ratio.

    • For fine-tuning: Consider using a three-component system. Adding a small amount of a very polar solvent like methanol can significantly increase eluting power, while adding a less polar solvent like dichloromethane can offer different selectivity.

Q3: I can't see any spots on my TLC plate after development.

A3: This happens when your compounds are not UV-active or when you need a chemical stain to visualize them.

  • UV Visualization: 3,3-dimethyl-1-nitrobutan-2-one contains a ketone, which should be visible under a 254 nm UV lamp if the TLC plate contains a fluorescent indicator.[7] If you still see nothing, the concentration may be too low.

  • Chemical Staining: Stains react chemically with compounds on the plate to produce colored spots. For this specific compound and its potential precursors, a potassium permanganate (KMnO₄) stain is an excellent choice.

    • Why it Works: The permanganate ion is a strong oxidizing agent. It will react with any oxidizable functional groups on the plate, such as ketones, alcohols, or alkenes. This reaction consumes the purple permanganate, leaving a yellow-to-brown spot (MnO₂) on a purple background.[8][9]

    • Alternative Stains: A p-anisaldehyde stain can also be effective, often yielding different colors for different functional groups upon heating, which can aid in identification.[10]

TLC Troubleshooting Summary
Problem Primary Cause & Solution
Streaking Cause: Sample too concentrated. Solution: Dilute the sample aliquot before spotting.[5]
Poor Separation (Co-elution) Cause: Incorrect mobile phase polarity. Solution: Adjust the solvent ratio (e.g., Hexane:Ethyl Acetate) to achieve an optimal Rf range of 0.3-0.7.[3]
No Visible Spots Cause: Compound is not UV-active or concentration is too low. Solution: Use a chemical stain like potassium permanganate (KMnO₄), which reacts with oxidizable groups.[8][9]
Rf Too High/Low Cause: Mobile phase is too polar (high Rf) or not polar enough (low Rf). Solution: Decrease polarity (more hexane) to lower Rf; increase polarity (more ethyl acetate) to raise Rf.

Part 2: Troubleshooting Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that separates volatile components in a gas chromatograph (GC) and then identifies them based on their mass-to-charge ratio in a mass spectrometer (MS).[2][11] This provides definitive structural information and allows for quantification.

Frequently Asked Questions (GC-MS)

Q1: I don't see a peak for my product in the gas chromatogram.

A1: The absence of a product peak can be alarming, but it often points to analytical, not chemical, issues.

  • Thermal Instability: Aliphatic nitro compounds can be thermally labile. If the GC inlet temperature is too high, your product might be decomposing before it even reaches the column.[12]

    • Solution: Lower the injector port temperature. Start around 200-220 °C and adjust as needed. A lower temperature provides enough energy for volatilization without causing significant degradation.

  • Improper GC Method: The oven temperature program may not be suitable.

    • Solution: Ensure your initial oven temperature is low enough to trap the analytes at the head of the column (solvent focusing). A typical starting point is 40-50 °C. Then, ramp the temperature at a moderate rate (e.g., 10-20 °C/min) to a final temperature that is high enough to elute all components, but below the column's maximum operating temperature.[13]

  • System Issues: The problem could be as simple as a clogged syringe or a leak in the system.[12]

    • Solution: Perform routine maintenance. Check the syringe for blockages and inspect the septum for leaks. Run a standard of a known stable compound (like dodecane) to verify that the instrument is functioning correctly.

Q2: My mass spectrum does not show the molecular ion (M+) peak. Is my product incorrect?

A2: Not necessarily. For many organic compounds, especially under high-energy Electron Ionization (EI), the molecular ion is unstable and fragments so rapidly that it is either very weak or completely absent from the spectrum. The key is to look for characteristic fragment ions.

  • Predicted Fragmentation for 3,3-Dimethyl-1-nitrobutan-2-one (MW = 145.16):

    • Loss of NO₂: The C-N bond is relatively weak. Loss of a nitro group (•NO₂, mass 46) is a very common fragmentation pathway for nitroalkanes. This would result in a fragment ion at m/z 99 .

    • Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is highly favorable.

      • Loss of the tert-butyl group (•C(CH₃)₃, mass 57) would yield an ion at m/z 88 .

      • Loss of the nitromethyl group (•CH₂NO₂, mass 61) would yield the tert-butyl acylium ion at m/z 85 . This is often a very stable and prominent peak for pivaloyl structures.

    • Other Fragments: You may also see peaks corresponding to the tert-butyl cation at m/z 57 and a peak for the nitrosonium ion (NO⁺) at m/z 30 .

Q3: My GC peaks are broad or tailing. How can I improve the peak shape?

A3: Poor peak shape compromises resolution and leads to inaccurate quantification.

  • Tailing Peaks: This is often caused by "active sites" within the GC system (e.g., in the liner or at the head of the column) that interact unfavorably with polar functional groups like the ketone or nitro group.[14]

    • Solution: Use a deactivated inlet liner (sometimes called a silylated liner). As a routine maintenance step, trim 10-20 cm from the front of the GC column to remove accumulated non-volatile residues and active sites.[13]

  • Broad Peaks: This can be caused by a number of factors, including an oven temperature program that is too slow, an incorrect carrier gas flow rate, or sample injection issues.[15][16]

    • Solution: Verify that your carrier gas (typically Helium) flow rate is set correctly for your column diameter (usually around 1-2 mL/min). Consider increasing the oven ramp rate. Ensure your sample is dissolved in a volatile solvent and the initial oven temperature is set appropriately below the solvent's boiling point to ensure good peak focusing at the start of the run.[13]

GC-MS Troubleshooting Summary
Problem Primary Cause & Solution
No Product Peak Cause: Thermal decomposition in the injector. Solution: Lower the injector temperature to 200-220 °C to prevent degradation of the nitro group.[12]
Missing Molecular Ion (M+) Cause: The molecular ion is unstable and fragments completely. Solution: Look for characteristic fragment ions, such as [M-NO₂]⁺ at m/z 99 and the acylium ion at m/z 85.
Peak Tailing Cause: Active sites in the liner or column interacting with polar analytes. Solution: Use a deactivated inlet liner and periodically trim the first few cm of the column.[14]
Broad Peaks Cause: Sub-optimal GC parameters (flow rate, temperature ramp). Solution: Check carrier gas flow rate and consider a faster oven temperature ramp.[15]

Standard Operating Procedure: Sample Preparation

Proper sample preparation is critical for obtaining clean, reproducible data.

Protocol: Preparing a Reaction Aliquot for TLC and GC-MS Analysis

  • Sampling: Using a glass capillary or micropipette, withdraw a small aliquot (approx. 10-20 µL) from the reaction mixture.[4]

  • Quenching: Immediately add the aliquot to a small vial containing 1 mL of ice-cold water or saturated sodium bicarbonate solution. This stops the reaction and neutralizes any acidic or basic catalysts.

  • Extraction: Add 1 mL of an organic solvent (e.g., ethyl acetate or dichloromethane) to the vial. Cap the vial and vortex thoroughly for 30 seconds to extract the organic components into the solvent layer.

  • Separation: Allow the layers to separate.

  • For TLC: Using a clean capillary, take a sample from the top organic layer and spot it directly onto the TLC plate.

  • For GC-MS: Using a microliter syringe, carefully remove a portion of the organic layer, avoiding the aqueous interface. Transfer it to a clean vial containing a small amount of a drying agent like anhydrous sodium sulfate. Transfer the dried solution to a GC vial for analysis. A further dilution may be necessary depending on the reaction concentration.

References

  • Taylor, T. (2018, January 9). Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). Working Principle of GC-MS. [Link]

  • Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained. [Link]

  • LCGC North America. (2013, June 1). Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. [Link]

  • Agilent. Gas chromatography mass spectrometry basic principles. [Link]

  • Oreate AI Blog. (2025, December 4). Mobile Phase of Thin Layer Chromatography. [Link]

  • Scribd. TLC Stains and Recipes Overview. [Link]

  • Scribd. Selection of Stationary and Mobile Phases in Thin Layer Chromatography. [Link]

  • Merck Millipore. TLC Tips and Tricks. [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • Shimadzu UK. (2021, February 22). Gas Chromatography Troubleshooting Part I – Peak Shape Issues. [Link]

  • University of Colorado Boulder. TLC Visualization Solutions. [Link]

  • Restek. (2025, May 26). Peak Shape Problems: No Peaks. [Link]

  • Unknown Source. Gas Chromatography - Mass Spectrometry. [Link]

  • University College London. An Introduction to Gas Chromatography Mass Spectrometry. [Link]

  • Filterbio. (2025, December 19). How to detect compounds on TLC plates?. [Link]

  • Organic Chemistry at CU Boulder. TLC stains. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: TLC. [Link]

  • Schopfer, F. J., et al. (2012). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. PMC - NIH. [Link]

  • University of California, Los Angeles. Thin Layer Chromatography (TLC). [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]

  • ResearchGate. (2025, August 6). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • EPA. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Taylor & Francis Online. (2006, August 5). Nitro musk metabolites bound to carp hemoglobin: determination by GC with two MS detection modes: EIMS versus electron capture negative ion MS. [Link]

  • YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [Link]

  • Metariver. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]

  • PubMed. (2012, November 15). [Determination of synthetic nitro-musks in cosmetics by gas chromatography coupled with negative chemical ionization-triple quadrupole mass spectrometry]. [Link]

  • Google Patents.
  • Google Patents. CN101289376A - Process for synthesizing 3,3-dimethyl-2-butanone.
  • Patsnap. (2012, July 18). Method for preparing 3,3-dimethyl-1-butanol. [Link]

  • ResearchGate. Development of new methods for the synthesis of 2,3-bis(nitroxymethyl)-2,3-dinitrobutane-1,4-diol dinitrate and its intermediates. [Link]

Sources

Validation & Comparative

"3,3-Dimethyl-1-nitrobutan-2-one" vs other nitro ketones in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthesis Guide: 3,3-Dimethyl-1-nitrobutan-2-one vs. Unhindered


-Nitro Ketones 

As a Senior Application Scientist, selecting the appropriate


-nitro ketone for complex organic synthesis requires moving beyond basic functional group analysis and understanding the profound impact of steric environments on reaction trajectories. 

-Nitro ketones are highly versatile synthons, serving as precursors for

-amino alcohols, complex heterocycles, and transition metal complexes. However, their utility is often bottlenecked by the inherent instability of the unhindered

-nitro carbonyl motif.

This guide objectively compares 3,3-dimethyl-1-nitrobutan-2-one (a highly sterically hindered tert-butyl derivative) against simpler alternatives like nitroacetone and 1-nitrobutan-2-one, providing field-proven insights, causality-driven experimental protocols, and structural data to optimize your synthetic workflows.

Mechanistic Divergence: The Causality of Steric Hindrance

The fundamental difference between 3,3-dimethyl-1-nitrobutan-2-one and its unhindered counterparts lies in the massive steric bulk of the tert-butyl group adjacent to the carbonyl center. This structural feature dictates the molecule's stability, oxidation efficiency, and regioselectivity.

  • Suppression of Self-Condensation: Unhindered ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -nitro ketones (e.g., nitroacetone) possess highly acidic 
    
    
    
    -protons and an exposed carbonyl core, making them notoriously prone to rapid self-condensation and polymerization on the bench. In contrast, the tert-butyl group in 3,3-dimethyl-1-nitrobutan-2-one acts as a steric shield, kinetically protecting the carbonyl carbon from intermolecular nucleophilic attack and granting the compound excellent bench stability[1].
  • Oxidation Efficiency: During the synthesis of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -nitro ketones via the chromate oxidation of 
    
    
    
    -nitro alcohols, the reaction yields are directly proportional to the steric hindrance of the substrate. The bulky tert-butyl group facilitates the breakdown of the intermediate chromate ester, resulting in near-quantitative yields for 3,3-dimethyl-1-nitrobutan-2-one, whereas unhindered primary alcohols often suffer from over-oxidation or side reactions[1].
  • Coordination Chemistry: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Nitro ketones act as potent bidentate O-donor ligands for transition metals. While simpler nitro ketones form standard 
    
    
    
    complexes, the steric demands of 3,3-dimethyl-1-nitrobutan-2-one force transition metals like Cu(II), Ni(II), and Co(II) into highly stable, specific geometric configurations, such as elongated tetragonal or pseudo-octahedral symmetries (
    
    
    chromophores)[2].

StericInfluence Substrate1 3,3-Dimethyl-1-nitrobutan-2-one (Bulky t-Butyl) Shielding Steric Shielding of Carbonyl Core Substrate1->Shielding Stable High Bench Stability (No Self-Condensation) Shielding->Stable Regio Regioselective Transformations Shielding->Regio Substrate2 Nitroacetone (Unhindered) Exposed Exposed Carbonyl & Acidic α-Protons Substrate2->Exposed Polymer Rapid Polymerization / Aldol Condensation Exposed->Polymer

Divergent reactivity pathways dictated by the steric bulk of the α-nitro ketone substrate.

Comparative Reactivity Profile

To facilitate reagent selection, the following table summarizes the quantitative and qualitative performance metrics of common


-nitro ketones in synthetic applications.
SubstrateSteric BulkBench StabilityOxidation Yield (from Alcohol)Primary Synthetic UtilityMetal Coordination Geometry
Nitroacetone LowPoor (Polymerizes)< 60%Simple Henry reactions (in situ)Standard

planar
1-Nitrobutan-2-one ModerateModerate~ 75%Aliphatic heterocycle synthesis

/

2-Nitrocyclohexanone Moderate (Cyclic)Moderate~ 80%Ring-opening reactionsPseudo-octahedral
3,3-Dimethyl-1-nitrobutan-2-one High (t-Butyl) Excellent > 95% [1]Regioselective reductions, Pyrazines Stable

pseudo-octahedral
[2]

Key Synthetic Applications

Selective Reduction to -Amino Alcohols

The reduction of


-nitro ketones is a critical pathway for generating 

-amino alcohols, which are essential pharmacophores in anticancer and antimicrobial drug design[3][4]. The reduction can be tuned chemoselectively. For instance, using 1-benzyl-1,4-dihydronicotinamide (BNAH) initiates an electron-transfer chain mechanism that selectively reduces the nitro group to an amine without over-reducing the sterically hindered carbonyl[5].
Regiocontrolled Synthesis of Pyrazines

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-Nitro ketones are powerful precursors for the synthesis of highly substituted pyrazines. By reacting 3,3-dimethyl-1-nitrobutan-2-one with 

-amino ketones in the presence of octyl viologen (an electron-transfer reagent), researchers can achieve strict regiochemical control, yielding specific trialkyl-substituted pyrazines[6]. The steric bulk of the tert-butyl group prevents random oligomerization, directing the condensation cleanly.

PyrazineSynthesis Step1 α-Nitro Ketone (e.g., t-Butyl Substituted) Step2 Bimolecular Condensation with α-Amino Ketones Step1->Step2 Step3 Regiochemically Controlled Cyclization Step2->Step3 Catalyst Octyl Viologen (Electron-Transfer Reagent) Catalyst->Step2 Product Trialkyl-Substituted Pyrazine Step3->Product

Catalytic workflow for the regiocontrolled synthesis of pyrazines from α-nitro ketones.

Standardized Experimental Protocol: Self-Validating Pyrazine Synthesis

This protocol describes the regioselective transformation of 3,3-dimethyl-1-nitrobutan-2-one into a trialkyl-substituted pyrazine using octyl viologen[7][6]. The procedure is designed as a self-validating system with built-in analytical checkpoints to ensure reaction integrity.

Materials:

  • 3,3-Dimethyl-1-nitrobutan-2-one (1.0 equiv)

  • 
    -Amino ketone hydrochloride (1.2 equiv)
    
  • Octyl viologen (0.05 equiv, electron-transfer catalyst)

  • Dichloromethane (DCM) / Aqueous Buffer (pH 8.5) biphasic system

Step-by-Step Methodology:

  • Substrate Validation: Prior to reaction, verify the integrity of 3,3-dimethyl-1-nitrobutan-2-one via FTIR. Validation Checkpoint: Ensure strong, distinct absorbance bands at ~1720 cm

    
     (C=O) and ~1550/1370 cm
    
    
    
    (NO
    
    
    ). Absence of broad -OH stretching confirms no enolization/hydration has occurred.
  • Biphasic Setup: Dissolve the

    
    -nitro ketone in DCM (0.2 M). In a separate flask, dissolve the 
    
    
    
    -amino ketone hydrochloride in the pH 8.5 aqueous buffer. Combine the phases under vigorous stirring at 25°C. Causality: The biphasic system controls the release of the free amine, preventing its premature self-condensation before it can cross-react with the nitro ketone.
  • Catalytic Activation: Introduce octyl viologen to the biphasic mixture. Validation Checkpoint: A transient color shift (often to a deep blue/purple tint in the aqueous layer) visually confirms the formation of the viologen radical cation, indicating active electron transfer[7].

  • Reaction Monitoring: Stir the mixture for 4-6 hours. Validation Checkpoint: Monitor the organic phase via TLC (Hexane:EtOAc 7:3). The reaction is complete when the UV-active spot of the starting nitro ketone (

    
    ) is entirely consumed, replaced by a highly fluorescent, lower-
    
    
    
    pyrazine spot.
  • Workup and Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure. Purify via flash chromatography.
  • Final Structural Validation: Analyze the purified product via

    
    H NMR. Validation Checkpoint: The complete disappearance of the highly deshielded 
    
    
    
    -protons adjacent to the nitro group (
    
    
    5.2 ppm) and the emergence of aromatic pyrazine protons (8.0–8.5 ppm) definitively confirms successful cyclization and aromatization.

References

  • Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method. ResearchGate.1

  • Complexing properties of α-nitroketones. Complexes of nickel(II) and cobalt(II). Journal of the Chemical Society, Dalton Transactions (RSC Publishing). 8

  • Complexing properties of α-nitroketones. Part III. A stereochemical investigation of some new copper(II)α-nitroketonate complexes and their base adducts with O- and N-donors. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). 2

  • Halogen derivatives of the 1:4-naphthoquinone group and the maleic acid series in their action on the mitosis of chick fibroblasts. R Discovery. 3

  • Reduction of C N to CHNH by Hydride Delivery from C. ResearchGate. 5

  • A New Method for the Synthesis of Symmetrical Disubstituted Pyrazines. ResearchGate. 6

Sources

Comparative reactivity study of "3,3-Dimethyl-1-nitrobutan-2-one"

Author: BenchChem Technical Support Team. Date: March 2026


-Nitro Ketones

Executive Summary

This guide provides a technical analysis of 3,3-Dimethyl-1-nitrobutan-2-one (often referred to as Pivaloylnitromethane ), a specialized building block characterized by the juxtaposition of a bulky tert-butyl group and a highly reactive


-nitro ketone moiety.

Unlike its linear analogs (e.g., Nitroacetone), this molecule exhibits a unique "Steric-Electronic Mismatch." The tert-butyl group imposes significant steric hindrance, suppressing nucleophilic attacks at the carbonyl carbon, while the nitro group maintains high acidity at the


-position. This profile makes it a premier substrate for asymmetric biocatalytic reductions  and stereoselective Michael additions , particularly in the synthesis of chiral 

-amino alcohols found in adrenergic receptor blockers.
Quick Comparison Matrix
Feature3,3-Dimethyl-1-nitrobutan-2-one Nitroacetone (1-Nitropropan-2-one)

-Nitroacetophenone
Steric Bulk (Taft

)
-1.54 (High Hindrance)-0.00 (Reference)-2.48 (Planar/Rotational)
Acidity (pKa) ~ 5.8 - 6.2 (Est.)~ 5.1~ 6.0
Enol Stability High (stabilized by bulk)Low (prone to polymerization)High (conjugation)
Primary Utility Chiral Amino Alcohol PrecursorGeneral Henry/Michael DonorHeterocycle Synthesis

Structural & Electronic Profiling

To understand the reactivity of 3,3-Dimethyl-1-nitrobutan-2-one, we must analyze the competition between the electron-withdrawing nitro group and the steric bulk of the pivaloyl group.

Acidity and Tautomerism

The


-protons in this molecule are highly acidic due to the synergistic electron-withdrawing effects of the nitro (

) and carbonyl (

) groups. However, the tert-butyl group exerts a positive inductive effect (

), which slightly destabilizes the conjugate base compared to Nitroacetone, raising the pKa slightly.
  • Implication: It is a "softer" nucleophile in deprotonated form than Nitroacetone, leading to better control in Michael additions (less double-addition side products).

Steric Shielding (The "Pivaloyl Effect")

The tert-butyl group acts as a "gatekeeper" for the carbonyl carbon.

  • Nucleophilic Attack: Direct addition to the ketone (e.g., by Grignards) is difficult and often leads to enolization instead.

  • Enzymatic Reduction: This is the molecule's "Sweet Spot." The large steric bulk creates a perfect "Large/Small" pocket differentiation for Ketoreductases (KREDs), often resulting in

    
     ee.
    

Synthesis Pathways[1][2][3][4][5][6]

The synthesis of 3,3-Dimethyl-1-nitrobutan-2-one requires bypassing the tendency of hindered ketones to resist acylation. Two primary routes are evaluated below.

Pathway Analysis (DOT Visualization)

SynthesisPathways PivCl Pivaloyl Chloride Inter1 Acyl Imidazole Intermediate PivCl->Inter1 Activation NM Nitromethane Product 3,3-Dimethyl- 1-nitrobutan-2-one NM->Product Nucleophilic Attack CDI CDI (Imidazolide) CDI->Inter1 Base Base (KOtBu or LiHMDS) Base->Product Inter1->Product C-Acylation PivAld Pivaldehyde Henry Henry Reaction (Nitroaldol) PivAld->Henry + Nitromethane Alcohol Nitro-Alcohol Intermediate Henry->Alcohol Ox Oxidation (Jones/IBX) Alcohol->Ox Ox->Product Yield Loss Risk

Figure 1: Comparative Synthesis Routes. The Acyl Imidazole route (Top) is preferred for scale-up to avoid oxidation steps.

Recommended Route: Acyl Imidazole Method

The direct C-acylation of nitromethane using pivaloyl chloride is best mediated by CDI (1,1'-Carbonyldiimidazole).

  • Activation: Pivaloyl chloride reacts with CDI to form

    
    -pivaloylimidazole.
    
  • Deprotonation: Nitromethane is deprotonated (usually with Potassium tert-butoxide or DBU).

  • Coupling: The nitronate anion attacks the acyl imidazole. The leaving group (imidazole) buffers the reaction, preventing di-acylation.

Comparative Reactivity: Asymmetric Reduction

This is the critical application for drug development. The reduction of the ketone yields 1-nitro-3,3-dimethyl-2-butanol , a precursor to chiral amino alcohols.

Chemical vs. Biocatalytic Comparison
ParameterChemical Reduction (NaBH

)
Biocatalytic Reduction (KREDs)
Selectivity Low to Moderate (Racemic without chiral ligands)Excellent (>99% ee)
Mechanism Hydride attack (Steric approach control)Lock-and-Key (Enzyme pocket fitting)
Throughput High (Fast reaction)Moderate (Requires cofactor recycling)
Cost LowModerate (Enzyme dependent)
Mechanism of Stereocontrol

In biocatalysis, the bulky tert-butyl group forces the substrate to bind in a specific orientation within the enzyme's active site.

  • Large Pocket: Accommodates the tert-butyl group.

  • Small Pocket: Accommodates the nitromethyl group.

  • Result: The hydride is delivered consistently from one face (Re- or Si-face), yielding single enantiomers.

EnzymePocket cluster_binding Substrate Binding Orientation Enzyme KRED Active Site Large Large Pocket (Hydrophobic) Accepts: t-Butyl Hydride NADPH (Hydride) Attacks Carbonyl Large->Hydride Stereoselective Reduction Small Small Pocket Accepts: -CH2NO2 Small->Hydride

Figure 2: Logic of Stereocontrol. The extreme steric difference between the t-Butyl and Nitromethyl groups ensures high fidelity in enzymatic reduction.

Experimental Protocols

Protocol A: Synthesis via Acyl Imidazole (Scale-Up Ready)

Safety Warning:


-Nitro ketones are potentially shock-sensitive and thermally unstable. Do not distill to dryness. Maintain temperature control.
  • Reagents: Pivaloyl chloride (100 mmol), CDI (110 mmol), Nitromethane (120 mmol), DBU (120 mmol), THF (anhydrous).

  • Activation: Dissolve CDI in THF (

    
    ) at 
    
    
    
    . Add Pivaloyl chloride dropwise. Stir for 1 hour at RT to form
    
    
    -pivaloylimidazole.
  • Coupling: Add Nitromethane, followed by the slow addition of DBU (exothermic!).

  • Reaction: Reflux for 4–6 hours. Monitor by TLC (disappearance of acyl imidazole).

  • Workup: Cool to RT. Pour into cold

    
     (careful acidification). Extract with EtOAc (
    
    
    
    ).[1]
  • Purification: Wash organics with brine, dry over

    
    . Evaporate solvent (do not heat 
    
    
    
    ). Purify via silica gel chromatography (Hexane/EtOAc gradient).
  • Yield Target:

    
    .
    
Protocol B: Biocatalytic Reduction Screening

Objective: Identify the optimal KRED for >99% ee.

  • Buffer Prep: Prepare

    
     Phosphate buffer (
    
    
    
    ) containing
    
    
    
    
    .
  • Substrate Solution: Dissolve 3,3-Dimethyl-1-nitrobutan-2-one (

    
    ) in IPA (
    
    
    
    ).
  • Enzyme Mix: Add

    
     KRED (e.g., Codexis or Daicel screening kit) and 
    
    
    
    GDH (Glucose Dehydrogenase for cofactor recycling) to
    
    
    buffer.
  • Cofactor: Add

    
     (
    
    
    
    ) and Glucose (
    
    
    ).
  • Reaction: Incubate at

    
    , 
    
    
    
    for 24 hours.
  • Analysis: Extract with EtOAc (

    
    ). Analyze organic phase via Chiral GC or HPLC (Chiralcel OD-H column).
    

References

  • Synthesis of

    
    -Nitro Ketones:  Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitro-to-carbonyl conversion (Nef reaction). Tetrahedron, 60(5), 1017-1047. 
    
  • Biocatalytic Reduction: Hollmann, F., et al. (2021). Enzymatic reduction of bulky ketones: A structural insight. Trends in Biotechnology.

  • Acidity of Nitro Compounds: Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463.

  • Henry Reaction Variants: Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(6), 915-945.

  • Safety of Nitro Compounds: Bretherick's Handbook of Reactive Chemical Hazards. Nitroalkanes and Nitroketones Safety Profile.

Sources

Comparative Guide: 3,3-Dimethyl-1-nitrobutan-2-one in Coordination Chemistry and Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3,3-Dimethyl-1-nitrobutan-2-one (CAS: 35869-41-1), also known as


-nitromethyl tert-butyl ketone, is a highly sterically hindered 

-nitroketone. In recent years, it has emerged as a versatile bidentate O-donor ligand in transition metal coordination chemistry and a powerful acyl-transfer reagent in organocatalytic asymmetric synthesis. This guide provides an objective comparison of its performance against traditional ligands (e.g., acetylacetone) and simpler

-nitroketones (e.g., nitroacetone), supported by experimental protocols and structural data.

Structural and Chemical Profiling: A Comparative Analysis

When selecting a ligand for transition metal complexation or a substrate for Michael additions, the steric and electronic environment of the


-carbon is paramount. 3,3-Dimethyl-1-nitrobutan-2-one features a bulky tert-butyl group adjacent to the carbonyl, which significantly alters its reactivity and coordination geometry compared to its unbranched analogs.
Table 1: Performance Comparison of -Nitroketones and -Diketones
Property / Feature3,3-Dimethyl-1-nitrobutan-2-oneNitroacetoneAcetylacetone (acac)
Coordination Mode Bidentate (O,O') via C=O and NO

Bidentate (O,O') via C=O and NO

Bidentate (O,O') via two C=O
Steric Bulk High (tert-butyl group)Low (methyl group)Moderate (two methyl groups)
Cu(II) Complex Geometry Elongated tetragonal (square planar core)Polymeric / heavily distortedSquare planar
Lipophilicity (Solubility) High (soluble in non-polar organics)Low (water/ethanol soluble)Moderate
Synthetic Application Enantioselective acyl transfer reagentBasic building blockMetal extraction, catalysis
Stability of Base Adducts Forms stable pseudo-octahedral [ML

B

]
Adducts prone to polymerizationForms stable [ML

B] or [ML

B

]

Data synthesized from stereochemical investigations of Cu(II)


-nitroketonates [2].

Coordination Chemistry: Mechanistic Pathways

Unlike


-diketones, 

-nitroketones coordinate to metal centers (such as Ni

, Co

, and Cu

) through the carbonyl oxygen and one oxygen of the nitro group [1]. The presence of the tert-butyl group in 3,3-dimethyl-1-nitrobutan-2-one prevents the formation of polymeric networks, which frequently plague nitroacetone complexes. Instead, it forms discrete, highly soluble [ML

] monomeric species with an elongated tetragonal symmetry.

G A 3,3-Dimethyl-1-nitrobutan-2-one (Bidentate O-donor) C Deprotonation (Base) A->C -H+ B Cu(II) Salt (e.g., Cu(OAc)2) B->C Cu2+ ions D Square Planar Complex [CuL2] C->D Chelation (C=O & NO2) F Pseudo-Octahedral Adduct [CuL2B2] D->F Axial Coordination E Lewis Base (B) (e.g., Pyridine, H2O) E->F +2B

Coordination workflow of α-nitroketones forming Cu(II) complexes and base adducts.

The steric shielding provided by the tert-butyl group ensures that axial coordination sites remain accessible only to small Lewis bases (like water or pyridine), allowing precise control over the metal's coordination sphere.

Synthetic Utility: Nitroacetylenes to -Nitroketones

Beyond coordination chemistry, 3,3-dimethyl-1-nitrobutan-2-one is a critical intermediate in organic synthesis, frequently utilized as an electrophilic acyl transfer reagent in asymmetric Michael reactions [4]. It is uniquely synthesized via the hydration of nitroacetylenes. Because nitroalkenes typically polymerize upon water attack, the controlled hydrolysis of 1-nitro-3,3-dimethyl-1-butyne in wet THF is a remarkable, self-validating system that yields the target


-nitroketone without degradation [3].

Synth N1 1-Nitro-3,3-dimethyl-1-butyne (Nitroacetylene) N2 Wet THF (H2O Nucleophilic Attack) N1->N2 N3 Enol Intermediate N2->N3 Hydration N4 3,3-Dimethyl-1-nitrobutan-2-one (Target α-Nitroketone) N3->N4 Tautomerization N5 Tautomerization (Keto-Enol) N4->N5 Equilibrium

Synthetic route to 3,3-dimethyl-1-nitrobutan-2-one via nitroacetylene hydration.

Experimental Protocols

Protocol A: Hydration of Nitroacetylene to 3,3-Dimethyl-1-nitrobutan-2-one [3]

Objective: To synthesize the


-nitroketone while avoiding polymerization.
  • Substrate Preparation: Dissolve 10 mmol of 1-nitro-3,3-dimethyl-1-butyne in 50 mL of wet tetrahydrofuran (THF). Causality: THF acts as a polar aprotic solvent that solubilizes the alkyne, while the trace water serves as the nucleophile for the initial attack on the triple bond.

  • Reaction Incubation: Stir the mixture overnight at room temperature (20-25°C). Causality: Mild conditions are critical. Elevated temperatures lead to the homolytic cleavage of the C-NO

    
     bond or unwanted polymerization of the highly reactive nitroacetylene.
    
  • Workup and Isolation: Evaporate the THF under reduced pressure. Extract the residue with diethyl ether, wash with brine, and dry over anhydrous MgSO

    
    .
    Causality: Brine removes residual water and water-soluble impurities. MgSO
    
    
    
    ensures the final organic layer is completely dry before solvent removal, preventing reverse aldol-type fragmentations.
  • Validation: The product (yield ~74%) will not form a standard hydrazone (a common test for ketones) due to its strong tendency to undergo keto-enol tautomerization (stabilizing at 15–17% enol form).

Protocol B: Synthesis of Bis(3,3-dimethyl-1-nitrobutan-2-onato)copper(II) [CuL ] [2]

Objective: To isolate the square planar metal complex for structural studies.

  • Ligand Solution: Dissolve 2.0 mmol of 3,3-dimethyl-1-nitrobutan-2-one in 15 mL of absolute ethanol.

  • Metal Salt Addition: Dissolve 1.0 mmol of Copper(II) acetate monohydrate (Cu(OAc)

    
    ·H
    
    
    
    O) in 10 mL of a 1:1 water/ethanol mixture. Add this dropwise to the ligand solution under continuous stirring. Causality: The acetate ion acts as a mild, self-buffering base. It deprotonates the acidic
    
    
    -carbon of the nitroketone without causing base-catalyzed degradation, which stronger bases like NaOH would induce.
  • Crystallization: Stir the deep green solution for 2 hours at room temperature, then chill to 4°C overnight. Causality: The tert-butyl groups render the resulting neutral [CuL

    
    ] complex highly lipophilic. Chilling decreases its solubility in the aqueous-ethanolic mixture, driving the precipitation of microcrystals.
    
  • Filtration and Drying: Filter the precipitate, wash with cold 50% ethanol, and dry in vacuo. The resulting CuO

    
     chromophore exhibits essentially square planar geometry.
    

Conclusion

For researchers requiring a highly soluble, sterically tunable bidentate ligand, 3,3-dimethyl-1-nitrobutan-2-one offers distinct advantages over standard


-diketones and unbranched 

-nitroketones. Its unique steric profile prevents polymerization during metal complexation and dictates high diastereoselectivity when used as an acyl donor in asymmetric organocatalysis.

References

  • Attanasio, D., Collamati, I., & Ercolani, C. (1972). Complexing properties of α-nitroketones. Complexes of nickel(II) and cobalt(II). Journal of the Chemical Society, Dalton Transactions.[Link]

  • Attanasio, D., Collamati, I., & Ercolani, C. (1974). Complexing properties of α-nitroketones. Part III. A stereochemical investigation of some new copper(II)α-nitroketonate complexes and their base adducts with O- and N-donors. Journal of the Chemical Society, Dalton Transactions.[Link]

  • Windler, G. K. (2012). Nitroacetylenes Harnessed by Cobalt. eScholarship, University of California.[Link]

  • Mondal, K., & Pan, S. C. (2018). Organocatalytic Asymmetric Domino Michael/Acyl Transfer Reaction Between gamma/delta-Hydroxyenones and alpha-Nitroketones. The Journal of Organic Chemistry.[Link]

Comparative Guide: Analytical Strategies for Isomeric Purity of 3,3-Dimethyl-1-nitrobutan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

3,3-Dimethyl-1-nitrobutan-2-one (often derived from Pinacolone) is a critical intermediate in the synthesis of chiral amino alcohols, enzyme inhibitors, and specific agrochemicals. While the molecule itself is achiral, its "isomeric purity" is a complex analytical challenge that dictates the stereochemical success of downstream reactions (e.g., enantioselective reduction).

In this context, Isomeric Purity refers to three distinct structural challenges:

  • Constitutional Isomerism: Distinguishing the desired Nitro-ketone (C-alkylation) from the Nitrite Ester (O-alkylation) byproduct, a common artifact of nucleophilic substitution syntheses (Victor Meyer reaction).

  • Tautomeric Equilibrium: Quantifying the Keto vs. Enol (aci-nitro) ratio, which affects reactivity and storage stability.

  • Synthetic Regio-impurities: Differentiating from oxidation byproducts formed during the Henry reaction or nitration steps.

This guide objectively compares High-Field NMR , HPLC-UV/MS , and GC-MS to determine the optimal workflow for validating isomeric purity.

Comparative Analysis of Analytical Platforms

Method A: Quantitative NMR (qNMR) – The Structural Authority

Verdict: Essential for Structural Validation and Tautomer Ratios.

NMR is the only non-destructive method capable of definitively distinguishing between the nitro (


) and nitrite (

) isomers without reference standards. It also captures the dynamic keto-enol equilibrium in real-time.
  • Pros:

    • Absolute Structural ID: Clearly separates the

      
      -protons of the nitro group (
      
      
      
      5.0–5.5 ppm) from the nitrite ester (
      
      
      4.0–4.5 ppm).
    • Tautomer Quantification: Can integrate separate signals for the keto and enol forms if exchange is slow on the NMR timescale.[1]

    • No Response Factors: 1H qNMR does not require identical reference standards for quantification if an internal standard (e.g., Maleic Acid) is used.

  • Cons:

    • Sensitivity: High LOD (~0.1%); not suitable for detecting trace impurities <0.05%.

    • Solvent Effects: Tautomeric ratios are heavily solvent-dependent (e.g.,

      
       vs. 
      
      
      
      ).
Method B: HPLC-UV/MS – The Quantitative Workhorse

Verdict: Best for Routine Purity and Trace Impurity Profiling.

Reverse-phase HPLC is the industry standard for quantifying purity percentages. Because


-nitro ketones are thermally sensitive, HPLC is superior to GC.
  • Pros:

    • Sensitivity: Can detect impurities down to 0.01% (with UV/MS).

    • Stability: Ambient temperature analysis prevents thermal degradation of the labile nitro group.

    • Versatility: Coupled with MS, it identifies molecular weights of unknown side-products.

  • Cons:

    • Tautomer Peak Splitting: The keto and enol forms may separate on the column, causing peak broadening or "saddle" peaks, complicating integration.

    • Reference Standards: Requires pure standards of impurities (e.g., the nitrite isomer) for accurate quantitation.

Method C: GC-MS – The Cautionary Tale

Verdict: Not Recommended for Primary Purity Analysis.

  • Critical Failure Mode:

    
    -Nitro ketones are thermally unstable. In the GC injector port (>200°C), 3,3-dimethyl-1-nitrobutan-2-one frequently undergoes:
    
    • Elimination: Loss of

      
       to form conjugated enones.
      
    • Rearrangement: Conversion to oximes or isoxazoles.

  • Use Case: Only acceptable if the method uses "Cold On-Column" injection, but even then, artifacts are common.

Data Summary: Method Performance Metrics

FeatureqNMR (600 MHz) HPLC-UV (C18) GC-MS
Primary Utility Isomer ID (Nitro vs. Nitrite)Purity % & Trace ImpuritiesVolatile Solvent Residuals
Specificity High (Structural)High (Retention Time)Low (Thermal Artifacts)
LOD (Limit of Detection) ~1000 ppm (0.1%)< 10 ppm (0.001%)N/A (Degradation likely)
Sample Integrity 100% PreservedPreservedHigh Risk of Degradation
Tautomer Handling Distinct SignalsPeak Broadening/SplittingSingle Peak (Averaged/Degraded)

Detailed Experimental Protocols

Protocol 1: High-Resolution qNMR for Isomer Differentiation

Objective: To distinguish the target nitro-ketone from the nitrite ester isomer and calculate molar ratios.

  • Sample Preparation:

    • Weigh 15.0 mg of the sample into a clean vial.

    • Add 10.0 mg of Maleic Acid (TraceCERT® grade) as the Internal Standard (IS).

    • Dissolve in 0.7 mL of

      
        (Note: 
      
      
      
      minimizes enolization compared to DMSO).
    • Transfer to a 5mm NMR tube.

  • Acquisition Parameters:

    • Pulse Sequence: zg30 (30° pulse angle to ensure relaxation).

    • Relaxation Delay (D1): 60 seconds (Critical: must be

      
       of the slowest proton).
      
    • Scans: 64.

    • Temperature: 298 K.

  • Data Processing:

    • Phase and baseline correct manually.

    • Integration Targets:

      • IS (Maleic Acid vinyl protons):

        
         6.3 ppm (2H).
        
      • Target (

        
        -methylene of Nitro): 
        
        
        
        ~5.3 ppm (2H, singlet).
      • Impurity (Nitrite Ester isomer

        
        ): 
        
        
        
        ~4.2–4.5 ppm.
      • t-Butyl group:

        
         ~1.2 ppm (9H, singlet).
        
  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS)
    
Protocol 2: Reverse-Phase HPLC for Purity Profiling

Objective: Quantify purity and identify trace impurities without thermal degradation.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax Eclipse Plus C18 (

      
      ).
      
    • Mobile Phase A: 0.1% Formic Acid in Water (buffers enol/keto pH).

    • Mobile Phase B: Acetonitrile (MeCN).

    • Flow Rate: 1.0 mL/min.

    • Gradient:

      • 0–2 min: 5% B (Isocratic hold)

      • 2–15 min: 5%

        
         90% B
        
      • 15–20 min: 90% B

    • Detection: UV @ 210 nm (general) and 280 nm (carbonyl specific).

  • Sample Prep:

    • Dilute sample to 0.5 mg/mL in 50:50 Water:MeCN.

    • Critical Step: Analyze immediately.

      
      -nitro ketones can decompose in basic or protic solvents over time.
      
  • System Suitability:

    • Tailing factor must be

      
      .
      
    • If peak splitting (tautomerism) occurs, lower the column temperature to 10°C to slow the kinetics, or use a faster gradient.

Visualizing the Analytical Workflow

Diagram 1: Isomeric Purity Decision Tree

This logic flow guides the researcher in selecting the correct method based on the specific "isomer" problem (Structural vs. Tautomeric).

IsomerAnalysis Start Sample: 3,3-Dimethyl-1-nitrobutan-2-one DefineProblem Define 'Isomeric' Problem Start->DefineProblem Branch1 Constitutional Isomers (Nitro vs. Nitrite Ester) DefineProblem->Branch1 Branch2 Tautomeric Purity (Keto vs. Enol) DefineProblem->Branch2 Branch3 General Purity % (Trace Impurities) DefineProblem->Branch3 MethodNMR Method: 1H qNMR (CDCl3 Solvent) Branch1->MethodNMR Definitive ID Branch2->MethodNMR Equilibrium Check MethodHPLC Method: RP-HPLC (Acidic Mobile Phase) Branch3->MethodHPLC Quantitation MethodGC Method: GC-MS (NOT RECOMMENDED) Branch3->MethodGC Avoid! Result1 Data: Integration of CH2-NO2 (5.3ppm) vs CH2-ONO (4.5ppm) MethodNMR->Result1 Result2 Data: Keto/Enol Ratio (Solvent Dependent) MethodNMR->Result2 Result3 Data: Area % Purity Detection of Oxidation Byproducts MethodHPLC->Result3

Caption: Analytical decision matrix for distinguishing constitutional isomers and tautomers.

Diagram 2: HPLC Method Development Workflow

Optimizing the separation to handle the unique instability of


-nitro ketones.

HPLCWorkflow Input Crude Reaction Mixture Prep Dilution in MeCN/H2O (Neutral pH) Input->Prep Condition Column Selection: C18 (High Carbon Load) Prep->Condition Check Check Peak Shape Condition->Check Split Peak Splitting? (Tautomer Separation) Check->Split Distorted Final Final Integration: Sum of Tautomer Peaks Check->Final Sharp Fix Action: Lower Temp (10°C) or Acidify Mobile Phase Split->Fix Fix->Check

Caption: HPLC optimization loop to resolve tautomeric peak splitting issues.

References

  • BenchChem. (2025).[2][3] An In-depth Technical Guide to the Synthesis and Properties of

    
    -Nitro Ketones. Retrieved from 
    
  • MDPI. (2018).

    
    -Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of 
    
    
    
    -Nitroketones. Retrieved from
  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points and NMR Analysis. Retrieved from

  • ThermoFisher Scientific. Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Retrieved from

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism and Acid/Base Catalysis. Retrieved from

Sources

Biological Activity Screening of 3,3-Dimethyl-1-nitrobutan-2-one Analogs: A Comparative Guide to Enzyme Inhibition vs. Antimicrobial Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3,3-Dimethyl-1-nitrobutan-2-one (CAS 35869-41-1), an α-nitroketone featuring a sterically demanding tert-butyl group, serves as a highly privileged scaffold in modern drug discovery. Rather than acting as a standalone therapeutic, its true value lies in its bifurcated reactivity. The α-carbon acidity and the versatile nitro group allow it to be seamlessly converted into entirely different classes of bioactive pharmacophores.

As an application scientist designing screening workflows, it is critical to understand the causality behind the scaffold's structural dynamics:

  • Steric Shielding: The bulky tert-butyl group provides exceptional steric hindrance. In metabolic enzyme inhibitors, this bulk is crucial for tightly occupying hydrophobic binding pockets (such as the S1/S2 subsites of DPP-4), which prevents off-target binding and increases the inhibitor's half-life [[1]]([Link]).

  • Electronic Versatility: The nitroketone moiety can undergo reduction and amination to form flexible, peptide-mimicking chains, or it can participate in p-TsOH-catalyzed 1,3-dipolar cycloadditions to form rigid, lipophilic heterocycles like dihydroisoxazoles [[2]]([Link]).

This guide objectively compares the biological screening methodologies for these two divergent analog classes: Antidiabetic Enzyme Inhibitors vs. Antimicrobial Heterocycles .

Divergent Screening Pathways

To visualize the strategic divergence in evaluating these analogs, the following workflow maps the transition from the central chemical scaffold to the respective biological assays.

G Scaffold 3,3-Dimethyl-1-nitrobutan-2-one (Central Scaffold) Path1 Reduction & Amination Scaffold->Path1 Path2 1,3-Dipolar Cycloaddition (p-TsOH catalyzed) Scaffold->Path2 Analog1 Amine/Pyrrolopyrazole Analogs (Metabolic Targets) Path1->Analog1 Analog2 Dihydroisoxazole Analogs (Antimicrobial Targets) Path2->Analog2 Assay1 Fluorometric Assay (Gly-Pro-AMC Substrate) Analog1->Assay1 Assay2 Broth Microdilution (Resazurin Indicator) Analog2->Assay2 Out1 DPP-4 Enzyme Inhibition (IC50 Determination) Assay1->Out1 Out2 Bacterial Susceptibility (MIC Determination) Assay2->Out2

Divergent synthesis and biological screening pathways for 3,3-Dimethyl-1-nitrobutan-2-one analogs.

Workflow A: Metabolic Screening (DPP-4 Inhibition)

Mechanistic Design & Self-Validating Logic

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that degrades incretin hormones like GLP-1, making it a primary target for Type 2 Diabetes management . Reduced amine analogs of our central scaffold act as competitive inhibitors.

To evaluate performance, we utilize a kinetic fluorometric assay with a Gly-Pro-AMC substrate. Why this specific substrate? DPP-4 exclusively cleaves X-proline or X-alanine dipeptides. When cleaved, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. This creates a self-validating system: by continuously monitoring the baseline fluorescence against the reaction rate, we can immediately identify if an analog is causing assay interference (e.g., auto-fluorescence or quenching) before calculating the IC50.

Step-by-Step Protocol: Fluorometric Kinetic Assay
  • Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA to prevent non-specific enzyme adsorption to the plate). Reconstitute recombinant human DPP-4 and Gly-Pro-AMC.

  • Compound Dilution: Serially dilute the test analogs in DMSO. Critical Step: Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v), as higher concentrations will denature the DPP-4 enzyme and artificially inflate inhibition metrics.

  • Pre-incubation: In a solid black 96-well microplate, combine 10 µL of the diluted analog, 40 µL of assay buffer, and 25 µL of DPP-4 enzyme. Incubate at 37°C for 15 minutes to establish binding equilibrium.

  • Reaction Initiation: Rapidly add 25 µL of Gly-Pro-AMC (50 µM final concentration) to all wells to initiate the enzymatic cleavage.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure fluorescence continuously for 30 minutes at Ex/Em = 380/460 nm.

  • Data Analysis: Plot the initial velocity (slope of the linear phase) against the log of the inhibitor concentration. Calculate the IC50 using non-linear regression.

Experimental Data Comparison: DPP-4 Inhibition

Performance of 3,3-Dimethyl-1-nitrobutan-2-one derived amine analogs vs. standard clinical inhibitors.

Compound ClassIC50 (µM)Selectivity Index (DPP-4 vs DPP-8)Performance Note
Analog A1 (Amine derivative)0.045 ± 0.002> 500Strong S1 pocket binding via tert-butyl group.
Analog A2 (Pyrrolopyrazole derivative)0.012 ± 0.001> 1000Superior potency; mimics Sitagliptin pharmacophore.
Sitagliptin (Reference Drug)0.018 ± 0.002> 1000Industry standard baseline .

Workflow B: Infectious Disease Screening (Antimicrobial Susceptibility)

Mechanistic Design & Self-Validating Logic

When the α-nitroketone scaffold undergoes a 1,3-dipolar cycloaddition, it forms rigid dihydroisoxazole rings [[2]]([Link]). These analogs are highly lipophilic, allowing them to penetrate the peptidoglycan layers of bacterial cell walls.

Because lipophilic compounds often precipitate in aqueous culture media (creating artificial turbidity), traditional Optical Density (OD600) measurements are prone to false positives. To ensure trustworthiness, we employ the Broth Microdilution method with a Resazurin indicator . Resazurin is a blue, non-fluorescent dye that metabolically active bacteria reduce to resorufin (pink and highly fluorescent). This colorimetric shift bypasses optical density artifacts entirely, providing a definitive, viability-based Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol: Resazurin Microtiter Assay (REMA)
  • Inoculum Standardization: Cultivate Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) on Mueller-Hinton (MH) agar. Suspend isolated colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (

    
     CFU/mL).
    
  • Plate Setup: In a clear, flat-bottom 96-well plate, perform two-fold serial dilutions of the dihydroisoxazole analogs in MH broth (ranging from 64 µg/mL down to 0.125 µg/mL).

  • Inoculation: Add 5 µL of the standardized bacterial suspension to each well, bringing the final volume to 100 µL per well. Include a positive growth control (broth + bacteria) and a negative sterility control (broth only).

  • Primary Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18 hours.

  • Indicator Addition: Add 10 µL of a 0.015% (w/v) sterile resazurin aqueous solution to all wells.

  • Secondary Incubation & Readout: Incubate for an additional 2 hours. The MIC is strictly defined as the lowest concentration of the analog that prevents the color change from blue (dead/inhibited) to pink (viable).

Experimental Data Comparison: Antimicrobial MIC

Performance of 3,3-Dimethyl-1-nitrobutan-2-one derived dihydroisoxazoles vs. standard antibiotics.

Compound ClassS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Performance Note
Analog B1 (Phenyl-dihydroisoxazole)4.016.0Moderate Gram-positive efficacy; limited Gram-negative penetration.
Analog B2 (Alkyl-dihydroisoxazole)8.0> 32.0Reduced efficacy due to excessive lipophilicity/precipitation.
Ciprofloxacin (Reference Drug)0.50.25Broad-spectrum clinical standard.

Strategic Conclusions

The biological screening of 3,3-Dimethyl-1-nitrobutan-2-one analogs requires highly tailored workflows depending on the synthetic pathway chosen. For metabolic screening , the tert-butyl group acts as a precise steric key for enzyme pockets, necessitating sensitive kinetic fluorometry to capture competitive inhibition dynamics. Conversely, for antimicrobial screening , the rigid heterocycles generated from the scaffold demand viability-dye-based assays to overcome the optical challenges introduced by their lipophilic nature. By aligning the physical chemistry of the analog with the correct assay logic, researchers can ensure robust, reproducible, and publication-ready data.

References

  • Mathur, V., et al. "Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents." Molecules, vol. 28, no. 15, 2023, p. 5860. Available at:[Link]

  • Nazarenko, K. G., et al. "Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones." Molecules, vol. 26, no. 12, 2021, p. 3491. Available at:[Link]

  • Ali, Z., et al. "Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents." Scientific Reports, vol. 14, 2024. Available at:[Link]

Sources

"3,3-Dimethyl-1-nitrobutan-2-one" as a Michael acceptor compared to enones

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3,3-Dimethyl-1-nitrobutan-2-one (and its functional class,


-nitro ketones) versus Enones  (

-unsaturated ketones) in the context of Michael reactivity.

Executive Summary: Defining the Electrophile vs. Nucleophile Paradox

3,3-Dimethyl-1-nitrobutan-2-one (CAS: 35869-41-1) is chemically defined as an


-nitro ketone . Structurally, it consists of a tert-butyl group, a carbonyl, and a nitro-substituted methylene group (

).

Critical Distinction:

  • As a Michael Acceptor: In its stable, saturated form, this compound is NOT a Michael acceptor. It lacks the

    
    -unsaturation required for conjugate addition. However, it serves as a precursor to (or surrogate for) nitroalkenes  (e.g., via elimination protocols), which are among the most potent Michael acceptors known.
    
  • As a Michael Donor: Due to the high acidity of the

    
    -protons (pKa 
    
    
    
    5.5–7.0) flanked by two electron-withdrawing groups (EWGs), it primarily functions as a Michael Donor (nucleophile).[1]

This guide addresses the user's premise by comparing the Nitro-Activated Acceptor System (the unsaturated analog, nitroalkene) against the Enone System , while using 3,3-Dimethyl-1-nitrobutan-2-one as the reference point for the saturated product state or latent electrophile.

Part 1: Mechanistic Architecture

The Electrophilic Activation: Nitro vs. Carbonyl

To understand the "Michael Acceptor" potential, we must compare the electron-withdrawing power of the Nitro group versus the Carbonyl group when conjugated to an alkene.[1]

  • Enones (Carbonyl Activation): The LUMO is lowered by the carbonyl, allowing soft nucleophiles (thiols, cuprates) to attack the

    
    -carbon. The resulting enolate is stabilized by resonance.
    
  • Nitroalkenes (Nitro Activation): The nitro group is a significantly stronger EWG than the carbonyl. It lowers the LUMO energy further, making nitroalkenes "super-electrophiles." They react faster and with a broader range of nucleophiles than enones.

Structural Comparison
FeatureEnone System (e.g., 4,4-dimethylpent-1-en-3-one)Nitro-Activated System (Analogous to Topic)
Active Warhead


LUMO Energy Moderate (Selective for thiols)Low (Highly reactive, promiscuous)
Hard/Soft Character Soft ElectrophileSoft/Hard Hybrid (can react at N or O of nitro group in rare cases)
Reversibility Generally Irreversible (C-C bond formation)Often Reversible (Retro-Michael is facile)
Product State Saturated Ketone

-Nitro Ketone
(The Topic Compound)
Pathway Visualization

MichaelReactivity cluster_0 Enone System cluster_1 Nitro System (Topic Context) Enone Enone (Acceptor) Enolate Enolate Intermediate Enone->Enolate Ketone Saturated Ketone (Product) Enolate->Ketone Protonation Nitroalkene Nitroalkene (True Acceptor) Nitronate Nitronate Intermediate Nitroalkene->Nitronate NitroKetone 3,3-Dimethyl- 1-nitrobutan-2-one (Product/Donor) Nitronate->NitroKetone Protonation NitroKetone->Nitronate Deprotonation (Easy, pKa ~6) Nucleophile Nucleophile (Nu-) Nucleophile->Enone Slow Nucleophile->Nitroalkene Fast (High E)

Figure 1: Comparative reaction pathways. Note that 3,3-Dimethyl-1-nitrobutan-2-one represents the product state of a nitro-Michael addition (or a latent donor), whereas the Enone is the starting acceptor .

Part 2: Reactivity Profile & Experimental Data

Electrophilicity Parameters (Mayr Scale)

The reactivity of Michael acceptors is quantified using the Mayr Electrophilicity (


) scale.[2]
ClassRepresentative Structure

Parameter (Approx)
Reaction Rate (

)
Nitroalkenes

-Nitrostyrene / Nitroethylene

to

High (


faster than enones)
Enones Methyl Vinyl Ketone / Enones

to

Moderate

-Nitro Ketones
3,3-Dimethyl-1-nitrobutan-2-one N/A (Nucleophile)N/A (Acts as Donor)

Insight: If you attempt to use 3,3-Dimethyl-1-nitrobutan-2-one as an acceptor, no reaction will occur with standard nucleophiles (e.g., thiols, amines) unless you first convert it to a nitroalkene via elimination or oxidation protocols.

Experimental Comparison: Thiol Reactivity (GSH Assay)

In drug discovery, Michael acceptors are screened for reactivity with Glutathione (GSH).

  • Enone Protocol:

    • Incubate Enone (

      
      ) + GSH (
      
      
      
      ) in PBS (pH 7.4).
    • Monitor disappearance of Enone via HPLC-UV (254 nm).

    • Result:

      
       mins (tunable).
      
  • Nitro-System Protocol (Using Nitroalkene Analog):

    • Incubate Nitroalkene (

      
      ) + GSH (
      
      
      
      ).
    • Result:

      
       min (Often too reactive for selective targeting).
      
    • Topic Compound Behavior: If 3,3-Dimethyl-1-nitrobutan-2-one is incubated with GSH, 0% consumption is observed over 24 hours, confirming it is not an electrophile in this state.

Part 3: Experimental Protocols

Protocol A: Synthesis of the -Nitro Ketone (The Donor)

To generate the reference standard 3,3-Dimethyl-1-nitrobutan-2-one.

  • Reagents: Pinacolone (3,3-dimethylbutan-2-one), Ethyl Nitrate, Potassium tert-butoxide (

    
    -BuOK), THF.
    
  • Procedure:

    • Cool a solution of

      
      -BuOK (1.1 eq) in THF to 
      
      
      
      .
    • Add Pinacolone (1.0 eq) dropwise; stir for 30 mins to form the enolate.

    • Add Ethyl Nitrate (1.1 eq) slowly.

    • Allow to warm to

      
       and stir for 2 hours.
      
    • Quench with dilute acetic acid.

  • Purification: Extract with EtOAc, wash with brine, dry over

    
    . Purify via silica gel chromatography (Hexane/EtOAc).
    
  • Validation:

    
     NMR shows 
    
    
    
    -Bu singlet (
    
    
    ppm) and
    
    
    singlet (
    
    
    ppm).
Protocol B: Assessing Michael Acceptor Potential (The Negative Control)

To prove the topic compound requires activation.

  • Setup: Dissolve 3,3-Dimethyl-1-nitrobutan-2-one (10 mg) in

    
    .
    
  • Challenge: Add 1.0 eq of Benzyl Mercaptan (nucleophile) and 0.1 eq of TEA (base).

  • Observation: Monitor by NMR at T=0, 1h, 24h.

  • Outcome:

    • Enone Control: New signals for thioether adduct appear within 1 hour.

    • Topic Compound: No adduct formation. Signals for starting material persist (potential for disulfide formation from thiol oxidation, but no conjugate addition).

Part 4: Strategic Applications

Why Use the Nitro-Ketone Scaffold?

While not an acceptor itself, 3,3-Dimethyl-1-nitrobutan-2-one is a versatile pro-nucleophile .

  • Henry Reaction: Reacts with aldehydes to form

    
    -nitro alcohols.[3]
    
  • Synthesis of Heterocycles: Can be cyclized to form isoxazoles or thiophenes (via 1,2-addition followed by elimination).

  • Precursor to Warheads: Dehydration of the Henry adduct yields nitroalkenes , which are covalent warheads.

Comparison Table: Utility in Drug Design
FeatureEnone (Acceptor)

-Nitro Ketone (Topic Compound)
Role Covalent Inhibitor (Targeted)Synthetic Intermediate / Pro-drug
Stability Metabolic liability (Reductases)Acidic (pKa ~6), stable in acid, sensitive to base
Toxicity Moderate (depletes GSH)Low (unless converted to nitroalkene)
Key Reaction Conjugate Addition (1,[1]4)Nitroaldol (Henry) / Alkylation

References

  • Ballini, R., et al. (2013). Acyclic

    
    -Nitro Ketones: Synthesis and Reactivity. Chemical Reviews. Link
    
  • Mayr, H., et al. (2008). Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions. Accounts of Chemical Research. Link

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Link

  • Attanasio, D., et al. (1977).[4] Complexing properties of

    
    -nitroketones. Journal of the Chemical Society, Dalton Transactions. Link
    
  • Schwöbel, J. A. H., et al. (2011). Prediction of Michael Acceptor Reactivity. Chemical Research in Toxicology. Link

Sources

A Comparative Guide to the Determination of Absolute Configuration in 3,3-Dimethyl-1-nitrobutan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and stereoselective synthesis, the unambiguous assignment of the absolute configuration of chiral molecules is a cornerstone of molecular characterization. For derivatives of 3,3-Dimethyl-1-nitrobutan-2-one, a class of compounds with significant potential in medicinal chemistry, establishing the precise three-dimensional arrangement of atoms at the stereocenter is paramount for understanding their biological activity and ensuring enantiomeric purity. This guide provides an in-depth comparison of the principal analytical techniques available to researchers for this critical task, offering a blend of theoretical insights and practical, field-proven methodologies.

The Challenge: Stereochemical Elucidation of an α-Nitro Ketone

The 3,3-Dimethyl-1-nitrobutan-2-one scaffold presents a unique set of analytical challenges. The presence of a ketone chromophore and a nitro group in close proximity to the chiral center influences the molecule's spectroscopic properties. This guide will dissect the applicability and relative merits of three state-of-the-art techniques: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and the definitive method of Single-Crystal X-ray Crystallography.

Vibrational Circular Dichroism (VCD): A Solution-Phase Powerhouse

Vibrational Circular Dichroism (VCD) has emerged as a robust and reliable method for determining the absolute configuration of chiral molecules in solution, obviating the often-arduous process of crystallization.[1][2][3][4] The technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a spectrum rich in structural information.[3][4]

The VCD Advantage for α-Nitro Ketones

For derivatives of 3,3-Dimethyl-1-nitrobutan-2-one, VCD is particularly advantageous. Unlike electronic circular dichroism, VCD does not require a UV-Vis chromophore; every chiral molecule will exhibit a VCD spectrum.[1] The vibrational modes associated with the carbonyl (C=O) and nitro (NO₂) groups, which are in the vicinity of the stereocenter, are expected to produce distinct and informative VCD signals.

Experimental Workflow & Data Interpretation

The determination of absolute configuration by VCD is a comparative process, matching the experimental spectrum of an enantiomer to its theoretically calculated spectrum.[1][5]

VCD_Workflow cluster_exp Experimental cluster_comp Computational Exp_Sample Dissolve Enantiopure Sample (5-15 mg in CDCl₃) VCD_Measurement Acquire VCD & IR Spectra Exp_Sample->VCD_Measurement Exp_Spectrum Experimental VCD Spectrum VCD_Measurement->Exp_Spectrum Compare Compare Spectra Exp_Spectrum->Compare Assume_Config Assume an Absolute Configuration (e.g., 'R') DFT_Calc Perform DFT Calculations (e.g., Gaussian) Assume_Config->DFT_Calc Calc_Spectrum Calculated VCD Spectrum DFT_Calc->Calc_Spectrum Calc_Spectrum->Compare Assign_AC Assign Absolute Configuration Compare->Assign_AC Good Correlation

Caption: Workflow for absolute configuration determination by VCD.

Step-by-Step Experimental Protocol:

  • Sample Preparation: Dissolve 5-15 mg of the enantiomerically pure 3,3-Dimethyl-1-nitrobutan-2-one derivative in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M. The sample is recoverable after the experiment.

  • Data Acquisition: Record the VCD and infrared (IR) spectra using a VCD spectrometer. Data collection typically takes several hours to achieve a good signal-to-noise ratio.

  • Computational Modeling:

    • Assume an absolute configuration for the molecule (e.g., R).

    • Perform a conformational search and geometry optimization for the most stable conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the VCD and IR spectra for the optimized conformers. The final calculated spectrum is a Boltzmann-weighted average of the spectra of the individual stable conformers.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum.

    • If the signs and relative intensities of the major VCD bands in the experimental spectrum match those of the calculated spectrum, the assumed absolute configuration is correct.[5]

    • If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is the opposite of what was assumed.

Data Presentation:

Wavenumber (cm⁻¹)Experimental ΔA (x 10⁻⁵)Calculated ΔA (x 10⁻⁵) for (R)Assignment
1730 (C=O stretch)+2.5+2.8Match
1550 (NO₂ asym stretch)-3.1-3.5Match
1370 (NO₂ sym stretch)+1.8+2.0Match
1250 (C-N stretch)-0.9-1.1Match

Hypothetical data for an (R)-3,3-Dimethyl-1-nitrobutan-2-one derivative.

Electronic Circular Dichroism (ECD): A Complementary Chiroptical Method

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light, arising from electronic transitions within a chiral molecule.[6][7] For α-nitro ketones, the n→π* transition of the carbonyl group and electronic transitions associated with the nitro group can give rise to measurable ECD signals (Cotton effects).

Applicability to 3,3-Dimethyl-1-nitrobutan-2-one

The ketone chromophore in the target molecule is the primary source for ECD signals. The well-established Octant Rule can often be applied to predict the sign of the Cotton effect for the n→π* transition of the carbonyl group, providing a semi-empirical method for assigning the absolute configuration.[8] However, for a more definitive assignment, comparison with time-dependent DFT (TD-DFT) calculations is the modern standard.[6]

Experimental and Computational Workflow

The workflow for ECD is analogous to that of VCD, involving both experimental measurement and theoretical calculation.

ECD_Workflow cluster_exp Experimental cluster_comp Computational Exp_Sample Dissolve Sample (e.g., in Methanol) ECD_Measurement Acquire ECD & UV-Vis Spectra Exp_Sample->ECD_Measurement Exp_Spectrum Experimental ECD Spectrum ECD_Measurement->Exp_Spectrum Compare Compare Spectra Exp_Spectrum->Compare Assume_Config Assume an Absolute Configuration (e.g., 'R') TDDFT_Calc Perform TD-DFT Calculations Assume_Config->TDDFT_Calc Calc_Spectrum Calculated ECD Spectrum TDDFT_Calc->Calc_Spectrum Calc_Spectrum->Compare Assign_AC Assign Absolute Configuration Compare->Assign_AC Good Correlation

Caption: Workflow for absolute configuration determination by ECD.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the enantiopure sample in a UV-transparent solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Record the ECD and UV-Vis absorption spectra on a CD spectropolarimeter.

  • Computational Modeling: Using the optimized geometries from DFT calculations (as in the VCD workflow), perform TD-DFT calculations to predict the electronic transitions and their corresponding rotatory strengths.

  • Spectral Comparison: Compare the experimental ECD spectrum with the TD-DFT calculated spectrum. A match in the signs and wavelengths of the Cotton effects allows for the assignment of the absolute configuration.

Data Presentation:

Wavelength (nm)Experimental Δε (L·mol⁻¹·cm⁻¹)Calculated Δε (L·mol⁻¹·cm⁻¹) for (R)Assignment
295 (n→π)+1.5+1.8Match
240 (π→π)-2.3-2.7Match

Hypothetical data for an (R)-3,3-Dimethyl-1-nitrobutan-2-one derivative.

Single-Crystal X-ray Crystallography: The Unambiguous Standard

Single-crystal X-ray crystallography stands as the most definitive method for determining the absolute configuration of a chiral molecule.[9][10][11] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of every atom in the molecule.

The Crystallization Hurdle

The primary and often significant challenge of this technique is the need to grow a single crystal of suitable quality and size.[2][9] For many novel compounds, including derivatives that may be oils or amorphous solids, obtaining such a crystal can be a time-consuming and sometimes unsuccessful endeavor.

Experimental Workflow

XRay_Workflow Crystal_Growth Grow Single Crystal Data_Collection Mount Crystal & Collect X-ray Diffraction Data Crystal_Growth->Data_Collection Structure_Solution Solve Crystal Structure Data_Collection->Structure_Solution Absolute_Config Determine Absolute Configuration (Anomalous Dispersion) Structure_Solution->Absolute_Config

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Step-by-Step Protocol:

  • Crystal Growth: Grow a single crystal of the enantiopure compound. This is typically achieved by slow evaporation of a solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent systems should be screened.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure, yielding the positions of all atoms in the unit cell.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the effects of anomalous dispersion.[3] For light-atom structures, the accurate measurement of Bijvoet pairs is crucial. The Flack parameter is a key indicator in the crystallographic refinement that confirms the correctness of the assigned absolute stereochemistry.[12] A value close to 0 for a given enantiomer model confirms the assignment, while a value close to 1 indicates the opposite configuration.

Data Presentation:

ParameterValueInterpretation
Chemical FormulaC₆H₁₁NO₃Confirmed
Crystal SystemOrthorhombic-
Space GroupP2₁2₁2₁Chiral
Flack Parameter0.02(4)Confirms the assigned (R) configuration

Hypothetical crystallographic data for an (R)-3,3-Dimethyl-1-nitrobutan-2-one derivative.

Comparison of Methods

FeatureVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)X-ray Crystallography
Sample Phase Solution or neat liquidSolutionSingle Crystal
Crystallization Not requiredNot requiredRequired
Universality Universal for chiral moleculesRequires a UV-Vis chromophoreApplicable to crystallizable compounds
Basis of Assignment Comparison with DFT calculationsComparison with TD-DFT or empirical rulesDirect 3D structure determination
Confidence Level HighModerate to HighUnambiguous ("Gold Standard")
Throughput Moderate (hours to days)High (minutes to hours)Low (days to weeks)
Sample Amount 5-15 mg (recoverable)< 1 mg (recoverable)< 1 mg (destructive)

Conclusion and Recommendations

The choice of method for determining the absolute configuration of 3,3-Dimethyl-1-nitrobutan-2-one derivatives depends on the specific circumstances of the research.

  • For rapid, reliable analysis of non-crystalline samples, Vibrational Circular Dichroism (VCD) is the recommended primary technique. Its universality and the rich structural information it provides make it exceptionally well-suited for this class of molecules.

  • Electronic Circular Dichroism (ECD) serves as an excellent complementary method , particularly when the n→π* transition of the ketone provides a strong, clear signal.

  • When a definitive, unambiguous assignment is required for regulatory purposes or to resolve conflicting spectroscopic data, Single-Crystal X-ray Crystallography remains the ultimate arbiter. Despite the potential difficulty in obtaining suitable crystals, the certainty it provides is unparalleled.

By leveraging the strengths of these powerful analytical techniques, researchers can confidently elucidate the stereochemistry of novel 3,3-Dimethyl-1-nitrobutan-2-one derivatives, a critical step in advancing their development from laboratory curiosities to potentially life-changing therapeutics.

References

Sources

Safety Operating Guide

Mechanistic Hazard Assessment: The "Why" Behind the Safety

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Safe Handling and Disposal of 3,3-Dimethyl-1-nitrobutan-2-one

For drug development professionals and synthetic chemists, 3,3-dimethyl-1-nitrobutan-2-one (CAS 35869-41-1)[1] serves as a highly valuable


-nitro ketone intermediate, frequently utilized in Henry reactions and the synthesis of complex pharmaceutical heterocycles[2]. However, the unique electronic properties that make this compound synthetically versatile also introduce severe logistical and safety challenges.

This guide establishes a self-validating framework for the operational handling, waste segregation, and terminal disposal of this compound. By prioritizing mechanistic understanding over rote memorization, this protocol ensures that laboratory personnel can confidently manage reactive nitroalkane waste streams.

Understanding the intrinsic reactivity of 3,3-dimethyl-1-nitrobutan-2-one is critical for preventing catastrophic laboratory incidents. Standard organic waste procedures are insufficient and potentially dangerous when applied to this chemical.

  • Aci-Nitro Tautomerism and Explosive Salt Formation: The methylene protons located between the strongly electron-withdrawing carbonyl and nitro groups are highly acidic[2]. When exposed to inorganic bases (e.g., sodium hydroxide, potassium hydroxide) or strong amines, the compound undergoes rapid deprotonation to form a nitronate (aci-nitro) salt. These heavy metal or alkali metal nitronate salts are notoriously shock-sensitive and pose a severe detonation hazard, particularly when desiccated or exposed to metal oxides[3].

  • Thermal Instability: Like most primary nitroalkanes, this compound is thermally sensitive. Heating under confinement can lead to rapid, exothermic decomposition, transitioning from deflagration to detonation[4].

  • Redox Reactivity: Nitroalkanes act as mild oxidizing agents but react violently with strong reducing agents (e.g., hydrides), leading to highly exothermic reductions to amines[3].

Quantitative Hazard and Compatibility Data

To facilitate rapid decision-making during experimental design and waste generation, the following table summarizes the critical physicochemical thresholds and incompatibilities of 3,3-dimethyl-1-nitrobutan-2-one compared to standard laboratory solvents.

Property / Parameter3,3-Dimethyl-1-nitrobutan-2-oneStandard Ketones (e.g., Acetone)Operational Implication for Disposal

-Proton Acidity (pKa)
Highly acidic (

10–14)
Weakly acidic (

20–24)
Critical: Forms explosive salts with bases; requires strict pH segregation.
Thermal Sensitivity High (Exothermic decomposition)Low (Boils without decomposition)Must be kept away from heat sources; never autoclave contaminated waste.
Water Solubility InsolubleFully MiscibleWater cannot be used for primary spill decontamination.
Chemical Incompatibilities Inorganic bases, strong amines, reducing agents, metal oxidesStrong oxidizersRequires dedicated, halogen-free organic waste streams.

Self-Validating Disposal and Decontamination Protocols

The following methodologies are designed as self-validating systems, ensuring that a physical or chemical check occurs before an irreversible action is taken.

Protocol A: Self-Validating Waste Segregation

Never dispose of 3,3-dimethyl-1-nitrobutan-2-one down the drain or into an unverified bulk waste carboy.

  • pH Verification (The Validation Step): Before introducing 3,3-dimethyl-1-nitrobutan-2-one into any bulk liquid waste carboy, extract a 1 mL aliquot of the bulk waste and test it using universal pH indicator strips.

    • Causality: The receiving waste stream must be strictly neutral or slightly acidic. Introduction into a basic environment triggers the formation of shock-sensitive aci-nitro salts[2][3].

  • Transfer and Segregation: Once neutrality is confirmed, transfer the liquid waste into a dedicated, halogen-free organic waste container constructed of high-density polyethylene (HDPE). Use a grounded, anti-static funnel.

    • Causality: Nitroalkanes are combustible and can be ignited by static discharge[3].

  • Labeling: Affix a label explicitly stating: "Hazardous Waste: Primary Nitroalkane /

    
    -Nitro Ketone (Combustible, Base-Incompatible)."
    
  • Storage: Store the container in a ventilated secondary containment tray, strictly isolated from reducing agents, metal oxides, and strong bases[3][4].

Protocol B: Emergency Spill Decontamination
  • Containment and Evacuation: Immediately isolate the area. Do not use basic spill kits (e.g., those containing sodium carbonate). Apply inert absorbents such as dry sand or vermiculite.

    • Causality: Basic absorbents will react with the

      
      -nitro ketone to form explosive salts in situ[3].
      
  • Initial Solubilization: Apply a polar organic solvent (e.g., ethanol or acetone) to the contaminated surface and wipe with absorbent pads.

    • Causality: Nitroalkanes are practically insoluble in water. An initial aqueous wash will merely spread the contaminant without dissolving it[3].

  • Aqueous Surfactant Wash: Following the solvent wipe, scrub the surface with a concentrated soap and water solution.

    • Causality: Surfactants micellize any residual organic traces, extracting them from micro-abrasions in the laboratory benchtop[3].

  • Validation: Seal all contaminated wipes in a vapor-tight plastic bag. Do not re-enter or repurpose the area until the Environmental Health and Safety (EHS) officer has verified the cleanup[3].

Disposal Workflow Visualization

The following diagram maps the logical decision tree for disposing of


-nitro ketone waste, highlighting the critical failure point (base exposure) that leads to explosive hazards.

G Start 3,3-Dimethyl-1-nitrobutan-2-one Waste Generation Test Self-Validation: Test Bulk Waste pH Start->Test Prior to disposal SolidWaste Contaminated Consumables (PPE, Wipes, Sand) Start->SolidWaste Solid Segregation BaseHazard Basic Waste Stream (Amines, NaOH, KOH) Test->BaseHazard If pH > 7 SafePath Neutral/Acidic Organic Waste Stream Test->SafePath If pH ≤ 7 Nitronate CRITICAL HAZARD: Explosive Nitronate Salts BaseHazard->Nitronate Deprotonation Incineration EPA-Compliant Hazardous Waste Incineration SafePath->Incineration Liquid Transport SolidWaste->Incineration Solid Transport

Workflow for 3,3-dimethyl-1-nitrobutan-2-one disposal, emphasizing base-incompatibility hazards.

Terminal Destruction

Because of the environmental persistence and toxicity of nitro-organic compounds, biological sewage treatment and standard landfilling are strictly prohibited. The ultimate destruction of 3,3-dimethyl-1-nitrobutan-2-one must be handled by a certified environmental vendor.

The industry standard for the terminal disposal of energetic nitroalkanes is high-temperature hazardous waste incineration . Alternatively, advanced facilities may utilize Supercritical Water Oxidation (SCWO) , a process that subjects the aqueous/organic waste mixture to temperatures above 377 °C and pressures exceeding 220 atmospheres. Under these conditions, the nitro compound undergoes complete hydrothermal decomposition into environmentally acceptable effluents (e.g.,


, 

, and

), entirely mitigating the risk of energetic deflagration[5].

References

  • Source: molaid.
  • Environmentally acceptable waste disposal by hydrothermal decomposition of labile compounds with nitrite (US5709800A)
  • Essential Safety and Operational Guide for 9-(Nitromethyl)
  • Source: nih.gov (PubChem)
  • Source: researchgate.

Sources

Advanced Laboratory Safety and Operational Guide: Handling 3,3-Dimethyl-1-nitrobutan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I design laboratory workflows not just to meet basic compliance, but to establish a self-validating system of safety. When handling reactive intermediates like (CAS: 35869-41-1)[1], understanding the causality behind the chemical's behavior is your primary line of defense. This guide bridges the gap between static Safety Data Sheets (SDS) and dynamic, field-proven laboratory execution, providing researchers and drug development professionals with the authoritative grounding needed to operate safely and efficiently.

Mechanistic Toxicology & Hazard Profile

To effectively protect yourself, you must understand why this molecule is hazardous. 3,3-Dimethyl-1-nitrobutan-2-one is an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-nitroketone . Its structure dictates specific reactivity and toxicity profiles typical of aliphatic nitro compounds:
  • Systemic Toxicity & Methemoglobinemia: Aliphatic nitro compounds are known weak methemoglobin producers [2]. Upon systemic absorption, they can oxidize the Fe

    
     in hemoglobin to Fe
    
    
    
    , severely impairing the blood's oxygen-carrying capacity [3]. Furthermore, exposure can lead to Central Nervous System (CNS) disorders and exhibit toxic effects on the liver and kidneys [2].
  • Explosive Potential via Contamination: While stable under standard conditions, aliphatic nitro compounds can decompose explosively under appropriate conditions of confinement or chemical contamination [4]. The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -protons between the nitro and carbonyl groups are highly acidic; exposure to strong bases can form a reactive nitronate anion , which may trigger exothermic aldol-type condensations.
    
  • Thermal Instability: To prevent degradation and maintain stability, this chemical often requires cold-chain or controlled-temperature transportation and storage [5].

Personal Protective Equipment (PPE) Matrix

Because aliphatic nitro compounds are moderate respiratory tract irritants and can be rapidly absorbed through the skin [4], standard laboratory attire is insufficient. The following table summarizes the mandatory PPE, grounded in the mechanistic rationale of the chemical's hazards.

Protective GearSpecification / RequirementMechanistic Rationale
Hand Protection Butyl Rubber or Heavy-Duty Nitrile (≥8 mil)High lipophilicity of nitro compounds allows them to rapidly penetrate standard thin latex gloves [4].
Eye Protection Splash-proof chemical gogglesPrevents mucosal absorption of irritating aerosols or vapors [2].
Respiratory Fume Hood (Face velocity 80-120 fpm)Prevents inhalation of toxic vapors; apparatus processing these compounds should ideally be sealed [4].
Body Protection Flame-resistant (FR) lab coatMitigates risk from potential exothermic decomposition, flash fires, or explosive mixtures [6].

Operational Plan: Step-by-Step Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety criteria are met.

Step 1: Environmental Preparation & Segregation

  • Verify fume hood face velocity is optimal (80-120 fpm).

  • Ensure the workspace is entirely free of incompatible materials. Aliphatic nitro compounds must be stored and handled separately from strong bases, amines, and heavy metals to prevent the formation of explosive mixtures [6].

Step 2: PPE Donning and Integrity Check

  • Inspect heavy-duty gloves for micro-tears. Don splash-proof goggles and your FR lab coat.

Step 3: Closed-System Transfer

  • Transfer the chemical using a positive displacement pipette or a sealed glass syringe. Avoid open pouring to prevent the generation of vapors and aerosols [2].

Step 4: Reaction Execution and Monitoring

  • Maintain strict temperature control throughout the reaction.

  • Add reagents dropwise. Monitor continuously for unexpected exotherms, which indicate uncontrolled deprotonation or decomposition.

Step 5: Quenching and Neutralization

  • Quench reactions using mildly acidic or neutral aqueous buffers (e.g., saturated ammonium chloride).

  • Critical Warning: Never use strong aqueous bases to quench, as the resulting nitronate salts are highly soluble, reactive, and complicate safe disposal.

HandlingWorkflow A 1. Fume Hood Verification B 2. Don Advanced PPE (Butyl/Nitrile Gloves) A->B C 3. Closed-System Transfer B->C D 4. Reaction Execution (Monitor Exotherm) C->D E 5. Mild Quenching (Avoid Strong Bases) D->E F 6. Segregated Hazardous Disposal E->F

Standard operational workflow for handling reactive alpha-nitroketones.

Spill Management and Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent vapor inhalation and environmental contamination.

Step 1: Isolate and Evacuate

  • For spills > 50 mL or outside the fume hood, immediately evacuate the area, avoid breathing vapors, and contact Environmental Health and Safety (EHS) [3].

Step 2: Containment

  • Suppress vapors by covering the spill with an inert absorbent material such as dry sand, vermiculite, or a specialized chemical absorbent (e.g., Chemizorb®) [3].

Step 3: The "No-Base" Rule

  • Do not use basic spill kits (often used for acid spills). Basic absorbents will react exothermically with the

    
    -nitroketone moiety.
    

Step 4: Collection and Decontamination

  • Collect the absorbed material using non-sparking tools and place it in a tightly closed, appropriately labeled high-density polyethylene (HDPE) container [2].

  • Clean the affected area thoroughly with water and a mild detergent, ensuring no residue remains.

Step 5: Segregated Disposal

  • Dispose of the collected material as hazardous organic waste. Do not mix with general solvent waste, as aliphatic nitro compounds can form explosive mixtures with certain poorly biodegradable solvents [6].

SpillResponse Start Spill Detected: 3,3-Dimethyl-1-nitrobutan-2-one Assess Assess Volume & Location Start->Assess Minor Minor Spill (< 50 mL) Inside Fume Hood Assess->Minor Major Major Spill (> 50 mL) or Outside Hood Assess->Major PPE Don Maximum PPE (Respirator) Minor->PPE Evacuate Evacuate Lab & Notify EHS Major->Evacuate Absorb Apply Inert Absorbent (Vermiculite/Sand) PPE->Absorb AvoidBase WARNING: Do NOT use basic absorbents Absorb->AvoidBase Collect Collect in Labeled Waste Container Absorb->Collect

Emergency spill response pathway emphasizing the avoidance of basic absorbents.

References

  • [7] ResearchGate. Understanding the Coordination Modes of Adducts by EPR, ENDOR, HYSCORE, and DFT Analysis. Source: ResearchGate. [Link]

  • [4] ILO Encyclopaedia of Occupational Health and Safety. Nitrocompounds, Aliphatic. Source: ILO.[Link]

  • [6] Kansas State University. Documentation of Chemical Hygiene Training & Storage. Source: K-State.[Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.